Product packaging for Benzyl 6-oxohexylcarbamate(Cat. No.:CAS No. 98648-05-6)

Benzyl 6-oxohexylcarbamate

Numéro de catalogue: B1280969
Numéro CAS: 98648-05-6
Poids moléculaire: 249.30 g/mol
Clé InChI: XPGMGPSEWHRDSL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl 6-oxohexylcarbamate is a chemical compound with the CAS Registry Number 98648-05-6 and a molecular formula of C14H19NO3, corresponding to a molecular weight of 249.31 g/mol . This compound features a carbamate group protected by a benzyloxycarbonyl (Cbz) group and a terminal aldehyde (6-oxohexyl) moiety . The Cbz group is a widely used protecting agent for amines in organic synthesis, particularly in peptide coupling reactions, while the aldehyde functionality offers a versatile handle for further chemical transformations, such as conjugation or linker chemistry in the development of complex molecules. Researchers should note that the compound requires storage under an inert atmosphere at 2-8°C to maintain stability . As a specialty building block, it is valuable for medicinal chemistry and chemical biology research. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO3 B1280969 Benzyl 6-oxohexylcarbamate CAS No. 98648-05-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

benzyl N-(6-oxohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGMGPSEWHRDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl 6-oxohexylcarbamate CAS number 98648-05-6 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 98648-05-6

This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of Benzyl 6-oxohexylcarbamate, a bifunctional molecule of interest to researchers, scientists, and drug development professionals. This document summarizes its known physicochemical properties, predicted spectroscopic data, and key experimental workflows related to its functional groups.

Core Properties and Data

This compound is a useful organic compound for research in the life sciences.[1] Structurally, it is a PEG linker that incorporates an aldehyde group and a benzyl (Cbz) protecting group.[2] This unique combination of functional groups makes it a valuable reagent in bioconjugation and chemical biology.

Physicochemical Properties
PropertyValueSource
CAS Number 98648-05-6[1]
Molecular Formula C₁₄H₁₉NO₃[1]
Molecular Weight 249.31 g/mol [1]
Appearance Solid[1]
SMILES O=C(OCC1=CC=CC=C1)NCCCCCC=O[3][4]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics can be predicted. These predictions are valuable for compound identification and characterization.

¹H NMR Spectroscopy: The expected proton NMR signals are detailed in Table 2. The chemical shifts are estimated based on standard values for similar functional groups.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.76t1H-CHO
~7.35m5HAr-H (benzyl)
~5.10s2H-CH₂-Ph
~4.80t1H-NH-
~3.15q2H-NH-CH₂-
~2.45td2H-CH₂-CHO
~1.60m4H-CH₂-CH₂-CH₂-CH₂-
~1.35m2H-CH₂-CH₂-CHO

¹³C NMR Spectroscopy: The predicted carbon-13 NMR chemical shifts are summarized in Table 3, reflecting the different carbon environments within the molecule.

Chemical Shift (ppm)Assignment
~202.5-CHO
~156.5-C=O (carbamate)
~136.8Ar-C (quaternary)
~128.5Ar-CH
~128.0Ar-CH
~66.5-CH₂-Ph
~43.8-CH₂-CHO
~40.5-NH-CH₂-
~29.5-CH₂-
~26.0-CH₂-
~21.8-CH₂-

IR Spectroscopy: The expected characteristic infrared absorption bands are listed in Table 4. These are indicative of the key functional groups present.

Wavenumber (cm⁻¹)Functional Group
3300 (broad)N-H stretch (carbamate)
3030C-H stretch (aromatic)
2940, 2860C-H stretch (aliphatic)
2720, 2820C-H stretch (aldehyde)
1725C=O stretch (aldehyde)
1690C=O stretch (carbamate)
1530N-H bend (carbamate)
1250C-O stretch (carbamate)

Mass Spectrometry: The expected exact mass and the molecular ion peak in mass spectrometry are presented in Table 5.

ParameterValue
Exact Mass 249.1365
[M+H]⁺ 250.1439
[M+Na]⁺ 272.1259

Synthesis and Reactivity

This compound serves as a versatile building block. Its synthesis and subsequent reactions leverage well-established organic chemistry principles.

Synthesis of this compound

A plausible synthetic route to this compound involves the protection of 6-amino-1-hexanal. The amino group is reacted with benzyl chloroformate under basic conditions to form the carbamate.

G cluster_start Starting Materials cluster_reagents Reagents A 6-amino-1-hexanal E Reaction Mixture A->E B Benzyl Chloroformate B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., Dichloromethane) D->E F This compound E->F N-benzyloxycarbonylation

Caption: Synthetic pathway for this compound.

Key Reactions and Experimental Protocols

The utility of this compound lies in the orthogonal reactivity of its aldehyde and Cbz-protected amine functionalities.

1. Aldehyde-Hydrazine Ligation (Hydrazone Formation)

The aldehyde group can undergo a chemoselective ligation with a hydrazine or hydrazide-functionalized molecule to form a hydrazone linkage.[2] This reaction is widely used in bioconjugation to label proteins, peptides, and other biomolecules.

Experimental Protocol: General Hydrazone Ligation

  • Preparation: Dissolve the aldehyde-containing molecule (this compound derivative) and the hydrazide-functionalized payload (e.g., a fluorescent dye or drug) in a suitable buffer, typically with a pH between 5.0 and 7.0.

  • Reaction: Mix the reactants, often with a slight excess of the hydrazide component. The reaction can be performed at room temperature or 37°C.

  • Monitoring: Track the progress of the reaction using techniques such as LC-MS.

  • Purification: Purify the resulting conjugate using appropriate chromatographic methods (e.g., size exclusion or affinity chromatography) to remove unreacted starting materials.

G A This compound C Reaction (pH 5-7) A->C B Hydrazide-functionalized Molecule (R-NHNH2) B->C D Hydrazone Conjugate C->D Ligation

Caption: Aldehyde-hydrazine ligation workflow.

2. Cbz Group Deprotection (Hydrogenolysis)

The benzyl carbamate (Cbz) group is a common amine protecting group that can be readily removed by catalytic hydrogenolysis.[2] This process regenerates the free amine, which can then be used for further functionalization.

Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenation

  • Setup: Dissolve the Cbz-protected compound in a suitable solvent, such as methanol or ethanol, in a reaction flask.

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure to yield the deprotected amine.

G A Cbz-Protected Amine B H2, Pd/C A->B Hydrogenolysis C Free Amine B->C D Toluene + CO2 B->D

Caption: Cbz deprotection via hydrogenolysis.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in several areas:

  • Bioconjugation: The aldehyde group allows for the specific attachment of this linker to biomolecules containing hydrazide or aminooxy groups.

  • PROTACs and Targeted Drug Delivery: As a linker, it can be used to connect a targeting moiety to a therapeutic agent. The Cbz-protected amine provides a handle for further chemical modification after the initial conjugation.

  • Surface Functionalization: The aldehyde can be used to immobilize molecules onto surfaces that have been functionalized with hydrazides.

References

An In-depth Technical Guide on the Structure of Benzyl 6-oxohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is fundamental to predicting its reactivity, biological activity, and potential applications. This guide provides a detailed analysis of the chemical structure of Benzyl 6-oxohexylcarbamate.

Molecular Structure

This compound is an organic compound that incorporates several key functional groups which dictate its chemical properties.[1] The structure can be deconstructed into three primary components: a benzyl group, a carbamate linker, and a 6-oxohexyl chain.

The molecular structure is represented by the SMILES notation: O=C(OCC1=CC=CC=C1)NCCCCCC=O.[2]

1. Benzyl Group (C₆H₅CH₂-): This component consists of a benzene ring attached to a methylene group (-CH₂-). The aromatic nature of the benzene ring provides rigidity and can participate in various non-covalent interactions, such as pi-pi stacking, which can be crucial for molecular recognition in biological systems.

2. Carbamate Linker (-O-C(=O)-N-): The carbamate group is an ester of carbamic acid. In this molecule, it connects the benzyl group to the hexyl chain. The nitrogen atom of the carbamate is attached to the hexyl chain, and the ester oxygen is attached to the benzyl group. Carbamate linkages are known for their relative stability and are a common feature in pharmaceuticals and protecting group chemistry.

3. 6-Oxohexyl Chain (-CH₂(CH₂)₄C(=O)H): This is a six-carbon aliphatic chain with an aldehyde functional group (-C(=O)H) at the terminus (position 6). The flexible alkyl chain provides conformational adaptability, while the terminal aldehyde is a reactive site capable of undergoing various chemical transformations, such as reductive amination or oxidation to a carboxylic acid.

The combination of these components results in a bifunctional molecule with potential applications as a chemical probe, a building block in organic synthesis, or a linker in the development of more complex molecules like PROTACs.[2]

Below is a DOT script representation of the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

References

Benzyl 6-oxohexylcarbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 6-oxohexylcarbamate, a bifunctional linker molecule of significant interest in the field of targeted protein degradation and drug discovery. This document details its chemical properties, provides a representative synthesis protocol, and illustrates its application in the formation of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a key synthetic building block characterized by the presence of a terminal aldehyde and a benzyl-protected amine. These functional groups provide orthogonal reactivity, making it a versatile tool for the construction of complex molecules.

PropertyValue
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
CAS Number 98648-05-6
Appearance Solid
Key Functional Groups Aldehyde, Carbamate (Cbz-protected amine)

Application in PROTAC Synthesis: A Workflow

This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The aldehyde group of this compound allows for conjugation to one part of the PROTAC (e.g., the E3 ligase ligand), while the protected amine, after deprotection, can be coupled to the other component (e.g., the target protein ligand).

G cluster_synthesis PROTAC Synthesis Workflow linker This compound conjugation1 Reductive Amination or Hydrazone Formation linker->conjugation1 e3_ligand E3 Ligase Ligand (with nucleophile, e.g., hydrazine) e3_ligand->conjugation1 intermediate Cbz-Protected Intermediate conjugation1->intermediate deprotection Cbz Deprotection (e.g., Hydrogenolysis) intermediate->deprotection amine_linker Linker-E3 Ligand Conjugate (with free amine) deprotection->amine_linker conjugation2 Amide Bond Formation amine_linker->conjugation2 poi_ligand Target Protein Ligand (with carboxylic acid) poi_ligand->conjugation2 protac Final PROTAC Molecule conjugation2->protac G cluster_protac_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC POI Target Protein of Interest (POI) PROTAC->POI Re-enters cycle Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Synthesis and Characterization of Benzyl 6-oxohexylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 6-oxohexylcarbamate. This bifunctional molecule, featuring a terminal aldehyde and a carbamate-protected amine, is a valuable building block in medicinal chemistry and drug development. Its aldehyde group allows for conjugation to molecules bearing amine or hydrazine functionalities, while the benzyloxycarbonyl (Cbz) protecting group offers a stable yet readily cleavable means of masking a primary amine. This guide outlines a proposed synthetic pathway, detailed experimental protocols, and predicted characterization data to facilitate its preparation and use in the laboratory.

Chemical Properties and Data

PropertyValue
IUPAC Name Benzyl (6-oxohexyl)carbamate
Synonym 6-(Benzyloxycarbonylamino)hexanal
CAS Number 98648-05-6
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
Appearance Predicted: Colorless to pale yellow oil or solid
Solubility Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate; Insoluble in water

Proposed Synthesis Pathway

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 6-amino-1-hexanol. The first step involves the protection of the primary amine with a benzyloxycarbonyl (Cbz) group. The subsequent step is the selective oxidation of the primary alcohol to the corresponding aldehyde.

Synthesis_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Oxidation 6-Amino-1-hexanol 6-Amino-1-hexanol Benzyl N-(6-hydroxyhexyl)carbamate Benzyl N-(6-hydroxyhexyl)carbamate 6-Amino-1-hexanol->Benzyl N-(6-hydroxyhexyl)carbamate Benzyl Chloroformate, Base This compound This compound Benzyl N-(6-hydroxyhexyl)carbamate->this compound Oxidizing Agent (e.g., PCC, Dess-Martin)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Benzyl N-(6-hydroxyhexyl)carbamate

This procedure outlines the protection of the primary amine of 6-amino-1-hexanol using benzyl chloroformate.

Materials:

  • 6-amino-1-hexanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-amino-1-hexanol (1.0 eq) in a 1:1 mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise via an addition funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Benzyl N-(6-hydroxyhexyl)carbamate.

Step 2: Synthesis of this compound

This procedure describes the oxidation of the primary alcohol of Benzyl N-(6-hydroxyhexyl)carbamate to the aldehyde.

Materials:

  • Benzyl N-(6-hydroxyhexyl)carbamate

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celite®

  • Round-bottom flask

  • Stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 eq) and silica gel in anhydrous dichloromethane under an inert atmosphere, add a solution of Benzyl N-(6-hydroxyhexyl)carbamate (1.0 eq) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® and silica gel.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Predicted Characterization Data

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.76t1H-CHO
7.39 - 7.29m5HAr-H
5.11s2H-CH₂-Ph
4.95br s1H-NH-
3.18q2H-NH-CH₂-
2.45dt2H-CH₂-CHO
1.68 - 1.55m4H-CH₂-CH₂-CH₂-CHO
1.45 - 1.35m2H-NH-CH₂-CH₂-
Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)Assignment
202.5-CHO
156.5-NH-C(=O)-O-
136.7Ar-C (quaternary)
128.5Ar-CH
128.1Ar-CH
128.0Ar-CH
66.7-CH₂-Ph
43.8-CH₂-CHO
40.8-NH-CH₂-
29.5-NH-CH₂-CH₂-
26.2-CH₂-CH₂-CHO
21.8-CH₂-CH₂-CH₂-CHO
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3330MediumN-H stretch
3030WeakC-H stretch (aromatic)
2935, 2860MediumC-H stretch (aliphatic)
2720WeakC-H stretch (aldehyde)
1725StrongC=O stretch (aldehyde)
1695StrongC=O stretch (carbamate)
1520MediumN-H bend
1250StrongC-O stretch (carbamate)
740, 695StrongC-H bend (aromatic)
Predicted Mass Spectrometry Data (ESI+)
m/zPredicted Fragment Ion
250.14[M+H]⁺
272.12[M+Na]⁺
142.08[M - C₇H₇O]⁺
108.04[C₇H₈O]⁺ (benzyl alcohol fragment)
91.05[C₇H₇]⁺ (benzyl cation)

Experimental Workflow and Applications

The synthesis and purification of this compound follows a standard organic chemistry workflow.

Experimental_Workflow Start Start Step1 Step 1: N-Protection of 6-amino-1-hexanol Start->Step1 Workup1 Aqueous Workup Step1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Benzyl N-(6-hydroxyhexyl)carbamate Purification1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 Workup2 Filtration through Celite/Silica Step2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product This compound Purification2->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization End End Product Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

This compound is a versatile linker for bioconjugation and the development of more complex molecules such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The aldehyde can be used to form covalent bonds with biomolecules, while the protected amine can be deprotected to allow for further functionalization.

Signaling_Pathway cluster_0 Bifunctional Linker Application Linker This compound Aldehyde Aldehyde Group Linker->Aldehyde Cbz_Amine Cbz-Protected Amine Linker->Cbz_Amine Conjugation Conjugation Reaction (e.g., Schiff Base Formation) Aldehyde->Conjugation Deprotection Cbz Deprotection (e.g., Hydrogenolysis) Cbz_Amine->Deprotection Biomolecule Biomolecule (e.g., Antibody, Protein) Biomolecule->Conjugation Drug Drug Molecule or Probe Amine_Coupling Amide Bond Formation Drug->Amine_Coupling Final_Conjugate Functional Bioconjugate Conjugation->Final_Conjugate Deprotection->Amine_Coupling Amine_Coupling->Final_Conjugate

Caption: Potential application of this compound as a linker.

An In-depth Technical Guide to Benzyl 6-oxohexylcarbamate: A Versatile Bifunctional Crosslinker for Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 6-oxohexylcarbamate is a valuable bifunctional crosslinker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal aldehyde group and a carbamate-protected amine, allows for sequential or orthogonal conjugation strategies. The aldehyde functionality provides a reactive handle for the formation of stable covalent bonds with amine-containing molecules, such as proteins, peptides, and antibodies, through reductive amination. The benzyl carbamate (Cbz) protected amine offers a latent nucleophile that can be deprotected under specific conditions to enable further modification or linkage to other molecules of interest. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and detailed protocols for its application as a crosslinking agent.

Introduction

Bifunctional crosslinkers are essential tools in modern chemical biology and pharmaceutical sciences, enabling the covalent linkage of two or more molecules. These reagents are critical for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the stabilization of protein-protein interactions, and the creation of novel biomaterials. This compound has emerged as a particularly useful crosslinker due to the distinct reactivity of its two functional groups.

The aldehyde at one terminus can selectively react with primary amines, hydrazides, or hydroxylamines to form Schiff bases or oximes, which can be further stabilized by reduction. The Cbz-protected amine at the other end is stable under a variety of reaction conditions but can be readily cleaved by catalytic hydrogenation to reveal a primary amine. This orthogonality allows for controlled, stepwise conjugation, making it an ideal linker for constructing complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)
Boiling Point Not readily available
Storage Conditions Store at 2-8 °C under an inert atmosphere

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 6-amino-1-hexanol. The first step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the oxidation of the primary alcohol to an aldehyde.

Step 1: Synthesis of Benzyl (6-hydroxyhexyl)carbamate

The protection of the amino group of 6-amino-1-hexanol is accomplished by reacting it with benzyl chloroformate in the presence of a base. This reaction, a variation of the Schotten-Baumann reaction, proceeds smoothly to afford the Cbz-protected amino alcohol.

6-Amino-1-hexanol 6-Amino-1-hexanol Benzyl (6-hydroxyhexyl)carbamate Benzyl (6-hydroxyhexyl)carbamate 6-Amino-1-hexanol->Benzyl (6-hydroxyhexyl)carbamate Benzyl Chloroformate, Base (e.g., NaHCO₃), H₂O/DCM

Figure 1. Synthesis of Benzyl (6-hydroxyhexyl)carbamate.

Experimental Protocol:

  • Dissolve 6-amino-1-hexanol (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield Benzyl (6-hydroxyhexyl)carbamate as a colorless oil.

ReagentMolar Ratio
6-Amino-1-hexanol1.0
Benzyl Chloroformate1.1
Sodium BicarbonateExcess
Typical Yield 85-95%
Step 2: Oxidation to this compound

The primary alcohol of Benzyl (6-hydroxyhexyl)carbamate is then oxidized to the corresponding aldehyde. Mild oxidation conditions are crucial to avoid over-oxidation to a carboxylic acid. Two common and effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3][4]

Benzyl (6-hydroxyhexyl)carbamate Benzyl (6-hydroxyhexyl)carbamate This compound This compound Benzyl (6-hydroxyhexyl)carbamate->this compound Oxidizing Agent (e.g., DMP or Swern reagents), DCM

Figure 2. Oxidation to this compound.

Experimental Protocol (using Dess-Martin Periodinane): [1][4]

  • Dissolve Benzyl (6-hydroxyhexyl)carbamate (1.0 eq) in dry DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.[1][4]

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

ReagentMolar Ratio
Benzyl (6-hydroxyhexyl)carbamate1.0
Dess-Martin Periodinane1.2
Typical Yield 80-90%

Applications in Bioconjugation

The bifunctional nature of this compound makes it a powerful tool for various bioconjugation applications.

Reductive Amination

The aldehyde group can react with primary amines on biomolecules, such as the lysine residues of proteins, to form a Schiff base. This intermediate is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

cluster_0 Biomolecule Conjugation Biomolecule-NH₂ Biomolecule-NH₂ Schiff Base Intermediate Schiff Base Intermediate Biomolecule-NH₂->Schiff Base Intermediate pH 6-7.5 This compound This compound This compound->Schiff Base Intermediate Stable Conjugate Stable Conjugate Schiff Base Intermediate->Stable Conjugate Reducing Agent (e.g., NaBH₃CN)

Figure 3. Reductive amination workflow.

Experimental Protocol for Protein Conjugation:

  • Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a solution of this compound in an organic co-solvent (e.g., DMSO or DMF) to the protein solution (typically a 10-20 fold molar excess of the linker).

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Add a freshly prepared solution of sodium cyanoborohydride (in a 20-50 fold molar excess over the linker).

  • Allow the reaction to proceed for 4-16 hours at 4 °C.

  • Remove the excess reagents and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration.

Deprotection and Further Functionalization

Following conjugation via the aldehyde, the Cbz group can be removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to expose a primary amine. This newly formed amine can then be used for further modifications, such as coupling to another biomolecule, a drug payload, or a fluorescent dye.

Cbz-Protected Conjugate Cbz-Protected Conjugate Amine-Functionalized Conjugate Amine-Functionalized Conjugate Cbz-Protected Conjugate->Amine-Functionalized Conjugate H₂, Pd/C Further Functionalization Further Functionalization Amine-Functionalized Conjugate->Further Functionalization Activated Ester, Isothiocyanate, etc.

Figure 4. Deprotection and subsequent functionalization.

Experimental Protocol for Cbz Deprotection:

  • Dissolve the Cbz-protected conjugate in a suitable solvent (e.g., methanol or ethanol).

  • Carefully add a catalytic amount of palladium on carbon (10% w/w).

  • Purge the reaction vessel with an inert gas and then introduce hydrogen gas (e.g., from a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring for the consumption of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-functionalized conjugate.

Conclusion

This compound is a highly versatile and valuable bifunctional crosslinker for researchers in chemistry, biology, and medicine. Its orthogonal reactive groups allow for controlled and sequential conjugation strategies, making it an ideal tool for the construction of complex bioconjugates. The detailed synthetic and application protocols provided in this guide are intended to facilitate its effective use in a wide range of research and development applications.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Benzyl 6-oxohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 6-oxohexylcarbamate is a bifunctional molecule of significant interest in medicinal chemistry and drug development, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) where it can serve as a linker.[1] The reactivity of this molecule is dominated by its two functional groups: a carbamate and a terminal aldehyde. This guide focuses on the chemical reactivity of the aldehyde group, providing a detailed overview of its key transformations, experimental protocols, and quantitative data to aid researchers in its effective utilization.

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for a wide range of chemical modifications, making this compound a versatile building block in the synthesis of complex molecules. The primary reactions of the aldehyde moiety include reductive amination, Wittig olefination, oxidation to a carboxylic acid, and nucleophilic addition reactions such as the Grignard reaction.

Key Reactions of the Aldehyde Group

The aldehyde functionality of this compound can undergo several important chemical transformations. Below are detailed descriptions of the most relevant reactions for drug development and synthetic chemistry.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[2][3][4][5][6] This reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[2][3] This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines.[2][5]

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity for reducing the iminium ion in the presence of the aldehyde.[2]

Logical Workflow for Reductive Amination:

A This compound (Aldehyde) C Imine/Iminium Ion Intermediate A->C Condensation B Primary or Secondary Amine (R-NH2 or R2NH) B->C E Secondary or Tertiary Amine Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E

Caption: Workflow of the Reductive Amination Reaction.

Quantitative Data for Reductive Amination of Aldehydes:

Amine SubstrateReducing AgentSolventYield (%)Reference
n-ButylamineNaBH₄ / Acetic AcidMethanol72-96[4]
BenzylamineNaBH₄ / Acetic AcidMethanol72-96[4]
Various AminesSodium TriacetoxyborohydrideDichloromethaneHigh[2]
Heterocyclic AminesNaBH₄ / Acetic AcidBenzene50-75[3]

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane or methanol, add acetic acid (1.0-1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[3]

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amine.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[7][8][9] The reaction involves a phosphonium ylide, also known as a Wittig reagent, which attacks the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[8][10] This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide.[10]

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides predominantly form (E)-alkenes.[9]

Logical Workflow for the Wittig Reaction:

A This compound (Aldehyde) C Oxaphosphetane Intermediate A->C [2+2] Cycloaddition B Phosphonium Ylide (Wittig Reagent) B->C D Alkene Product C->D Decomposition E Triphenylphosphine Oxide (Byproduct) C->E

Caption: Workflow of the Wittig Reaction.

Quantitative Data for Wittig Reaction with Aldehydes:

AldehydeWittig ReagentBaseYield (%)Reference
9-AnthraldehydeBenzyltriphenylphosphonium chlorideNaOH~62%[10][11]
Various Aldehydes(3-carboxy-2-oxopropylidene)triphenylphosphoraneChiral Amine/LiClO₄/DABCOHigh[9]
α,β-Unsaturated AldehydesDiazoacetatesRu-based catalystGood[9]

Experimental Protocol: General Procedure for the Wittig Reaction

  • Suspend the appropriate phosphonium salt (1.1 eq) in a suitable anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.

  • Add a strong base, such as n-butyllithium or sodium hydride, dropwise to generate the colored phosphonium ylide.

  • Stir the mixture for 30-60 minutes at the same temperature.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Oxidation to Carboxylic Acid

The aldehyde group is readily oxidized to a carboxylic acid using a variety of oxidizing agents.[12][13] This transformation is fundamental in organic synthesis for introducing a carboxylic acid moiety, which can then be further functionalized, for example, by forming amides or esters. Common oxidizing agents include potassium permanganate (KMnO₄), chromium-based reagents (e.g., Jones reagent), and milder reagents like silver oxide (Ag₂O) or sodium chlorite (NaClO₂).

Logical Workflow for Aldehyde Oxidation:

A This compound (Aldehyde) C Carboxylic Acid Product A->C B Oxidizing Agent (e.g., KMnO4, Jones Reagent) B->C Oxidation

Caption: Workflow for the Oxidation of an Aldehyde.

Quantitative Data for Oxidation of Benzyl Alcohol Derivatives (as a proxy for aldehyde oxidation):

SubstrateOxidizing AgentCatalystYield (%)Reference
Benzyl AlcoholO₂Eosin Y (photocatalyst)68-93[14]
Benzyl AlcoholH₂O₂WO₄²⁻@PAF-181High[12]
Substituted Benzyl AlcoholsCr(VI)-heterocyclic complexAcidic catalystGood[13]

Experimental Protocol: General Procedure for Oxidation using Sodium Chlorite (Pinnick Oxidation)

  • Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to a pH of ~3-4.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Nucleophilic Addition: Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the aldehyde.[15] This reaction is a powerful tool for forming new carbon-carbon bonds and results in the formation of a secondary alcohol upon acidic workup.

Logical Workflow for the Grignard Reaction:

A This compound (Aldehyde) C Magnesium Alkoxide Intermediate A->C Nucleophilic Addition B Grignard Reagent (R-MgX) B->C E Secondary Alcohol Product C->E Protonation D Acidic Workup (e.g., H3O+) D->E

Caption: Workflow of the Grignard Reaction.

Quantitative Data for Grignard Reaction with Aldehydes:

AldehydeGrignard ReagentSolventYield (%)Reference
2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanosideBenzylmagnesium bromideEt₂O26-44 (of oxidized product)[15]

Experimental Protocol: General Procedure for the Grignard Reaction

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere, cool the flask to 0 °C.

  • Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the secondary alcohol.

Conclusion

The aldehyde group in this compound provides a versatile handle for a variety of chemical transformations that are crucial in the field of drug discovery and development. The ability to readily undergo reductive amination, Wittig olefination, oxidation, and nucleophilic additions allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize the reactivity of this important building block in their synthetic endeavors.

References

The Gatekeeper of Reactivity: A Technical Guide to the Cbz Protecting Group in Benzyl 6-oxohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate world of pharmaceutical and drug development. Among these, the Carboxybenzyl (Cbz or Z) group stands out for its reliability and versatility in masking the reactivity of primary and secondary amines.[1][2] This technical guide delves into the specific and critical role of the Cbz protecting group in Benzyl 6-oxohexylcarbamate, a bifunctional linker increasingly relevant in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][4]

Core Function: Enabling Bifunctionality in PROTAC Linkers

This compound is a heterobifunctional molecule designed for application as a chemical linker.[3][5] PROTACs are novel therapeutic modalities that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[1][6] These molecules are composed of three parts: a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. The linker's nature is critical for the PROTAC's efficacy.[6]

The structure of this compound possesses two distinct reactive sites: a terminal aldehyde and a Cbz-protected amine. The Cbz group's primary role is to act as a "gatekeeper" for the amine's nucleophilicity. By converting the highly reactive primary amine into a significantly less nucleophilic carbamate, the Cbz group allows for selective reactions to be performed at the aldehyde terminus without interference from the amine.[1][7]

The aldehyde can undergo reactions like reductive amination or condensation with hydrazines to form stable linkages, while the amine remains masked.[3] Subsequently, the Cbz group can be selectively removed under specific, mild conditions to reveal the free amine, which can then be coupled to another molecular entity.[8] This controlled, sequential reactivity is paramount in the multi-step synthesis of complex molecules like PROTACs.

Caption: Logical diagram illustrating the Cbz group's role in enabling selective reactivity of this compound.

Key Characteristics of the Cbz Group

The Cbz group is favored in complex syntheses for several key reasons:

  • Robust Stability: It is stable under a wide range of conditions, including mildly acidic and basic media, allowing for flexibility in synthetic design.[4]

  • Facile Introduction: It is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[9]

  • Orthogonality: The Cbz group is orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile. This allows for selective deprotection in molecules containing multiple protecting groups.[1]

  • Mild Cleavage Conditions: The most common method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), which proceeds under neutral pH and at room temperature. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[8] Alternative methods include cleavage with strong acids like HBr in acetic acid.[1]

Experimental Protocols

Detailed methodologies for the synthesis and manipulation of Cbz-protected amines are critical for reproducible results.

Protocol 1: Cbz Protection of an Amine (General Procedure)

This protocol describes the introduction of the Cbz group onto a primary amine, a reaction analogous to the synthesis of this compound's precursor.

  • Reaction: R-NH₂ + Cbz-Cl → R-NH-Cbz + HCl

  • Reagents & Materials:

    • Primary amine (1.0 equivalent)

    • Benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 equivalents)

    • Base (e.g., NaHCO₃ or Na₂CO₃, 2-3 equivalents)

    • Solvent system (e.g., Tetrahydrofuran/Water or Dichloromethane/Water)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve the amine in the chosen solvent system.

    • Add the base and cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for removing the Cbz group to reveal the free amine.

  • Reaction: R-NH-Cbz + H₂ --(Pd/C)--> R-NH₂ + Toluene + CO₂

  • Reagents & Materials:

    • Cbz-protected compound (e.g., this compound derivative) (1.0 equivalent)

    • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

    • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

    • Inert gas (Nitrogen or Argon)

    • Filtration aid (e.g., Celite®)

  • Procedure:

    • Dissolve the Cbz-protected compound in the solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution. Caution: The catalyst can be pyrophoric.

    • Seal the flask and purge the system with an inert gas.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-16 hours).

    • Upon completion, carefully purge the flask with inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Caption: Experimental workflow for the deprotection of a Cbz-protected amine via catalytic hydrogenolysis.

Quantitative Data

The efficiency of Cbz protection and deprotection is consistently high, making it a reliable synthetic tool. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines

Amine SubstrateReagents and ConditionsYield (%)
AnilineCbz-Cl, NaHCO₃, H₂O/THF95-98%
Glycine Ethyl EsterCbz-Cl, Na₂CO₃, H₂O/Dioxane, 0 °C>90%
PiperidineCbz-Cl, aq. NaOH, 0 °C~95%
BenzylamineCbz-Cl, PEG-400, rt94%

(Yields are representative and can vary based on substrate and specific reaction conditions.)

Table 2: Comparison of Cbz Deprotection Methods

MethodReagentsTypical ConditionsSubstrate ExampleYield (%)
Catalytic HydrogenationH₂, 10% Pd/CMeOH or EtOH, rt, 1-24 hN-Cbz-L-phenylalanine>95%
Transfer HydrogenationAmmonium formate, Pd/CMeOH, reflux, 1-3 hN-Cbz protected peptides>90%
Acidic Cleavage33% HBr in Acetic Acidrt, 1-4 hN-Cbz protected amino acids85-95%
Lewis Acid CleavageAlCl₃, AnisoleCH₂Cl₂, 0 °C to rtN-Cbz-indole~90%

(Data compiled from various sources and intended for comparative purposes.)

Conclusion

In the context of this compound, the Carboxybenzyl (Cbz) group is not merely a placeholder but a crucial enabler of synthetic strategy. Its robust nature combined with mild removal conditions allows for the precise, sequential unmasking of reactivity required in the assembly of complex therapeutics like PROTACs. By protecting the amine, the Cbz group directs reactivity towards the aldehyde terminus, and its subsequent removal provides a nucleophilic handle for further conjugation. This strategic control underscores the enduring importance of the Cbz group in the toolkit of medicinal chemists and drug development professionals.

References

A Technical Guide to the Potential Applications of Benzyl 6-oxohexylcarbamate in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the prospective use of Benzyl 6-oxohexylcarbamate as a foundational chemical tool for the development of novel probes in the field of chemical proteomics, particularly in activity-based protein profiling (ABPP).

Introduction: The Frontier of Chemical Proteomics

Chemical proteomics is a sub-discipline of proteomics that employs small-molecule probes to investigate protein function, interactions, and localization directly in complex biological systems.[1][2] A powerful strategy within this field is Activity-Based Protein Profiling (ABPP), which utilizes covalent chemical probes to assess the functional state of enzymes.[3][4] ABPP probes typically consist of three key components: a reactive group (or "warhead") that covalently binds to a target protein, a reporter tag (like biotin or a fluorophore) for detection and enrichment, and a linker that connects the two.[4][5] This approach allows for the selective labeling and identification of active enzymes, providing insights that are often unattainable through traditional proteomic methods that measure total protein abundance.[3][6]

This compound is a bifunctional molecule that holds significant potential as a versatile building block for the synthesis of such activity-based probes. Its structure, featuring a reactive aldehyde group and a protected amine, provides the necessary handles for its elaboration into a fully functional chemical probe for proteomics research.

This compound: A Bifunctional Linker for Probe Development

The utility of this compound in proteomics stems from its inherent bifunctional nature.

  • The Aldehyde "Warhead": The terminal aldehyde group can act as a reactive electrophile. Aldehydes are known to form covalent bonds with nucleophilic residues on proteins, such as the ε-amino group of lysine, through Schiff base formation followed by reduction, or by reacting with other suitably positioned nucleophiles. This reactivity allows it to function as a "warhead" to covalently label proteins.

  • The Protected Amine Handle: The benzyl carbamate (Cbz) group is a stable protecting group for the primary amine. This amine can be deprotected under standard hydrogenolysis conditions to reveal a free amine, which can then be readily coupled to a variety of reporter tags (e.g., biotin, fluorophores) or other molecular entities using standard amide bond-forming reactions.

This dual functionality makes this compound an ideal scaffold for creating a modular activity-based probe, as illustrated below.

G cluster_Probe Proposed Activity-Based Probe Structure cluster_Components Components Derived from this compound Probe Reactive Group (Aldehyde) This compound Linker Reporter Tag (Biotin/Fluorophore) Warhead Aldehyde Group (from hexanal moiety) Warhead->Probe:warhead Linker Hexylcarbamate Backbone (Provides spacing) Linker->Probe:linker Tag_Attachment Amine Handle (after Cbz deprotection) Tag_Attachment->Probe:tag

Caption: Modular components of a potential activity-based probe derived from this compound.

Hypothetical Experimental Workflow for Target Identification

The synthesized probe, tentatively named "B6O-Probe," can be used in a standard ABPP workflow to identify its protein targets within a complex proteome, such as a cell lysate. The overall strategy involves proteome labeling, enrichment of labeled proteins, and identification by mass spectrometry.

G A 1. Synthesize B6O-Probe (Biotinylated this compound) C 3. Incubate Lysate with B6O-Probe (Covalent Labeling of Target Proteins) A->C B 2. Prepare Cell Lysate (Proteome) B->C D 4. Add Streptavidin Beads (Affinity Capture) C->D E 5. Wash Beads (Remove Non-labeled Proteins) D->E F 6. On-Bead Trypsin Digestion (Generate Peptides) E->F G 7. Analyze Peptides by LC-MS/MS (Data Acquisition) F->G H 8. Database Search & Analysis (Protein Identification) G->H

Caption: Proposed experimental workflow for activity-based protein profiling using a B6O-Probe.

Potential Application: Investigating Signaling Pathways

Chemical probes are invaluable tools for dissecting complex biological processes such as signaling pathways. By identifying the targets of a probe, researchers can uncover novel protein-protein interactions or enzymatic activities that regulate a pathway. For instance, a B6O-Probe could potentially label an uncharacterized enzyme that modulates a known signaling cascade.

G Receptor Receptor Activation Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Unknown Unknown Target Protein (Labeled by B6O-Probe) Kinase1->Unknown B6O-Probe identifies interaction/modification TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Probe B6O-Probe Probe->Unknown

References

An In-depth Technical Guide to Heterobifunctional Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional linkers are indispensable tools in the field of bioconjugation, serving as molecular bridges to covalently connect two different biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1] This unique characteristic allows for selective, sequential targeting of different functional groups on separate molecules, ensuring precise control over the final conjugate's stoichiometry and spatial orientation.[2][3] This controlled, stepwise approach minimizes the formation of undesirable homopolymers or self-conjugated products, a common challenge with homobifunctional reagents.[3]

The versatility of heterobifunctional linkers stems from the variety of reactive groups that can be incorporated into their structure, targeting specific functional groups on biomolecules such as primary amines (e.g., lysine residues), sulfhydryls (e.g., cysteine residues), carbonyls, and carboxyls.[1][4] This guide provides a comprehensive overview of heterobifunctional linkers, their reaction chemistries, applications, and detailed experimental protocols to aid researchers in their bioconjugation endeavors.

Core Concepts and Classification

Heterobifunctional linkers are primarily classified based on the functional groups they target. This allows for a tailored approach to bioconjugation, matching the linker's reactivity to the available functional groups on the biomolecules of interest.[3][5]

Common Reactive Groups and Their Targets:

  • Amine-reactive groups: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines on proteins to form stable amide bonds.[5]

  • Sulfhydryl-reactive groups: Maleimides are commonly employed to target sulfhydryl groups on cysteine residues, forming stable thioether bonds.[5]

  • Carbonyl-reactive groups: Hydrazides and aminooxy groups react with aldehydes and ketones, which can be naturally present or introduced into biomolecules.[2]

  • Photoreactive groups: Phenyl azides and diazirines are inert until activated by UV light, at which point they can non-selectively react with nearby molecules, which is useful for capturing transient interactions.[2][4][6]

  • Click Chemistry groups: Azides and alkynes (such as DBCO) undergo highly specific and efficient bioorthogonal reactions, enabling precise conjugation in complex biological mixtures.[7]

Beyond the reactive groups, the spacer arm connecting them is a critical component. The length and composition of the spacer arm influence the solubility, stability, and steric hindrance of the final conjugate.[3] Polyethylene glycol (PEG) spacers are often incorporated to increase the hydrophilicity and biocompatibility of the bioconjugate.[8]

Data Presentation: Properties of Common Heterobifunctional Linkers

The selection of an appropriate linker is a critical step in the design of a bioconjugation experiment. The following tables summarize the key quantitative properties of several commonly used heterobifunctional linkers to facilitate comparison and selection.

Table 1: Amine-Reactive and Sulfhydryl-Reactive Linkers

LinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)Cleavable?Water-Soluble?
SMCC 334.32[8]8.3[8]No[9]No
Sulfo-SMCC 436.37[2]8.3[2]No[9]Yes[2]
SPDP 312.36[10]6.8[10]Yes (Disulfide)[11]No
LC-SPDP 425.52[12][13]15.7[12][13]Yes (Disulfide)[11]No
Sulfo-LC-SPDP 527.57[14]15.7Yes (Disulfide)[11]Yes[14]

Table 2: PEGylated Amine-Reactive and Sulfhydryl-Reactive Linkers

LinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)Number of PEG Units
NHS-PEG4-Maleimide 425.39[15]21.7[15]4
NHS-PEG8-Maleimide 601.61[15]36.5[15]8
NHS-PEG12-Maleimide 777.83[15]51.3[15]12
PEG4-SPDP 559.65[16]25.7[16]4
PEG12-SPDP 912.07[16]54.1[16]12

Table 3: Click Chemistry Linkers (Amine-Reactive)

LinkerMolecular Weight ( g/mol )Cleavable?Water-Soluble?
DBCO-NHS Ester 432.43NoNo
DBCO-PEG4-NHS Ester 649.7[17][18]NoYes

Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and a non-cleavable linker is highly dependent on the application, particularly in the context of antibody-drug conjugates (ADCs).[19]

  • Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved under specific conditions found within target cells, such as low pH in endosomes or the presence of specific enzymes like cathepsins in lysosomes.[19][20] This allows for the controlled release of the payload at the site of action.[20] Common cleavable linkages include hydrazones (acid-sensitive), disulfides (reduction-sensitive), and peptide sequences (protease-sensitive).[19][20] A potential advantage of cleavable linkers is the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells.[20]

  • Non-Cleavable Linkers: These linkers form a stable covalent bond that is not readily broken.[21] The release of the payload from a non-cleavable linker relies on the complete degradation of the antibody component within the lysosome.[19] This results in a payload-linker-amino acid complex as the active species.[21] Non-cleavable linkers generally exhibit greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[19] Ado-trastuzumab emtansine (T-DM1 or Kadcyla®) is a successful example of an ADC that utilizes the non-cleavable SMCC linker.[19]

Experimental Protocols

The following are detailed protocols for common bioconjugation applications using heterobifunctional linkers. It is important to note that these protocols may need to be optimized for specific applications.

Protocol 1: Two-Step Amine-to-Thiol Bioconjugation Using Sulfo-SMCC

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).[13]

Materials:

  • Protein-NH2 (1-10 mg/mL in amine-free buffer)

  • Protein-SH

  • Sulfo-SMCC

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5[6]

  • Desalting column

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

  • Preparation of Reagents:

    • Allow the vial of Sulfo-SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.[6] Note: Sulfo-SMCC has limited solubility in buffers with high salt concentrations; dissolve in water first before diluting into the reaction buffer.[6]

    • Ensure the Protein-NH2 is in the Conjugation Buffer. Avoid buffers containing primary amines (e.g., Tris, glycine).[6]

    • If the Protein-SH has disulfide bonds, reduce them to generate free sulfhydryls using a reducing agent like TCEP. Remove the reducing agent using a desalting column prior to conjugation.[22]

  • Activation of Protein-NH2 with Sulfo-SMCC:

    • Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH2 solution.[6] The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[13]

  • Removal of Excess Sulfo-SMCC:

    • Remove unreacted Sulfo-SMCC by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.[13]

  • Conjugation to Protein-SH:

    • Immediately add the sulfhydryl-containing Protein-SH to the desalted, maleimide-activated Protein-NH2.[13] A 1:1 molar ratio is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[13]

  • Quenching (Optional):

    • To quench the reaction and cap any unreacted maleimide groups, add a quenching solution such as cysteine or β-mercaptoethanol to a final concentration of 10-50 mM and incubate for 15-30 minutes.[13]

  • Purification and Analysis:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted proteins and byproducts.

    • Analyze the conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product.[13]

Protocol 2: Click Chemistry Bioconjugation Using DBCO-NHS Ester

This protocol describes the conjugation of an amine-containing biomolecule to an azide-containing molecule using a copper-free click chemistry approach.[2][15]

Materials:

  • Amine-containing biomolecule (e.g., antibody) at 1-10 mg/mL in an amine- and azide-free buffer (e.g., PBS, pH 7.4)

  • Azide-containing molecule

  • DBCO-NHS Ester

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of DBCO-NHS Ester in anhydrous DMSO or DMF immediately before use.[2]

    • Ensure the biomolecule solution is free of primary amines and azides.[8]

  • Activation of Biomolecule with DBCO-NHS Ester:

    • Add a 20- to 30-fold molar excess of the DBCO-NHS Ester stock solution to the biomolecule solution.[2] The final concentration of the organic solvent should be kept below 20%.[15]

    • Incubate the reaction for 60 minutes at room temperature.[2]

  • Quenching and Removal of Excess Linker:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.[7]

    • Incubate for 15 minutes at room temperature.[2]

    • Remove the excess, unreacted DBCO-NHS Ester using a desalting column equilibrated with the reaction buffer.[2]

  • Click Reaction with Azide-Containing Molecule:

    • Add the azide-containing molecule to the purified DBCO-labeled biomolecule. A 2- to 4-fold molar excess of the azide molecule is recommended.[2]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[7]

  • Purification and Analysis:

    • Purify the final conjugate using an appropriate chromatographic method (e.g., SEC, HPLC) to remove the excess azide-containing molecule.[2]

    • Analyze the final conjugate by SDS-PAGE or other relevant techniques to confirm successful conjugation.[2]

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms relevant to the use of heterobifunctional linkers in bioconjugation.

experimental_workflow_SMCC Antibody Antibody (with primary amines) Activated_Antibody Maleimide-Activated Antibody Antibody->Activated_Antibody SMCC SMCC Linker (NHS-ester end) Desalting Desalting Column Activated_Antibody->Desalting Remove excess SMCC Purified_Activated_Antibody Purified Maleimide- Activated Antibody Desalting->Purified_Activated_Antibody ADC Antibody-Drug Conjugate (ADC) Purified_Activated_Antibody->ADC Drug Thiol-containing Drug SEC Size-Exclusion Chromatography ADC->SEC Remove unreacted drug and aggregates Purified_ADC Purified ADC SEC->Purified_ADC

Caption: General workflow for ADC synthesis using a heterobifunctional linker.[23]

ADC_Internalization_Cleavable cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Cleavable Linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Antigen Antigen Tumor Antigen Endosome Endosome (Low pH) Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Payload induces apoptosis Bystander_Cell Neighboring Tumor Cell Payload_Release->Bystander_Cell Bystander Effect

Caption: Mechanism of action for an ADC with a cleavable linker.[16][18]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Ubiquitin Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase are Recycled Degradation->Recycling

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).[1][14][24]

References

The Indispensable Role of Carbamate Protecting Groups in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, carbamate protecting groups have emerged as a cornerstone for the temporary masking of amine functionalities, enabling chemists to navigate multi-step reaction sequences with precision and efficiency. Their widespread application, particularly in peptide synthesis, medicinal chemistry, and the total synthesis of natural products, underscores their significance in contemporary chemical research and drug development.[1][2][3] This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the most prevalent carbamate protecting groups.

Core Concepts: The Utility of Carbamates

The efficacy of carbamates as protecting groups stems from their ability to decrease the nucleophilicity of the amine nitrogen by delocalizing its lone pair of electrons through resonance.[4][5] This renders the protected amine unreactive to a wide array of electrophilic reagents and reaction conditions.[5] The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule. Carbamates fulfill these criteria, offering a diverse toolbox of protecting groups that can be selectively cleaved under acidic, basic, or hydrogenolytic conditions.[6][7] This concept of "orthogonality" is crucial in complex syntheses where multiple protecting groups are employed, allowing for their sequential removal without interfering with one another.[5][6]

A Comparative Overview of Key Carbamate Protecting Groups

The selection of an appropriate carbamate protecting group is dictated by the specific reaction conditions and the presence of other functional groups in the molecule. The three most widely utilized carbamate protecting groups are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Protecting GroupStructureCommon Reagent for IntroductionCleavage ConditionsKey Features
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Strong acids (e.g., TFA, HCl)[6][8][9]Stable to a wide range of non-acidic conditions; widely used in both solution-phase and solid-phase synthesis.[10]
Cbz (benzyloxycarbonyl or Z)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)[6][11][12]Stable to acidic and basic conditions; orthogonal to Boc and Fmoc groups.[12]
Fmoc (9-fluorenylmethyloxycarbonyl)9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSuMild basic conditions (e.g., piperidine in DMF)[6][13]Acid-stable; its cleavage can be monitored by UV spectroscopy, making it ideal for solid-phase peptide synthesis (SPPS).[14]

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for the introduction and removal of the Boc, Cbz, and Fmoc protecting groups.

tert-Butyloxycarbonyl (Boc) Group

Protection of an Amine:

A common method for the introduction of a Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[9][15]

  • Procedure:

    • Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv).

    • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the solution.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove the base and unreacted Boc₂O, followed by drying and concentration of the organic layer.

Deprotection of a Boc-Protected Amine:

The Boc group is readily cleaved under strongly acidic conditions, most commonly using trifluoroacetic acid (TFA).[6][9][16]

  • Procedure:

    • Dissolve the Boc-protected amine in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM).

    • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine is often obtained as its TFA salt.[15]

Benzyloxycarbonyl (Cbz or Z) Group

Protection of an Amine:

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[11][12]

  • Procedure:

    • Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cool in an ice bath.[11]

    • While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[11]

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[11]

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[11]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[11]

    • Extract the product with an organic solvent like ethyl acetate, dry the combined organic layers, and concentrate to yield the Cbz-protected amino acid.[11]

Deprotection of a Cbz-Protected Amine:

The most common and mildest method for Cbz group removal is catalytic hydrogenolysis.[6][11][12]

  • Procedure:

    • Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol.[11]

    • Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[11]

    • Stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon of H₂) at room temperature.[11]

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protection of an Amine:

The Fmoc group is introduced using reagents like Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[13][17]

  • Procedure using Fmoc-OSu:

    • Dissolve the amino acid in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Add a solution of Fmoc-OSu in dioxane dropwise to the stirring amino acid solution.

    • Stir the reaction mixture at room temperature for several hours or overnight.

    • Work-up typically involves dilution with water, extraction with an organic solvent to remove byproducts, acidification of the aqueous layer to precipitate the product, and collection by filtration.[18]

Deprotection of an Fmoc-Protected Amine:

The Fmoc group is characteristically cleaved under mild basic conditions, making it orthogonal to acid-labile protecting groups.[18][13]

  • Procedure:

    • Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).

    • Add a solution of 20% piperidine in DMF.[13]

    • Stir the reaction at room temperature for a short period (typically 5-30 minutes).

    • The progress of the deprotection can be monitored by the appearance of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.[18]

    • The deprotected amine is typically used in the next synthetic step without isolation, particularly in solid-phase peptide synthesis.

Visualizing the Logic: Mechanisms and Workflows

To further elucidate the chemical transformations and strategic decisions involved in utilizing carbamate protecting groups, the following diagrams, generated using the DOT language, illustrate key processes.

Protection_Mechanism cluster_amine Amine cluster_reagent Protecting Group Reagent cluster_protected Protected Amine (Carbamate) Amine R-NH₂ Protected_Amine R-NH-PG Amine->Protected_Amine + Base Reagent PG-X Reagent->Protected_Amine

Caption: General workflow for the protection of an amine as a carbamate.

Deprotection_Mechanisms cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection cluster_fmoc Fmoc Deprotection Protected_Amine R-NH-PG (Carbamate) Boc_Deprotection Strong Acid (e.g., TFA) Protected_Amine->Boc_Deprotection Cbz_Deprotection H₂, Pd/C Protected_Amine->Cbz_Deprotection Fmoc_Deprotection Base (e.g., Piperidine) Protected_Amine->Fmoc_Deprotection Amine R-NH₂ Boc_Deprotection->Amine Cbz_Deprotection->Amine Fmoc_Deprotection->Amine

Caption: Orthogonal deprotection strategies for common carbamate protecting groups.

SPPS_Workflow Start Resin-Bound Amino Acid Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Washing1 Wash Deprotection->Washing1 Coupling Couple next Fmoc-Amino Acid (DCC/DIC) Washing1->Coupling Washing2 Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA) Repeat->Cleavage No End Purified Peptide Cleavage->End

Caption: A simplified workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion: A Vital Tool for Chemical Innovation

Carbamate protecting groups are an indispensable component of the synthetic organic chemist's toolkit. Their stability, ease of introduction and removal, and the availability of orthogonal cleavage strategies provide the flexibility required for the synthesis of complex molecules.[6][7] A thorough understanding of the properties and reactivities of different carbamate protecting groups is essential for researchers, scientists, and drug development professionals to design and execute efficient and successful synthetic routes, ultimately advancing the frontiers of chemical science and pharmaceutical innovation.[1][2]

References

Benzyl 6-oxohexylcarbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Benzyl 6-oxohexylcarbamate, a bifunctional linker molecule of significant interest to researchers and professionals in the fields of chemical biology and drug development. This document outlines its chemical properties, availability from various suppliers, a detailed plausible synthesis protocol, and its potential application in the construction of targeted therapeutic agents.

Chemical Properties and Structure

This compound (CAS No. 98648-05-6) is a chemical compound with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of approximately 249.31 g/mol .[1] It features a benzyl carbamate (Cbz) protected amine at one end and a terminal aldehyde group at the other, making it a valuable heterobifunctional linker. The Cbz group provides stability and allows for selective deprotection, while the aldehyde functionality enables conjugation to various nucleophiles.

Commercial Availability and Suppliers

The availability of this compound can vary. Below is a summary of potential suppliers. Researchers are advised to contact the suppliers directly for the most current information on stock, purity, and pricing.

SupplierProduct Code/CAS No.PurityPack SizePrice (USD)Availability/Lead Time
1stsci.comST00ILMC / 98648-05-697%250mg$22.00In stock
97%1g$55.00In stock
Otherinquire4-6 weeks
BLD Pharm98648-05-6---Contact for details
MedChemExpress----Contact for details
CymitQuimicaTM-T66983 / 98648-05-6---Discontinued

Note: Information is subject to change. Please verify with the supplier.

Plausible Experimental Protocol for Synthesis

Step 1: Synthesis of Benzyl (6-hydroxyhexyl)carbamate

This step involves the protection of the primary amine of 6-amino-1-hexanol with benzyl chloroformate (Cbz-Cl).

  • Materials:

    • 6-amino-1-hexanol

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or other suitable base

    • Dichloromethane (DCM) or other suitable solvent

    • Water

    • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve 6-amino-1-hexanol (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.

    • Add an aqueous solution of sodium bicarbonate (2-3 equivalents) to the flask and cool the mixture to 0 °C in an ice bath with stirring.

    • Slowly add benzyl chloroformate (1.1 equivalents), dissolved in the same organic solvent, to the reaction mixture via a dropping funnel over a period of 30-60 minutes.

    • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Benzyl (6-hydroxyhexyl)carbamate.

    • The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Oxidation of Benzyl (6-hydroxyhexyl)carbamate to this compound

This step involves the oxidation of the primary alcohol to an aldehyde. A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation is suitable to avoid over-oxidation to a carboxylic acid.

  • Materials:

    • Benzyl (6-hydroxyhexyl)carbamate (from Step 1)

    • Pyridinium chlorochromate (PCC) (1.5 equivalents)

    • Dichloromethane (DCM), anhydrous

    • Silica gel

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve Benzyl (6-hydroxyhexyl)carbamate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add PCC to the solution in one portion with vigorous stirring.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

    • Wash the silica gel plug with additional diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica gel to yield the final product.

Application in PROTAC Synthesis: A Logical Workflow

This compound is an ideal linker for the synthesis of Proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest - POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. The workflow below illustrates the role of a bifunctional linker in PROTAC assembly.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product POI_Ligand Protein of Interest (POI) Ligand with handle Step1 Step 1: Conjugation of Linker to POI Ligand POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand with handle Step2 Step 2: Conjugation of Intermediate to E3 Ligand E3_Ligand->Step2 Linker This compound (Bifunctional Linker) Linker->Step1 Intermediate POI Ligand-Linker Intermediate Step1->Intermediate Intermediate->Step2 PROTAC PROTAC Molecule (POI-Linker-E3 Ligase) Step2->PROTAC

Caption: Logical workflow for PROTAC synthesis.

In this workflow, the aldehyde end of this compound can be reacted with a suitable functional group on the POI ligand (e.g., a hydrazine to form a hydrazone, or an amine via reductive amination). Following this, the Cbz protecting group on the other end of the linker can be removed (typically by hydrogenolysis) to reveal a primary amine, which can then be coupled to the E3 ligase ligand to form the final PROTAC molecule. The modular nature of this synthesis allows for the facile generation of a library of PROTACs with different linkers, POI ligands, and E3 ligase ligands for optimization of protein degradation activity.

References

Methodological & Application

Application Notes and Protocols for Benzyl 6-oxohexylcarbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Benzyl 6-oxohexylcarbamate as a bifunctional linker for the site-specific modification of peptides. This linker introduces a ketone functionality into a peptide sequence, which can then be used for subsequent chemoselective ligation reactions, such as oxime or hydrazone formation. This allows for the precise attachment of a wide variety of molecules, including fluorophores, small molecule drugs, or polyethylene glycol (PEG) chains.

Introduction

Site-specific modification of peptides is a critical tool in drug discovery and development, enabling the creation of peptide conjugates with enhanced therapeutic properties. This compound serves as a valuable linker for this purpose. The benzyl carbamate group provides a stable linkage that can be introduced during solid-phase peptide synthesis (SPPS), while the 6-oxohexyl chain presents a ketone functional group at a defined distance from the peptide backbone. This ketone "handle" is bio-orthogonal, meaning it does not react with the functional groups typically found in peptides and proteins, allowing for highly specific subsequent conjugation reactions.[1][2][3]

The primary application of this linker is in a two-step bioconjugation strategy:

  • Incorporation of the Linker: The this compound is coupled to a free amine group on the peptide, typically the N-terminus or the side chain of a lysine residue.

  • Chemoselective Ligation: The ketone group introduced by the linker is then reacted with an aminooxy- or hydrazide-functionalized molecule to form a stable oxime or hydrazone bond, respectively.[1][2][4]

Synthesis of this compound

While not a routinely cataloged commercial chemical, this compound can be synthesized in a straightforward manner. A plausible synthetic route involves the reaction of benzyl chloroformate with a protected form of 6-aminohexanoic acid where the eventual ketone is masked, for example as a ketal, followed by deprotection. Alternatively, direct synthesis from 6-oxohexanoic acid could be envisioned, though may present challenges with unprotected functional groups. A general synthetic approach is outlined below.

Diagram of the Synthesis of this compound

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Deprotection Benzyl_Chloroformate Benzyl Chloroformate Protected_Product Protected this compound Benzyl_Chloroformate->Protected_Product Base Protected_Amine 6-aminohexanoic acid derivative (ketone protected) Protected_Amine->Protected_Product Final_Product This compound Protected_Product->Final_Product Acidic Hydrolysis

Caption: Synthetic scheme for this compound.

Experimental Protocols

Protocol for Incorporation of this compound into a Peptide

This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide during standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected peptide on a solid support (e.g., Rink Amide resin)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF for Fmoc deprotection

  • Dichloromethane (DCM) for washing

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.

  • Resin Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.

  • Coupling Reaction:

    • Dissolve this compound (2 equivalents relative to the resin loading) and HBTU/HATU (1.95 equivalents) in DMF.

    • Add DIPEA (4 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated linker solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Resin Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Peptide Cleavage and Deprotection: The modified peptide is cleaved from the resin and side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

  • Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is dried. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm the successful incorporation of the linker.

Diagram of the Peptide Modification Workflow

G Start Fmoc-Peptide on Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Wash (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Couple this compound (HBTU/HATU, DIPEA in DMF) Washing_1->Coupling Washing_2 Wash (DMF, DCM) Coupling->Washing_2 Cleavage Cleavage from Resin (TFA cocktail) Washing_2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization End Purified Ketone-Modified Peptide Characterization->End

Caption: Workflow for peptide modification with this compound.

Protocol for Oxime Ligation of the Ketone-Modified Peptide

This protocol describes the conjugation of a molecule containing an aminooxy group to the ketone-modified peptide.

Materials:

  • Purified ketone-modified peptide

  • Aminooxy-functionalized molecule (e.g., aminooxy-biotin, aminooxy-fluorophore)

  • Reaction Buffer: 100 mM Sodium acetate buffer, pH 4.5-5.5

  • Aniline (as a catalyst, optional)

  • Organic co-solvent (e.g., DMSO or Acetonitrile, if needed for solubility)

Procedure:

  • Dissolve Reactants: Dissolve the ketone-modified peptide in the reaction buffer. If solubility is an issue, a minimal amount of an organic co-solvent can be added. Dissolve the aminooxy-functionalized molecule (1.5-2 equivalents) in the same buffer.

  • Ligation Reaction:

    • Combine the solutions of the peptide and the aminooxy-functionalized molecule.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by RP-HPLC and mass spectrometry.

  • Purification: The conjugated peptide is purified by RP-HPLC to remove unreacted starting materials and byproducts.

  • Characterization: The final conjugate is characterized by mass spectrometry to confirm the successful ligation.

Diagram of the Oxime Ligation Signaling Pathway

G Peptide_Ketone Peptide with Ketone Handle Oxime_Conjugate Peptide-Molecule Conjugate (Stable Oxime Bond) Peptide_Ketone->Oxime_Conjugate Aniline Catalyst (optional, pH 4.5-5.5) Aminooxy_Molecule Aminooxy-Functionalized Molecule (e.g., Drug, Dye) Aminooxy_Molecule->Oxime_Conjugate

Caption: Chemoselective oxime ligation reaction scheme.

Data Presentation

The success of the modification and conjugation reactions should be monitored and quantified. The following tables provide a template for presenting typical data obtained from these experiments.

Table 1: Mass Spectrometry Data for Peptide Modification

Peptide SequenceExpected Mass (Da)Observed Mass (Da)Modification Status
Unmodified PeptideXX-
Ketone-Modified PeptideX + 279.33X + 279.33Successful

Note: The mass increase of 279.33 Da corresponds to the addition of the this compound moiety (C14H17NO4).

Table 2: RP-HPLC Retention Times

PeptideRetention Time (min)
Unmodified PeptideT1
Ketone-Modified PeptideT2 (> T1)
Peptide ConjugateT3 (> T2)

Note: Retention times will vary depending on the HPLC column, gradient, and the nature of the conjugated molecule. Generally, the modified and conjugated peptides will be more hydrophobic and thus have longer retention times.

Table 3: Oxime Ligation Reaction Efficiency

Reaction Time (hours)Conversion to Product (%)
130
475
12>95

Note: Conversion rates should be determined by integrating the peak areas from RP-HPLC chromatograms.

Conclusion

The use of this compound provides a robust and versatile method for the site-specific modification of peptides. The introduction of a ketone handle via this linker allows for subsequent high-efficiency, chemoselective ligation to a wide array of functional molecules. The protocols outlined in these application notes provide a comprehensive guide for researchers to implement this powerful bioconjugation strategy in their own research and development endeavors.

References

Application Notes and Protocols for Protein Labeling with Benzyl 6-oxohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 6-oxohexylcarbamate is a versatile bifunctional linker molecule utilized in the chemical modification of proteins. Its unique structure, featuring a terminal aldehyde group and a benzyl carbamate (Cbz)-protected amine, allows for a two-stage labeling strategy. The aldehyde moiety can selectively react with specific amino acid residues or be used to form covalent bonds with hydrazide-modified proteins. The Cbz protecting group can be subsequently removed under mild conditions to expose a primary amine, which can then be used for further conjugation or modification. This dual functionality makes this compound a valuable tool in proteomics, drug discovery, and the development of protein-based therapeutics.

The core principle of labeling involves the reaction of the aldehyde group with nucleophilic residues on the protein surface, primarily the ε-amino group of lysine residues, to form a Schiff base. This linkage can be further stabilized by reduction to a more stable secondary amine. Alternatively, the aldehyde can react with hydrazide-modified proteins to form a stable hydrazone linkage. Following the initial labeling, the Cbz group can be cleaved through hydrogenolysis to reveal a primary amine, ready for secondary labeling or conjugation.

Applications

  • Site-specific protein modification: The reactivity of the aldehyde can be modulated to achieve a degree of site-selectivity in protein labeling.

  • ADC (Antibody-Drug Conjugate) development: The exposed amine can be used as a handle to conjugate cytotoxic drugs to antibodies.

  • PROTAC (Proteolysis Targeting Chimera) synthesis: The linker can be incorporated into PROTACs to connect a target-binding ligand and an E3 ligase-recruiting ligand.[1]

  • Protein-protein interaction studies: Labeled proteins can be used as baits to identify interacting partners.

  • Enzyme immobilization: Covalent attachment of enzymes to solid supports.

Chemical Structure and Reaction Mechanism

This compound possesses an aldehyde functional group and a Cbz-protected amine. The aldehyde can react with amine or hydrazide groups, while the Cbz group can be removed via hydrogenolysis to yield a free amine.[2]

cluster_labeling Protein Labeling cluster_deprotection Cbz Deprotection Protein_NH2 Protein (Lysine ε-NH2) Schiff_Base Schiff Base Intermediate Protein_NH2->Schiff_Base Reaction Aldehyde This compound (Aldehyde) Aldehyde->Schiff_Base Stable_Linkage Stable Secondary Amine Linkage Schiff_Base->Stable_Linkage Reduction NaBH3CN Sodium Cyanoborohydride (Reducing Agent) NaBH3CN->Schiff_Base Cbz_Protected Labeled Protein (Cbz-Protected) Deprotected_Amine Deprotected Protein (Primary Amine) Cbz_Protected->Deprotected_Amine Hydrogenolysis H2_PdC H2, Pd/C H2_PdC->Cbz_Protected Start Start: Protein of Interest Protocol1 Protocol 1: Reductive Amination (Labeling with this compound) Start->Protocol1 Labeled_Protein Cbz-Protected Labeled Protein Protocol1->Labeled_Protein Protocol2 Protocol 2: Cbz Deprotection (Hydrogenolysis) Labeled_Protein->Protocol2 Final_Product Deprotected Labeled Protein (with free amine) Protocol2->Final_Product Downstream Downstream Applications (e.g., ADC, PROTAC) Final_Product->Downstream End End Downstream->End

References

Application Notes and Protocols for Biomolecule Conjugation using Benzyl 6-oxohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoselective ligation strategies are fundamental to the advancement of chemical biology and drug development, enabling the precise construction of complex biomolecular conjugates. The formation of a stable hydrazone linkage through the reaction of a carbonyl group with a hydrazide moiety is a widely utilized bioorthogonal reaction. This method's utility lies in its high specificity and the mild, physiological conditions under which it can be performed.

These application notes provide a detailed protocol for the conjugation of hydrazide-modified biomolecules with Benzyl 6-oxohexylcarbamate. This reagent introduces a versatile linker arm terminating in a carbamate-protected amine. The aldehyde functionality of this compound reacts specifically with a hydrazide group on a biomolecule, such as a protein, peptide, or other modified biopolymer, to form a stable hydrazone bond. The protected amine can be subsequently deprotected to allow for further functionalization, making this a valuable tool for creating sophisticated bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.

Reaction Principle

The core of this bioconjugation strategy is the chemoselective reaction between the aldehyde group of this compound and a hydrazide group previously installed on a biomolecule. The reaction proceeds via a nucleophilic addition of the hydrazide to the aldehyde, followed by dehydration to form a stable hydrazone bond. This reaction is typically efficient under mildly acidic to neutral pH conditions and can be performed in aqueous buffers compatible with most biomolecules.

Data Presentation

Table 1: Kinetic Parameters of Hydrazone Formation

The rate of hydrazone formation is dependent on several factors, including the reactivity of the carbonyl compound, the pH of the reaction, and the presence of catalysts. While specific kinetic data for this compound is not extensively published, the following table provides a summary of typical second-order rate constants for reactions between aliphatic aldehydes and hydrazides under physiological conditions, which can be used to estimate reaction times.

Carbonyl CompoundHydrazide TypepHCatalystSecond-Order Rate Constant (M⁻¹ s⁻¹)Citation
Aliphatic AldehydeAcyl Hydrazide7.4None2 - 20[1]
Aliphatic AldehydePhenylhydrazine7.4None~7.5-fold decrease compared to less sterically hindered aldehydes[1]
Aliphatic Aldehyde2-(dimethylamino)ethylhydrazineNot SpecifiedNone0.23–208[2][3]
Aromatic AldehydeAcyl Hydrazide7.4None~500-fold slower than aliphatic aldehydes[4]

Note: The reaction of this compound, an aliphatic aldehyde, is expected to proceed rapidly and without the need for a catalyst.[5]

Table 2: Recommended Reaction Conditions for Hydrazone Ligation
ParameterRecommended RangeNotes
pH 6.0 - 7.5Optimal pH is a balance between aldehyde reactivity and hydrazide protonation. Mildly acidic conditions can accelerate the reaction.[3]
Temperature 4°C - 37°CReaction can be performed at room temperature or 37°C for faster kinetics. Incubation at 4°C overnight is also effective.
Molar Ratio 1.2 - 10 equivalents of this compoundA slight to moderate excess of the smaller molecule (this compound) is recommended to drive the reaction to completion.[6]
Reaction Time 1 - 12 hoursReaction progress should be monitored by LC-MS or SDS-PAGE. Aliphatic aldehydes generally lead to faster reactions.[4][6]
Solvent Aqueous Buffer (e.g., PBS, MES)A small percentage of a water-miscible organic co-solvent (e.g., DMSO, DMF) can be used to aid in the solubilization of this compound.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Hydrazide-Modified Biomolecule

This protocol describes the general steps for the formation of a hydrazone linkage between a hydrazide-modified biomolecule and this compound.

Materials:

  • Hydrazide-modified biomolecule (e.g., protein, peptide)

  • This compound

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Organic Co-solvent (e.g., DMSO or DMF)

  • Quenching solution (optional, e.g., excess acetone or hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Biomolecule: Dissolve the hydrazide-modified biomolecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in an organic co-solvent (e.g., 100 mM in DMSO).

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the biomolecule solution. The final concentration of the organic co-solvent should be kept low (typically <10% v/v) to maintain the integrity of the biomolecule.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature or 37°C for 2-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Monitoring the Reaction: The progress of the conjugation can be monitored by analytical techniques such as LC-MS to observe the formation of the conjugate and consumption of the starting materials. For proteins, SDS-PAGE analysis will show a shift in the molecular weight corresponding to the mass of the attached linker.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule containing a carbonyl or hydrazide group to consume any unreacted starting material.

  • Purification: Remove the excess this compound and any reaction byproducts by a suitable purification method such as size-exclusion chromatography (for proteins), dialysis, or preparative HPLC (for peptides).

  • Characterization: Confirm the identity and purity of the final conjugate by ESI-MS or MALDI-TOF mass spectrometry and HPLC.[7]

Protocol 2: Deprotection of the Benzyl Carbamate (Cbz) Group

This protocol describes the removal of the Cbz protecting group from the conjugated biomolecule to expose the primary amine for further functionalization. Catalytic hydrogenation is a common and effective method.

Materials:

  • Cbz-protected biomolecule conjugate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

  • Reaction Solvent (e.g., Methanol, Ethanol, or aqueous buffer)

  • Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

Procedure:

  • Dissolution: Dissolve the Cbz-protected biomolecule conjugate in a suitable solvent. For peptides and small molecules, methanol or ethanol are commonly used. For proteins, an aqueous buffer may be appropriate, although the feasibility of heterogeneous catalysis should be considered.

  • Addition of Catalyst: Carefully add 10% Pd/C to the solution (typically 10-20 mol% relative to the substrate).

  • Hydrogenation: Secure a hydrogen-filled balloon to the reaction flask or use a dedicated hydrogenation apparatus. Evacuate and backfill the flask with hydrogen gas three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® or a syringe filter to remove the palladium catalyst.

  • Work-up: Concentrate the filtrate under reduced pressure (for organic solvents) or proceed directly to the next step if in an aqueous buffer.

  • Purification: Purify the deprotected product by an appropriate method (e.g., HPLC, size-exclusion chromatography) to remove any residual catalyst and byproducts.

Visualizations

G cluster_0 Preparation of Reactants cluster_1 Conjugation Reaction cluster_2 Purification and Analysis Hydrazide-Modified Biomolecule Hydrazide-Modified Biomolecule Reaction Mixture Reaction Mixture Hydrazide-Modified Biomolecule->Reaction Mixture This compound This compound This compound->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation pH 6.0-7.5 RT or 37°C Purification Purification Incubation->Purification 1-12 hours Characterization Characterization Purification->Characterization LC-MS, SDS-PAGE Final Conjugate Final Conjugate Characterization->Final Conjugate

Caption: Experimental workflow for the conjugation of this compound.

Caption: Reaction mechanism for hydrazone formation and subsequent Cbz deprotection.

References

Application Notes and Protocols: Hydrazone Bond Formation with Benzyl 6-oxohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazone ligation is a cornerstone of bioconjugation and drug delivery, prized for its reliability, mild reaction conditions, and tunable stability. This bioorthogonal reaction involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with a hydrazine derivative to form a stable hydrazone bond. The pH-sensitive nature of this linkage is particularly advantageous in drug delivery systems, where it can remain stable at physiological pH (around 7.4) and cleave in the acidic microenvironments of tumors or endosomes, triggering payload release.[1]

Benzyl 6-oxohexylcarbamate is a versatile bifunctional linker featuring a terminal aliphatic aldehyde and a benzyl carbamate (Cbz)-protected amine. The aldehyde moiety serves as a reactive handle for hydrazone bond formation, while the Cbz group provides a stable protecting group for the amine, which can be selectively removed under specific conditions to enable further conjugation. This application note provides detailed protocols and conditions for the efficient formation of a hydrazone bond with this compound.

Reaction Principle

The formation of a hydrazone is a reversible, acid-catalyzed reaction that proceeds through a two-step mechanism: nucleophilic addition and dehydration.[2] The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde in this compound, forming a tetrahedral carbinolhydrazine intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the stable hydrazone product.[2]

Caption: Mechanism of hydrazone formation.

Optimal Reaction Conditions

The rate and efficiency of hydrazone formation are significantly influenced by several factors, including pH, the presence of catalysts, temperature, and reactant concentrations.

pH

The pH of the reaction medium is a critical parameter. A mildly acidic environment (pH 4-6) is generally optimal for hydrazone formation.[2] In this range, the carbonyl oxygen of the aldehyde is sufficiently protonated to enhance its electrophilicity, while the hydrazine derivative remains largely in its nucleophilic, unprotonated form.[2] At lower pH values (pH < 4), the hydrazine becomes protonated and thus non-nucleophilic, slowing the reaction. Conversely, at neutral or basic pH, the lack of acid catalysis for the dehydration step becomes rate-limiting.[2] However, studies have shown that hydrazone formation with aliphatic aldehydes, such as the one in this compound, can proceed rapidly even at physiological pH (7.4).[3][4]

Catalysts

While the reaction can proceed without a catalyst, the rate of hydrazone formation can be significantly enhanced by the addition of a nucleophilic catalyst, most commonly aniline and its derivatives.[5][6] Aniline operates by forming a highly reactive protonated Schiff base intermediate with the aldehyde, which is then readily attacked by the hydrazine. Aniline catalysis is effective over a range of pH values and can lead to substantial rate enhancements.[5][6]

Temperature

Hydrazone formation can typically be carried out at room temperature. Modest heating (e.g., 37-50°C) can be employed to increase the reaction rate, particularly if the reaction is sluggish at ambient temperature. However, it is important to consider the stability of all components of the reaction mixture at elevated temperatures.

Data Presentation: Summary of Reaction Parameters

The following table summarizes the key parameters influencing hydrazone formation with aliphatic aldehydes, providing a guide for reaction optimization.

ParameterRecommended RangeRemarksCitations
pH 4.0 - 7.4Optimal rates are typically observed in the mildly acidic range (4-6). However, aliphatic aldehydes can react efficiently at neutral pH.[2][3][4]
Catalyst Aniline or its derivativesConcentration can range from 10 mM to 100 mM. Higher concentrations generally lead to faster reactions.[5][6]
Temperature Room Temperature (20-25°C) to 50°CHigher temperatures can accelerate the reaction but may affect the stability of reactants or products.
Solvent Aqueous buffers (e.g., phosphate, acetate), DMF, DMSO, EthanolThe choice of solvent depends on the solubility of the reactants. Co-solvents are often used.[7]
Reactant Ratio 1:1 to 1:1.5 (Aldehyde:Hydrazine)A slight excess of the hydrazine derivative can be used to drive the reaction to completion.
Reaction Time 1 - 24 hoursReaction time is dependent on pH, temperature, catalyst, and reactant concentrations.

Experimental Protocols

The following protocols provide a starting point for the formation of a hydrazone bond with this compound. Optimization may be required based on the specific hydrazine derivative used.

Protocol 1: Aniline-Catalyzed Hydrazone Formation in Aqueous Buffer

This protocol is suitable for reactions where the reactants are sufficiently soluble in an aqueous buffer system.

Materials:

  • This compound

  • Hydrazine derivative (e.g., a hydrazide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium Acetate Buffer (0.1 M, pH 5.0)

  • Aniline

  • Deionized water

  • Reaction vessel (e.g., glass vial with a magnetic stir bar)

Procedure:

  • Dissolve Reactants:

    • Prepare a stock solution of this compound in a minimal amount of DMF or DMSO.

    • Prepare a stock solution of the hydrazine derivative in the sodium acetate buffer. If solubility is an issue, a small amount of a co-solvent like DMF or DMSO can be used.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound solution and the hydrazine derivative solution. The final concentration of organic co-solvent should be kept as low as possible.

    • Add aniline to the reaction mixture to a final concentration of 10-100 mM.

  • Reaction:

    • Stir the reaction mixture at room temperature (20-25°C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • A typical gradient for RP-HPLC would be a mobile phase of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

Protocol 2: Hydrazone Formation in an Organic Solvent

This protocol is suitable for reactants with poor aqueous solubility.

Materials:

  • This compound

  • Hydrazine derivative

  • Anhydrous Ethanol or Methanol

  • Glacial Acetic Acid

  • Reaction vessel (e.g., round-bottom flask with a magnetic stir bar and condenser)

Procedure:

  • Reaction Setup:

    • Dissolve this compound and the hydrazine derivative (1.0-1.2 equivalents) in anhydrous ethanol or methanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the starting materials.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

G A Prepare Stock Solutions - this compound in DMF/DMSO - Hydrazine derivative in buffer B Combine Reactants in Reaction Vessel A->B C Add Aniline Catalyst (10-100 mM) B->C D Stir at Room Temperature C->D E Monitor Reaction Progress (TLC or HPLC) D->E F Reaction Complete? E->F F->D No G Purify Product (RP-HPLC) F->G Yes H Characterize Product G->H

Caption: Experimental workflow for hydrazone formation.

Stability of the Benzyl Carbamate (Cbz) Protecting Group

The Cbz group is known for its stability under a wide range of conditions, including the mildly acidic to neutral pH typically used for hydrazone formation.[8][9] It is generally stable to basic conditions as well.[8][9] The primary method for cleaving the Cbz group is catalytic hydrogenolysis (e.g., H₂/Pd-C), which provides an orthogonal deprotection strategy that will not affect the newly formed hydrazone bond.[8][9][10] Strong acids can also cleave the Cbz group, so prolonged exposure to very low pH should be avoided if the Cbz group is to be retained.[11]

Potential Side Reactions and Purification

  • Azine Formation: A potential side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of the aldehyde.[1] This is more prevalent when using hydrazine hydrate (H₂N-NH₂) and can be minimized by using a substituted hydrazine (R-NH-NH₂).

  • Hydrolysis: The hydrazone bond is susceptible to hydrolysis, particularly under strongly acidic conditions.[1] During work-up and purification, it is advisable to avoid prolonged exposure to strong acids. For RP-HPLC purification, using a standard mobile phase containing 0.1% TFA is generally acceptable for short periods.

  • Purification: Reversed-phase HPLC is a highly effective method for purifying hydrazone conjugates.[12][13][14] A C18 column with a water/acetonitrile gradient is commonly used. For less polar hydrazones, normal-phase column chromatography on silica gel can be employed. If the product is crystalline, recrystallization can be an effective purification method.[15][16]

Applications in Drug Development

Linkers containing an aliphatic aldehyde, such as this compound, are valuable tools in the development of advanced therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): The aldehyde group can be used to attach a cytotoxic payload to an antibody via a pH-sensitive hydrazone linker. This allows for stable circulation of the ADC in the bloodstream and subsequent release of the drug in the acidic environment of tumor cells.[1]

  • PROTACs: In PROTACs, the linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The length and composition of the linker are critical for the efficacy of the PROTAC.[17][18] Aldehyde-containing linkers provide a versatile platform for synthesizing PROTAC libraries with varying linker lengths and compositions to optimize protein degradation.[19]

The Cbz-protected amine on this compound allows for the sequential assembly of these complex molecules. For instance, the hydrazone can be formed first, followed by deprotection of the Cbz group and subsequent conjugation to another molecular entity.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development Using Benzyl 6-oxohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Benzyl 6-oxohexylcarbamate is a versatile bifunctional linker precursor that can be utilized in ADC development to create pH-sensitive hydrazone linkages.

These application notes provide a comprehensive overview of the principles and methodologies for using this compound in the synthesis and characterization of ADCs. The protocols detailed below are based on established principles of bioconjugation chemistry, specifically focusing on the formation of a hydrazone bond and subsequent conjugation to an antibody.

Principle of the Method

The use of this compound as an ADC linker precursor involves a multi-step process:

  • Hydrazone Linkage Formation: The aldehyde group of this compound reacts with a hydrazide-modified cytotoxic payload to form a pH-sensitive hydrazone bond. This bond is relatively stable at physiological pH (~7.4) but is designed to be hydrolyzed under the acidic conditions found within cellular endosomes and lysosomes (pH 4.5-6.5), ensuring targeted release of the payload inside cancer cells.[1][][3]

  • Deprotection: The benzyl carbamate (Cbz) protecting group on the linker is removed to expose a primary amine. This amine serves as the attachment point for the antibody.

  • Antibody Conjugation: The free amine on the linker-payload construct is then conjugated to the antibody, typically through activated esters targeting lysine residues or via maleimide chemistry targeting engineered or reduced cysteine residues.

This strategy allows for the creation of ADCs with a cleavable linker, a key feature for many successful ADC platforms.

Experimental Protocols

Part 1: Synthesis of the Hydrazide-Modified Cytotoxic Payload

This protocol describes the modification of a cytotoxic drug containing a suitable functional group (e.g., carboxylic acid) with a hydrazide moiety.

Materials:

  • Cytotoxic payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Hydrazine hydrate

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Cytotoxic Payload: Dissolve the cytotoxic payload (1 eq.) and NHS (1.2 eq.) in anhydrous DMF. Add DCC (1.2 eq.) and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Hydrazinolysis: In a separate flask, dissolve hydrazine hydrate (10 eq.) in DMF. Slowly add the activated payload solution to the hydrazine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the hydrazide-modified payload.

Part 2: Conjugation of this compound to the Hydrazide-Modified Payload

This protocol details the formation of the hydrazone linkage between this compound and the hydrazide-modified payload.

Materials:

  • This compound

  • Hydrazide-modified cytotoxic payload

  • Anhydrous methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the hydrazide-modified payload (1 eq.) and this compound (1.1 eq.) in anhydrous methanol.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the formation of the hydrazone bond by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure. The resulting linker-payload construct can be purified by chromatography if necessary.

Part 3: Deprotection of the Benzyl Carbamate (Cbz) Group

This protocol describes the removal of the Cbz protecting group to reveal the primary amine for antibody conjugation.

Materials:

  • Linker-payload construct from Part 2

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the linker-payload construct in methanol or ethanol.

  • Add Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected linker-payload with a free amine.

Part 4: Antibody Preparation and Conjugation

This protocol outlines the conjugation of the deprotected linker-payload to a monoclonal antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected linker-payload with a free amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMSO

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or other bifunctional crosslinker

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Activation of the Linker-Payload: Dissolve the deprotected linker-payload (5-10 eq. relative to the antibody) and SMCC (1.1 eq. relative to the linker-payload) in anhydrous DMSO. Add DIPEA (2-3 eq.) and stir at room temperature for 1-2 hours to form the maleimide-activated linker-payload.

  • Antibody Preparation: Exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4) using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction: Slowly add the maleimide-activated linker-payload solution in DMSO to the antibody solution. The final concentration of DMSO should typically be less than 10% (v/v).

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification of the ADC: Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting SEC column equilibrated with PBS.

  • Collect the protein-containing fractions and concentrate the ADC using centrifugal filtration if necessary.

  • Sterile-filter the final ADC solution through a 0.22 µm filter.

Characterization of the Antibody-Drug Conjugate

The synthesized ADC should be thoroughly characterized to determine its key quality attributes.

ParameterMethodTypical Expected Results
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or UV-Vis SpectroscopyAverage DAR of 2-4 for lysine conjugation. A distribution of species with different DARs is expected.[4][]
Monomer Purity Size Exclusion Chromatography (SEC)>95% monomeric ADC, with minimal aggregation or fragmentation.
Antigen Binding Affinity Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR)Binding affinity of the ADC should be comparable to that of the unconjugated antibody.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo) on antigen-positive and antigen-negative cell linesPotent and specific killing of antigen-positive cells, with significantly lower toxicity towards antigen-negative cells.
In Vitro Plasma Stability Incubation of the ADC in plasma followed by analysis of payload release (e.g., by LC-MS)Assess the stability of the hydrazone linker at physiological pH.[1]

Data Presentation

The stability of the hydrazone linker is a critical parameter influencing the therapeutic index of the ADC. The following table summarizes comparative stability data for different types of hydrazone linkers, which can serve as a reference for expected performance. It is important to note that this data is not specific to this compound but provides a general understanding of hydrazone linker stability.

Linker TypeConditionHalf-life (t₁/₂)Reference
Aromatic AcylhydrazonepH 7.4 (Human Plasma)> 100 hours[6]
Aromatic AcylhydrazonepH 4.5~ 1-2 hours[6]
Aliphatic HydrazonepH 7.4 (Buffer)~ 24-48 hours[1]
Aliphatic HydrazonepH 5.0 (Buffer)< 1 hour[1]

Visualizations

ADC_Synthesis_Workflow cluster_payload Payload Modification cluster_linker Linker Activation cluster_conjugation ADC Synthesis cluster_characterization Characterization Payload Cytotoxic Payload (with COOH) HydrazidePayload Hydrazide-Modified Payload Payload->HydrazidePayload Hydrazine LinkerPayload Linker-Payload (Cbz-protected) HydrazidePayload->LinkerPayload Hydrazone Formation B6O This compound B6O->LinkerPayload DeprotectedLinkerPayload Deprotected Linker-Payload (with NH2) LinkerPayload->DeprotectedLinkerPayload H2, Pd/C ADC Antibody-Drug Conjugate (ADC) DeprotectedLinkerPayload->ADC Antibody Monoclonal Antibody (mAb) Antibody->ADC Conjugation Analysis DAR, Purity, Affinity, Cytotoxicity ADC->Analysis

Caption: Experimental workflow for ADC synthesis using this compound.

Hydrazone_Cleavage_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_stable ADC (Stable Hydrazone Linker) Internalization Internalization via Receptor-Mediated Endocytosis ADC_stable->Internalization Endosome Endosome/Lysosome (pH 4.5-6.5) Internalization->Endosome PayloadRelease Payload Release Endosome->PayloadRelease Hydrazone Hydrolysis Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: Mechanism of action for an ADC with a pH-sensitive hydrazone linker.

References

Application Notes and Protocols: A Step-by-Step Guide to Reductive Amination with Benzyl 6-oxohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the reductive amination of Benzyl 6-oxohexylcarbamate with a primary or secondary amine using sodium triacetoxyborohydride (STAB). Reductive amination is a cornerstone of modern organic synthesis, valued for its efficiency and selectivity in forming carbon-nitrogen bonds.[1][2][3] This method is particularly advantageous in pharmaceutical and drug development settings due to its mild reaction conditions and tolerance of various functional groups.[4][5]

The protocol outlined below details a one-pot direct reductive amination, where the intermediate imine is formed in situ and subsequently reduced without isolation.[6][7] Sodium triacetoxyborohydride is the reducing agent of choice for this transformation as it is milder and more selective than other borohydrides like sodium borohydride, minimizing the premature reduction of the starting aldehyde.[6]

Reaction Principle

Reductive amination involves two key steps that occur sequentially in a single reaction vessel:

  • Imine Formation: The carbonyl group of an aldehyde or ketone reacts with a primary or secondary amine to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (for primary amines) or an iminium ion (for secondary amines).[1][7]

  • Reduction: A hydride-based reducing agent, in this case, sodium triacetoxyborohydride, selectively reduces the C=N double bond of the imine or iminium ion to yield the corresponding amine.[3][6]

Data Presentation: Representative Yields and Reaction Times

The following table summarizes typical yields and reaction times for reductive amination reactions using sodium triacetoxyborohydride with substrates analogous to this compound. These values provide a general expectation for the efficiency of the reaction.

Carbonyl CompoundAmineReducing AgentSolventTime (h)Yield (%)Reference
m-AnisaldehydeDimethylamine HClNaBH(OAc)₃THF177
PhenylacetoneMethylamineSTABDCE2485[6]
CyclohexanoneAnilineNaBH(OAc)₃THF3.585[4]
Benzaldehyde(S)-(-)-1-phenylethylaminePtO₂/H₂Solvent-free-High[8][9]
AldehydePrimary AmineNaBH(OAc)₃CH₂Cl₂4Excellent[10]

Experimental Protocol: Reductive Amination of this compound

This protocol describes the reaction of this compound with a generic primary amine (R-NH₂).

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., benzylamine) (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv)[6]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4][11]

  • Acetic Acid (optional, can be used as a catalyst)[11]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and dissolve it in anhydrous DCM or DCE.

  • Addition of Amine: Add the primary amine (1.0-1.2 equiv) to the stirred solution. If desired, a catalytic amount of acetic acid can be added at this stage to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine intermediate.[6]

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.[6]

  • Reaction Monitoring: Continue stirring at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 1-24 hours.[6]

  • Quenching the Reaction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously for 30-60 minutes.[6]

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM or DCE.

    • Combine the organic layers.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by crystallization to yield the pure secondary amine.

Visualizations

Reductive Amination Signaling Pathway

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_products Products A This compound (Aldehyde) C Hemiaminal A->C + Amine B Primary Amine (R-NH2) B->C D Imine C->D - H2O G Water C->G F Secondary Amine D->F + STAB E Sodium Triacetoxyborohydride (STAB) E->F

Caption: Reaction pathway for reductive amination.

Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Reaction Setup Dissolve this compound in anhydrous solvent under inert atmosphere. start->step1 end End step2 Step 2: Add Amine Add primary amine and optional acetic acid. step1->step2 step3 Step 3: Imine Formation Stir at room temperature for 20-60 minutes. step2->step3 step4 Step 4: Add Reducing Agent Add STAB portion-wise. step3->step4 step5 Step 5: Monitor Reaction Use TLC or LC-MS to track progress. step4->step5 step6 Step 6: Quench Reaction Add saturated NaHCO3 solution. step5->step6 step7 Step 7: Work-up Separate layers, extract, wash, and dry. step6->step7 step8 Step 8: Purify Concentrate and purify by chromatography or crystallization. step7->step8 step8->end

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for Cbz Deprotection of Benzyl 6-oxohexylcarbamate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in the synthesis of complex molecules, particularly in peptide synthesis and the development of novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] Its widespread use stems from its stability under a variety of reaction conditions and the diverse methods available for its removal.[3][4] This document provides detailed application notes and protocols for the deprotection of the Cbz group from Benzyl 6-oxohexylcarbamate conjugates, a common structural motif in linker chemistry for drug development. The selection of an appropriate deprotection strategy is critical to ensure high yields and maintain the integrity of other functional groups within the molecule.[4]

Overview of Cbz Deprotection Methods

The cleavage of the Cbz group can be achieved through several distinct pathways, primarily categorized as catalytic hydrogenolysis, acidic cleavage, and nucleophilic attack.[3][4] The choice of method is dictated by the substrate's sensitivity to the reaction conditions and the presence of other protecting groups, demanding an understanding of orthogonal protection strategies.[5][6][7]

  • Catalytic Hydrogenolysis: This is the most frequently employed and often the cleanest method for Cbz removal.[3][4] It involves the cleavage of the benzyl C-O bond using a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[3][4] The reaction is mild and produces toluene and carbon dioxide as byproducts.[4] Variations include using hydrogen gas or transfer hydrogenation with reagents like formic acid or sodium borohydride.[1][8][9]

  • Acidic Conditions: Strong acidic conditions can readily cleave the Cbz group.[4] This method is particularly useful when the molecule contains functionalities sensitive to reduction, such as alkenes or alkynes.[4] Common reagents include hydrogen bromide in acetic acid (HBr/AcOH), trifluoroacetic acid (TFA), or various Lewis acids.[4][10][11]

  • Nucleophilic Cleavage: For substrates that are sensitive to both hydrogenation and acidic conditions, nucleophilic deprotection offers a valuable alternative.[12] A notable method involves the use of 2-mercaptoethanol.[10][12]

Data Presentation: Comparison of Cbz Deprotection Methods

The following table summarizes quantitative data for various Cbz deprotection methods, providing a basis for selecting the most suitable conditions for this compound conjugates.

Deprotection MethodReagentsSolventTemperature (°C)TimeTypical Yield (%)Key Considerations
Catalytic Hydrogenolysis 10% Pd/C, H₂ (gas)MeOH or EtOHRoom Temp.1-4 h>95[1]Requires hydrogen gas handling; may reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[4][11]
Transfer Hydrogenolysis 10% Pd/C, Formic AcidMeOH or EtOHRoom Temp.1-3 h~90-99[1]Avoids the need for a hydrogen gas cylinder.[1]
Transfer Hydrogenolysis 10% Pd/C, NaBH₄MethanolRoom Temp.3-10 min93-98[8][9]Very rapid reaction; NaBH₄ is a versatile reducing agent.[8][9]
Acidic Cleavage 33% HBr in Acetic AcidAcetic AcidRoom Temp.1-2 hHighPotent reagent; can affect acid-labile groups like Boc.[2][3]
Acidic Cleavage AlCl₃, HFIPHFIPRoom Temp.1-2 hHighCost-effective and tolerant of reducible groups.[10]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAc7524 hHighSuitable for substrates with functional groups sensitive to Pd catalysts (e.g., sulfur-containing compounds).[12]

Experimental Protocols

Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis with H₂ Gas

This protocol outlines the standard procedure for Cbz deprotection using palladium on carbon and hydrogen gas.

Materials:

  • This compound conjugate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply with a balloon or hydrogenator

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Cbz-protected this compound conjugate (1.0 mmol) in a suitable solvent such as methanol or ethanol (10-20 mL) in a reaction flask.

  • Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.[1]

  • Seal the flask, evacuate the air, and then backfill with hydrogen gas. This cycle should be repeated three times to ensure an inert atmosphere.[1]

  • Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).[1]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.[1][4]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by crystallization or chromatography.

Protocol 2: Cbz Deprotection by Transfer Hydrogenolysis with Formic Acid

This method provides a convenient alternative to using hydrogen gas.

Materials:

  • This compound conjugate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Formic acid (HCOOH)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the Cbz-protected this compound conjugate (1.0 mmol) in methanol or ethanol (10 mL) in a reaction flask.[1]

  • Carefully add 10% Pd/C (10-20 mol%) to the solution.[1]

  • To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.

Protocol 3: Cbz Deprotection under Acidic Conditions with HBr in Acetic Acid

This protocol is suitable for substrates that are incompatible with catalytic hydrogenation.

Materials:

  • This compound conjugate

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether

  • Reaction flask

  • Stirring apparatus

Procedure:

  • Dissolve the Cbz-protected this compound conjugate in 33% HBr in acetic acid.[3]

  • Stir the solution at room temperature and monitor the reaction's progress by TLC.

  • Upon completion, precipitate the product by adding diethyl ether.

  • Collect the product by filtration and wash with diethyl ether to remove impurities.

Visualizations

Cbz_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Workup & Purification cluster_product Final Product start Cbz-Protected Conjugate reaction Select Deprotection Method (Hydrogenolysis, Acidic, or Nucleophilic) start->reaction Add Reagents workup Reaction Workup (e.g., Filtration, Extraction) reaction->workup Reaction Complete purification Purification (e.g., Chromatography, Crystallization) workup->purification product Deprotected Amine purification->product

Caption: General experimental workflow for Cbz deprotection.

Deprotection_Pathways cluster_methods Deprotection Methods Cbz_Amine R-NH-Cbz (this compound Conjugate) Hydrogenolysis Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Cbz_Amine->Hydrogenolysis Acid_Cleavage Acidic Cleavage (e.g., HBr/AcOH) Cbz_Amine->Acid_Cleavage Nucleophilic_Cleavage Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) Cbz_Amine->Nucleophilic_Cleavage Carbamic_Acid [R-NH-COOH] (Unstable Carbamic Acid) Hydrogenolysis->Carbamic_Acid Acid_Cleavage->Carbamic_Acid Nucleophilic_Cleavage->Carbamic_Acid Free_Amine R-NH₂ (Deprotected Amine) Carbamic_Acid->Free_Amine - CO₂

References

Application Notes and Protocols for Catalytic Hydrogenolysis of Benzyl 6-oxohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, particularly in the development of pharmaceutical intermediates, due to its stability under a wide range of conditions. Its removal, a critical step known as deprotection, is most commonly and cleanly achieved through catalytic hydrogenolysis. This process involves the cleavage of the C-O bond of the carbamate using hydrogen gas, facilitated by a palladium catalyst, typically on a carbon support (Pd/C). The byproducts, toluene and carbon dioxide, are volatile and easily removed, simplifying product purification.[1][2]

These application notes provide detailed protocols for the Cbz cleavage of Benzyl 6-oxohexylcarbamate, a linker molecule containing an aldehyde functionality and a Cbz-protected amine. The aldehyde can be utilized for forming hydrolyzable acyl hydrazone linkages, while the Cbz group can be removed via hydrogenolysis to reveal a primary amine, making it a versatile building block in drug development.[3] Two primary methods for hydrogenolysis are presented: the standard procedure using hydrogen gas and a safer, more convenient alternative using transfer hydrogenolysis with ammonium formate.

Reaction Mechanism and Workflow

Catalytic hydrogenolysis for Cbz cleavage proceeds on the surface of a palladium catalyst. The benzyl C-O bond is cleaved by activated hydrogen, leading to the formation of an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine, along with toluene and carbon dioxide as the sole byproducts.[2]

A general workflow for this process is outlined below.

G cluster_prep Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Work-up & Isolation A Dissolve this compound in a suitable solvent (e.g., Methanol) B Add Pd/C catalyst (5-10 mol%) A->B C Introduce Hydrogen Source (H₂ gas or transfer agent) B->C D Stir at Room Temperature C->D E Monitor reaction by TLC or LC-MS D->E F Filter through Celite® to remove Pd/C E->F G Wash Celite® pad with solvent F->G H Concentrate filtrate under reduced pressure G->H I Purify crude product (if necessary) H->I

Figure 1. General workflow for the catalytic hydrogenolysis of this compound.

Data Presentation: Comparison of Hydrogenolysis Methods

The selection of the hydrogenolysis method depends on the available equipment and safety considerations. Below is a summary of typical reaction parameters and outcomes for the deprotection of Cbz-protected aliphatic amines.

ParameterProtocol 1: Pd/C, H₂ GasProtocol 2: Pd/C, Ammonium Formate
Catalyst 5-10% Palladium on Carbon (Pd/C)10% Palladium on Carbon (Pd/C)
Catalyst Loading 5-10 mol%10-20 wt% of substrate
Hydrogen Source Hydrogen Gas (1 atm balloon or Parr shaker)Ammonium Formate (HCOONH₄)
Solvent Methanol (MeOH), Ethanol (EtOH)Methanol (MeOH), DMF
Temperature Room TemperatureRoom Temperature
Reaction Time 1-16 hours30 minutes - 4 hours
Typical Yield >90%>90%
Key Advantages Well-established, clean byproducts.No need for specialized hydrogenation equipment, generally faster.[4]
Safety Concerns Flammable H₂ gas, pyrophoric catalyst when dry.Standard handling of flammable solvents.

Experimental Protocols

Safety Precautions:

  • Palladium on carbon can be pyrophoric, especially when dry. Handle the catalyst in a well-ventilated fume hood and do not allow the filter cake to dry in the air. Quench the catalyst on the Celite pad with water before disposal.

  • Hydrogen gas is highly flammable. Ensure all operations are performed in a fume hood with appropriate safety measures.

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C) and Hydrogen Gas

This protocol outlines the standard and widely used method for Cbz deprotection.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Nitrogen or Argon gas

  • Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in methanol (approximately 0.1 M solution).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of nitrogen or argon.

  • Hydrogenation: Securely seal the flask. Evacuate the flask and backfill with hydrogen gas. For reactions at atmospheric pressure, a hydrogen-filled balloon is sufficient. For larger scales or potentially sluggish reactions, a Parr hydrogenation apparatus may be used.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-16 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-oxohexan-1-amine.

  • Purification (if necessary): The crude product can be purified by column chromatography or distillation if required.

Protocol 2: Transfer Hydrogenolysis using Palladium on Carbon (Pd/C) and Ammonium Formate

This protocol provides a convenient alternative to using hydrogen gas, which can be advantageous for laboratories not equipped for handling flammable gases.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH), anhydrous

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in methanol (approximately 0.1 M solution) in a round-bottom flask.

  • Reagent Addition: To the stirred solution, add 10% Pd/C (10-20% by weight of the substrate) followed by ammonium formate (2-4 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes to 4 hours.

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. To remove excess ammonium formate, the residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium chloride solution, or purified directly by column chromatography.

Logical Relationship Diagram

The choice of the deprotection method is primarily influenced by the available laboratory infrastructure and safety considerations. Both methods lead to the same desired product.

G cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product Start This compound Method1 Protocol 1: Catalytic Hydrogenolysis (Pd/C, H₂) Start->Method1 Standard Procedure Method2 Protocol 2: Transfer Hydrogenolysis (Pd/C, HCOONH₄) Start->Method2 Alternative Procedure Product 6-Oxohexan-1-amine Method1->Product Method2->Product

Figure 2. Selection of Cbz deprotection protocol.

Analytical Methods for Reaction Monitoring

The progress of the Cbz deprotection can be monitored by various chromatographic techniques.

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of the starting material and the formation of the product. The Cbz-protected starting material is significantly less polar than the resulting free amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress, confirming the masses of the starting material and the product. This is particularly useful for complex reaction mixtures.

Conclusion

The catalytic hydrogenolysis of this compound is a robust and efficient method for Cbz deprotection. The choice between using hydrogen gas or a transfer hydrogenolysis reagent like ammonium formate allows for flexibility based on laboratory capabilities. The protocols provided herein offer a comprehensive guide for researchers to successfully perform this transformation, a key step in the synthesis of more complex molecules for drug discovery and development. Careful monitoring and adherence to safety precautions are essential for a successful and safe reaction.

References

Solid-Phase Peptide Synthesis (SPPS) Incorporating Aldehyde Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research, therapeutic, and diagnostic applications. A key innovation in this field is the incorporation of C-terminal aldehyde functionalities. Peptide aldehydes are valuable intermediates for various applications, including the synthesis of cyclic peptides, the development of protease inhibitors, and site-specific modifications. This document provides detailed application notes and protocols for the successful implementation of SPPS incorporating aldehyde linkers, focusing on the widely used oxazolidine, acetal, and Backbone Amide Linker (BAL) strategies.

Overview of Aldehyde Linker Strategies in SPPS

The synthesis of peptide aldehydes on a solid support requires a linker that can mask the reactive aldehyde group during peptide chain elongation and then release the desired functionality under specific cleavage conditions. The choice of linker is critical and depends on the desired peptide sequence, the stability of the amino acid residues, and the intended downstream application. This document will focus on three prominent strategies:

  • Oxazolidine Linkers: These linkers protect the aldehyde as an oxazolidine, which is stable to the conditions of Fmoc-based SPPS. The peptide aldehyde is released under mild acidic conditions.

  • Acetal/Thioacetal Linkers: This approach utilizes an acetal or thioacetal moiety to protect the aldehyde. Cleavage often involves a two-step process, with the conversion of the acetal to a more labile thioacetal, followed by release of the aldehyde.

  • Backbone Amide Linkers (BAL): In this strategy, the peptide is anchored to the resin through a backbone amide nitrogen. This leaves the C-terminus free for modification, allowing for the introduction of an aldehyde precursor, typically as an acetal, which is deprotected during the final cleavage step.

Experimental Workflows and Signaling Pathways

Below are graphical representations of the experimental workflows for the different aldehyde linker strategies.

SPPS_Aldehyde_Workflow cluster_loading Resin Loading cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_cleavage Cleavage and Deprotection Resin Solid Support Linker_Attach Linker Attachment Resin->Linker_Attach AA1_Load First Amino Acid (Aldehyde Precursor) Loading Linker_Attach->AA1_Load Deprotection Fmoc Deprotection (Piperidine/DMF) AA1_Load->Deprotection Coupling Amino Acid Coupling (e.g., HCTU/DIPEA) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Elongation Repeat Cycle Washing->Elongation Elongation->Deprotection n-1 cycles Cleavage Cleavage from Resin (e.g., TFA cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide_Aldehyde Peptide Aldehyde Purification->Peptide_Aldehyde Linker_Strategies cluster_oxazolidine Oxazolidine Linker cluster_acetal Acetal/Thioacetal Linker cluster_bal Backbone Amide Linker (BAL) SPPS Standard Fmoc-SPPS Cycles Ox_Cleave Mild Acidic Cleavage (e.g., AcOH/DCM/H2O) SPPS->Ox_Cleave Ac_Thio Convert Acetal to Thioacetal (e.g., EtSH, BF3-Et2O) SPPS->Ac_Thio BAL_Cleave TFA Cleavage with Simultaneous Acetal Deprotection SPPS->BAL_Cleave Ox_Load Immobilize Amino Acid Aldehyde as Oxazolidine Ox_Load->SPPS Ac_Load Load Amino Acetal Ac_Load->SPPS Thio_Cleave Cleave Thioacetal (e.g., NBS) Ac_Thio->Thio_Cleave BAL_Load Reductive Amination of Amino Acetal BAL_Load->SPPS

Application Notes and Protocols for the Purification of Proteins Conjugated with Benzyl 6-oxohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of small molecules to proteins is a fundamental technique in drug development, diagnostics, and basic research. Benzyl 6-oxohexylcarbamate is a versatile linker used to modify proteins, often introducing a stable carbamate linkage. The benzyl group can serve as a protecting group or a hydrophobic handle, while the hexyl chain provides a flexible spacer. Following the conjugation reaction, a robust purification strategy is paramount to isolate the desired protein conjugate from unreacted protein, excess linker, and reaction byproducts. This document provides detailed protocols for the purification of proteins conjugated with this compound, focusing on common and effective chromatographic techniques.

Principle of Purification

The successful purification of proteins conjugated with this compound relies on exploiting the physicochemical changes imparted to the protein by the attached moiety. The conjugation process typically alters the protein's size, charge, and hydrophobicity.

  • Size: The conjugated protein will have a higher molecular weight than the unconjugated form.

  • Charge: The carbamate linkage, if formed on a charged amino acid residue (like lysine), will neutralize the positive charge, thereby altering the protein's isoelectric point (pI).[1][2]

  • Hydrophobicity: The introduction of the benzyl and hexyl groups increases the surface hydrophobicity of the protein.

These differences are leveraged by three primary chromatographic techniques: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC). Often, a multi-step approach combining these methods is necessary to achieve high purity.

Experimental Workflow Overview

The overall process from conjugation to a purified product involves several key stages. The workflow ensures the removal of contaminants and the isolation of the desired conjugate with high purity.

G cluster_0 Conjugation cluster_1 Purification cluster_2 Characterization protein Protein Solution reaction Conjugation Reaction (e.g., EDC/NHS chemistry) protein->reaction linker This compound linker->reaction quench Quench Reaction reaction->quench sec Size-Exclusion Chromatography (SEC) (Removes excess small molecules) quench->sec iex Ion-Exchange Chromatography (IEX) (Separates by charge) sec->iex Optional (If charge difference is significant) analysis Purity & Identity Analysis (SDS-PAGE, MS, HPLC) sec->analysis hic Hydrophobic Interaction Chromatography (HIC) (Separates by hydrophobicity) iex->hic Optional (Alternative to IEX) iex->analysis hic->analysis

Caption: General experimental workflow for protein conjugation and purification.

Data Presentation: Purification Strategy Comparison

The choice of purification technique depends on the specific protein and the degree of conjugation. The following table summarizes the principles and typical applications of the recommended methods.

Purification MethodPrinciple of SeparationPrimary Goal in this ApplicationKey Parameters to Optimize
Size-Exclusion Chromatography (SEC) Molecular size and shape. Larger molecules elute first.[3][4][5]Removal of unreacted this compound, quenching reagents, and other small molecule byproducts.Column resin pore size, column length, flow rate.
Ion-Exchange Chromatography (IEX) Net surface charge at a given pH.[6][7]Separation of conjugated protein from unconjugated protein by exploiting the change in isoelectric point (pI).Resin type (anion/cation), buffer pH, salt gradient for elution.
Hydrophobic Interaction Chromatography (HIC) Surface hydrophobicity.[8][9][10]Separation of conjugates based on increased hydrophobicity from the benzyl and hexyl groups.Resin type (e.g., phenyl, butyl), high salt concentration for binding, decreasing salt gradient for elution.

Experimental Protocols

Protocol 1: General Protein Conjugation (Illustrative Example)

This protocol provides a general method for conjugating this compound to a protein's surface lysine residues. Note: The optimal molar ratios and reaction times must be determined empirically for each specific protein.

  • Reagent Preparation:

    • Protein Solution: Prepare the protein of interest at 1-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or MES buffer, adjusted to a pH of 7.2-8.0.

    • Linker Stock Solution: Dissolve this compound in an organic solvent like DMSO or DMF to a concentration of 10-100 mM.

    • Activation Reagents (if required): If conjugating to carboxyl groups, prepare fresh stock solutions of EDC and NHS in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 5:1, 10:1, or 20:1 linker-to-protein ratio).

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl or Glycine, to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to ensure all unreacted linkers are quenched.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

SEC is the most common first step in purification to remove small molecules.

  • Column and System Preparation:

    • Select a SEC column with a fractionation range appropriate for the molecular weight of the protein (e.g., Superdex 200 for proteins in the 10-600 kDa range).[4]

    • Equilibrate the column with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4) at a recommended flow rate.

  • Sample Loading and Elution:

    • Centrifuge the quenched reaction mixture at >10,000 x g for 5-10 minutes to remove any precipitated material.

    • Load the supernatant onto the equilibrated SEC column. The sample volume should typically not exceed 2-4% of the total column volume for high-resolution separation.[11]

    • Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions as the sample elutes from the column.

    • Monitor the elution profile by measuring absorbance at 280 nm. The first major peak should correspond to the protein conjugate.

    • Analyze collected fractions by SDS-PAGE to confirm the presence of the protein and assess the removal of low molecular weight impurities.

Protocol 3: Purification by Ion-Exchange Chromatography (IEX)

IEX is used to separate the conjugated protein from the unconjugated protein. This protocol assumes the conjugation neutralizes a positive charge (e.g., on a lysine), making the conjugate less positively charged than the native protein. A cation exchange column is used in this example.

G cluster_0 IEX Column Steps cluster_1 Expected Elution Profile equilibrate 1. Equilibrate Column (Low Salt Buffer, pH < pI) load 2. Load Sample (SEC-purified protein mixture) equilibrate->load wash 3. Wash Column (Low Salt Buffer) load->wash elute 4. Elute with Salt Gradient (Increasing NaCl concentration) wash->elute elute_conj Conjugated Protein (Elutes at lower salt conc.) elute->elute_conj Less Positive Charge elute_unconj Unconjugated Protein (Elutes at higher salt conc.) elute->elute_unconj More Positive Charge

Caption: Logical workflow for cation-exchange chromatography purification.
  • Buffer and Column Preparation:

    • Binding Buffer (Buffer A): Prepare a low-ionic-strength buffer at a pH where the protein has a net positive charge (i.e., at least 1 pH unit below the protein's pI). Example: 20 mM MES, pH 6.0.[6]

    • Elution Buffer (Buffer B): Prepare the same buffer containing a high concentration of salt. Example: 20 mM MES, 1 M NaCl, pH 6.0.

    • Equilibrate a cation exchange column with Buffer A for at least 5 column volumes.

  • Sample Preparation and Loading:

    • Buffer-exchange the SEC-purified protein fractions into Binding Buffer (Buffer A) using a desalting column or dialysis.

    • Load the sample onto the equilibrated column.

  • Washing and Elution:

    • Wash the column with Buffer A until the absorbance at 280 nm returns to baseline to remove any unbound molecules.

    • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). Proteins will elute based on the strength of their charge interaction with the resin.[7]

    • The conjugated protein, being less positively charged, is expected to elute at a lower salt concentration than the more positively charged, unconjugated protein.

  • Fraction Analysis:

    • Collect fractions across the elution gradient.

    • Analyze fractions by SDS-PAGE and Mass Spectrometry to identify which peaks correspond to the conjugated and unconjugated protein.

Protocol 4: Purification by Hydrophobic Interaction Chromatography (HIC)

HIC is an alternative or complementary step to IEX, separating molecules based on hydrophobicity.

  • Buffer and Column Preparation:

    • Binding Buffer (Buffer A): Prepare a buffer with a high salt concentration. Example: 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Elution Buffer (Buffer B): Prepare the same buffer without the high salt. Example: 50 mM Sodium Phosphate, pH 7.0.

    • Select a HIC column (e.g., Phenyl or Butyl Sepharose) and equilibrate with Buffer A.

  • Sample Preparation and Loading:

    • Add salt to the SEC-purified protein sample to match the concentration in Buffer A.

    • Load the sample onto the equilibrated HIC column.

  • Washing and Elution:

    • Wash the column with Buffer A to remove non-adherent proteins.

    • Elute the bound proteins using a reverse salt gradient (e.g., 0-100% Buffer B over 20 column volumes). As the salt concentration decreases, the hydrophobic interactions weaken, and proteins elute.[8][12]

    • The this compound-conjugated protein, being more hydrophobic, will bind more tightly and is expected to elute at a lower salt concentration (later in the gradient) than the unconjugated protein.

  • Fraction Analysis:

    • Collect and analyze fractions as described for IEX to identify the desired product.

Characterization of the Purified Conjugate

After purification, it is essential to characterize the final product to confirm its identity, purity, and the degree of conjugation.

Analysis TechniquePurposeExpected Outcome
SDS-PAGE Assess purity and apparent molecular weight.A single, sharp band at a slightly higher molecular weight than the unconjugated protein.
Mass Spectrometry (ESI-MS or MALDI-TOF) Confirm covalent modification and determine the number of attached linkers.A mass shift corresponding to one or more this compound molecules.
UV-Vis Spectroscopy Determine protein concentration and degree of labeling (if the linker has a chromophore).N/A unless the linker is chromophoric. Protein concentration is determined by A280.
HPLC (SEC-HPLC, RP-HPLC) Quantify purity and identify aggregation.A single, symmetrical peak indicating a homogenous product.

By following these detailed protocols and adapting them to the specific protein of interest, researchers can effectively purify proteins conjugated with this compound, ensuring high-quality reagents for downstream applications.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Benzyl 6-oxohexylcarbamate Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance to elucidate cellular mechanisms, identify biomarkers, and understand drug modes of action. Chemical labeling of peptides with isobaric or isotopic tags is a widely adopted strategy for accurate relative quantification of proteins from different samples using mass spectrometry.

This document provides detailed application notes and protocols for the use of Benzyl 6-oxohexylcarbamate as a novel amine-reactive labeling reagent for the relative quantification of peptides by mass spectrometry. This reagent reacts specifically with the primary amino groups of peptides (the N-terminus and the ε-amino group of lysine residues) to introduce a stable carbamate linkage. The benzyl group within the label's structure can facilitate distinct fragmentation patterns in tandem mass spectrometry (MS/MS), potentially aiding in peptide identification and quantification.

Principle of the Method

The workflow for quantitative proteomics using this compound labeling involves the following key steps:

  • Protein Extraction and Digestion: Proteins are extracted from different biological samples (e.g., control vs. treated cells) and digested into peptides using a specific protease, typically trypsin.

  • Peptide Labeling: The resulting peptide mixtures are then labeled with the N-hydroxysuccinimide (NHS) ester of this compound. For relative quantification, isotopic variants of the label (e.g., light and heavy) would be used to label the different samples.

  • Sample Combination and Fractionation: The labeled peptide samples are combined and may be subjected to offline fractionation to reduce sample complexity.

  • LC-MS/MS Analysis: The labeled peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS data is processed to identify the labeled peptides and quantify the relative abundance of each peptide based on the signal intensities of the light and heavy forms.

Experimental Protocols

Protocol 1: Synthesis of this compound-NHS Ester

This protocol describes a plausible synthesis for the amine-reactive N-hydroxysuccinimide ester of this compound.

Materials:

  • 6-Aminohexanoic acid

  • Benzyl chloroformate

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Ethyl acetate

  • Hexane

Procedure:

  • Synthesis of 6-(benzyloxycarbonylamino)hexanoic acid:

    • Dissolve 6-aminohexanoic acid in aqueous sodium bicarbonate solution.

    • Slowly add benzyl chloroformate while stirring vigorously at 0-5°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Acidify the reaction mixture with HCl to precipitate the product.

    • Filter, wash with cold water, and dry the product to obtain 6-(benzyloxycarbonylamino)hexanoic acid.

  • Activation with NHS:

    • Dissolve 6-(benzyloxycarbonylamino)hexanoic acid and N-Hydroxysuccinimide in anhydrous DCM.

    • Add DCC to the solution and stir at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent and purify the resulting this compound-NHS ester by recrystallization from ethyl acetate/hexane.

Protocol 2: Peptide Labeling with this compound-NHS Ester

Materials:

  • Lyophilized peptide samples (from trypsin digestion)

  • This compound-NHS ester (light and heavy isotopic versions)

  • Anhydrous acetonitrile (ACN)

  • Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5

  • Hydroxylamine, 5% (w/v)

  • Formic acid (FA)

Procedure:

  • Peptide Reconstitution: Reconstitute each peptide sample in 100 µL of 100 mM TEAB buffer.

  • Labeling Reagent Preparation: Dissolve the this compound-NHS ester (light or heavy) in anhydrous ACN to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the appropriate volume of the labeling reagent to each peptide sample. A typical starting ratio is 4:1 (w/w) of label to peptide.

    • Vortex briefly and incubate at room temperature for 1 hour.

  • Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes at room temperature to quench the reaction.

  • Sample Combination and Desalting: Combine the labeled samples, acidify with formic acid to a final concentration of 0.1%, and desalt using a C18 solid-phase extraction (SPE) cartridge. Elute the labeled peptides with 50% ACN, 0.1% FA.

  • Lyophilization: Lyophilize the desalted peptides to dryness and store at -20°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • A nano-flow liquid chromatography system coupled to a high-resolution orbitrap mass spectrometer.

LC Method:

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 60 minutes.

  • Flow Rate: 300 nL/min.

MS Method:

  • Ionization Mode: Positive electrospray ionization (ESI).

  • MS1 Scan Range: m/z 350-1500.

  • Resolution (MS1): 60,000.

  • Data-Dependent Acquisition (DDA): Top 10 most intense precursor ions selected for fragmentation.

  • Fragmentation: Higher-energy collisional dissociation (HCD).

  • Resolution (MS2): 15,000.

  • Isolation Window: 1.6 m/z.

  • Dynamic Exclusion: 30 seconds.

Data Presentation

Quantitative data from proteomics experiments should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide examples of how to summarize quantitative data from an experiment using light and heavy versions of the this compound label.

Table 1: Mass Shift of this compound Label

Label VersionMolecular Formula of Added MoietyMonoisotopic Mass Shift (Da)
Light (¹²C, ¹⁴N)C₁₄H₁₉NO₃249.1365
Heavy (¹³C₆)¹³C₆C₈H₁₉NO₃255.1567

Note: The mass shift corresponds to the addition of the Benzyl 6-oxohexylcarbamoyl group to a primary amine.

Table 2: Hypothetical Quantitative Proteomics Data

Protein AccessionGene NamePeptide SequenceLight IntensityHeavy IntensityRatio (Heavy/Light)p-valueRegulation
P02768ALBLVNEVTEFAK1.2E+071.1E+070.920.65Unchanged
P60709ACTBVAPEEHPVLLTEAPLNPK8.9E+061.8E+072.020.04Upregulated
Q06830HSP90B1IQEENPQIAMELYR2.1E+079.8E+060.470.01Downregulated
P10636G6PDYLGKEIPQNAYLEK5.5E+061.2E+072.180.03Upregulated

This table presents illustrative data and does not represent the results of an actual experiment.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following diagrams are generated using the Graphviz DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Extraction (Control) Protein Extraction (Control) Trypsin Digestion (Control) Trypsin Digestion (Control) Protein Extraction (Control)->Trypsin Digestion (Control) Protein Extraction (Treated) Protein Extraction (Treated) Trypsin Digestion (Treated) Trypsin Digestion (Treated) Protein Extraction (Treated)->Trypsin Digestion (Treated) Labeling (Light) Labeling (Light) Trypsin Digestion (Control)->Labeling (Light) Labeling (Heavy) Labeling (Heavy) Trypsin Digestion (Treated)->Labeling (Heavy) Combine & Desalt Combine & Desalt Labeling (Light)->Combine & Desalt Labeling (Heavy)->Combine & Desalt LC-MS/MS Analysis LC-MS/MS Analysis Combine & Desalt->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Protein ID & Quantification Protein ID & Quantification Data Processing->Protein ID & Quantification

Caption: Experimental workflow for quantitative proteomics.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase3 Kinase2->Kinase3 Phosphorylation TF TF Kinase3->TF Activation Gene Gene TF->Gene Transcription

Caption: A hypothetical cell signaling pathway.

Fragmentation of this compound Labeled Peptides

In addition to the expected b- and y-type fragment ions from peptide backbone cleavage, peptides labeled with this compound may exhibit characteristic fragmentation patterns related to the label itself. During HCD fragmentation, the following may be observed:

  • Neutral loss of benzyl alcohol (108.0575 Da): This can occur from the precursor ion or fragment ions containing the label.

  • Neutral loss of toluene (92.0626 Da): A common fragmentation pathway for benzyl groups.

  • Formation of a prominent oxonium ion: A fragment ion corresponding to the carbamate-linked hexanoic acid moiety.

  • Characteristic immonium ions: For lysine residues, the immonium ion will be shifted by the mass of the label.

The presence of these label-specific fragment ions can be used to confirm the presence of the label and may aid in the identification of labeled peptides.

Conclusion

The use of this compound as a labeling reagent offers a novel approach for quantitative proteomics. The protocols and information provided herein serve as a guide for researchers to implement this methodology in their own studies. As with any new reagent, optimization of labeling conditions and MS parameters is recommended to achieve the best results for a given sample type and instrument platform. The unique fragmentation pattern of the benzyl-containing label may provide additional confidence in peptide identification and quantification.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction pH for Benzyl 6-oxohexylcarbamate Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the conjugation of Benzyl 6-oxohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your conjugation experiments.

This compound possesses a terminal aldehyde group, which is a versatile functional group for bioconjugation. The success of the conjugation is highly dependent on the chosen reaction chemistry and, critically, the reaction pH. This guide focuses on the most common conjugation strategies for aldehydes: reductive amination , oxime ligation , and hydrazone ligation .

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound?

A1: The optimal pH depends on the conjugation chemistry you are employing.

  • For reductive amination (reaction with a primary amine), the optimal pH is typically between 6.5 and 7.5 . This pH range offers a good balance between the formation of the Schiff base intermediate and the nucleophilicity of the amine.[1]

  • For oxime ligation (reaction with an aminooxy group), the optimal pH for an uncatalyzed reaction is in the acidic range of 4.0 to 5.0 .[2][3][4] If your biomolecule is sensitive to acidic conditions, the reaction can be performed at a neutral pH (around 7.0), but the use of a catalyst, such as aniline, is highly recommended to accelerate the reaction.[2][3]

  • For hydrazone ligation (reaction with a hydrazide group), a pH of approximately 4.5 is typically advantageous.[5] Similar to oxime ligation, catalysis may be required for efficient reaction at neutral pH.

Q2: Why is my conjugation reaction slow or yielding poorly at neutral pH?

A2: For oxime and hydrazone ligations, the reaction rate is significantly slower at neutral pH compared to acidic conditions.[3][5][6] This is a primary reason for low yields or slow reaction progress when operating at physiological pH without a catalyst.[3][5] The reaction is acid-catalyzed, where a lower pH facilitates the protonation of the carbonyl oxygen, making the aldehyde carbon more susceptible to nucleophilic attack.[3]

Q3: What catalysts can be used to improve reaction rates at neutral pH?

A3: For oxime and hydrazone ligations at neutral pH, nucleophilic catalysts are often used. Aniline and its derivatives, such as p-phenylenediamine, are effective catalysts that can significantly accelerate the reaction rate.[3][4] Aniline can be used at concentrations of 10-100 mM and has been shown to increase the reaction rate up to 40-fold at neutral pH.[2][5] p-Phenylenediamine has been reported to be an even more efficient catalyst than aniline at neutral pH.[4][7]

Q4: How stable are the resulting conjugate bonds?

A4: The stability of the formed bond depends on the conjugation chemistry:

  • The secondary amine bond formed via reductive amination is very stable.

  • The oxime bond is generally highly stable, especially when compared to hydrazones and imines.[2][5] However, it can be susceptible to hydrolysis under very acidic conditions.[4]

  • The hydrazone bond is relatively stable but can be more susceptible to hydrolysis over time compared to an oxime bond.[8][9]

Q5: What buffers should I use for my conjugation reaction?

A5: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, if you are performing a reductive amination, as these will compete with your target molecule.[1]

  • For reductive amination (pH 6.5-7.5): Phosphate-buffered saline (PBS), MES, and HEPES buffers are suitable choices.[1]

  • For oxime/hydrazone ligation (acidic pH): Sodium acetate buffer (e.g., 100 mM, pH 4.0-5.5) is commonly used.[3][4]

  • For catalyzed reactions at neutral pH: Sodium phosphate buffer (e.g., 100 mM, pH 6.0-7.5) is a good option.[3][4]

Troubleshooting Guide

ProblemPossible CausesSolutions
Low or No Product Formation Suboptimal pH: The reaction rate is highly pH-dependent for all three chemistries.- Verify the pH of your reaction mixture. - For reductive amination, adjust the pH to 6.5-7.5.[1] - For uncatalyzed oxime/hydrazone ligation, adjust the pH to 4.0-5.0.[2][3][4] - For catalyzed reactions at neutral pH, ensure the pH is around 7.0.[2][4]
Inefficient or Absent Catalyst (at neutral pH for oxime/hydrazone ligation): A catalyst is often necessary for a reasonable reaction rate at neutral pH.[2]- Add a catalyst such as aniline or p-phenylenediamine to your reaction mixture.[2][4]
Low Reactant Concentration: The reaction kinetics depend on the concentration of the reactants.- Increase the concentration of one or both reactants if possible.[2]
Reactant Instability: The aldehyde group on this compound can oxidize over time. The aminooxy or hydrazide groups can also degrade.- Use a fresh vial of this compound and ensure it has been stored properly. - Use high-purity, fresh solvents and reagents.[2]
Protein Precipitation Protein Instability at Reaction pH: The reaction pH may be close to the protein's isoelectric point (pI), leading to precipitation.- Adjust the buffer pH to be at least one pH unit away from the pI.[1]
High Concentration of Organic Co-solvent: If this compound is dissolved in an organic solvent like DMSO or DMF, a high concentration in the final reaction mixture can cause protein precipitation.- Minimize the volume of the organic solvent or add it dropwise while gently stirring.[1]

Quantitative Data Summary

The efficiency of bioconjugation is influenced by several parameters. The following tables provide a summary of typical reaction conditions and expected outcomes for different conjugation chemistries.

Table 1: Effect of pH on Reductive Amination Yield

pHRelative Yield (%)Remarks
5.565-75Favors Schiff base formation, but the overall reaction rate may be slower.
6.585-95Often optimal for many proteins, providing a good balance between Schiff base formation and amine reactivity.[1]
7.580-90Higher reactivity of amines, but the potential for side reactions may increase.[1]

Table 2: pH and Catalyst Effect on Oxime Ligation Rate

pHCatalystRelative Reaction Rate
4.0-5.0NoneFast
7.0NoneVery Slow[2][3]
7.0Aniline (10-100 mM)Moderately Fast (up to 40-fold increase)[2][5]
7.0p-phenylenediamineFast (more efficient than aniline)[4][7]

Experimental Protocols

Protocol 1: pH Optimization for Reductive Amination

This protocol provides a framework for determining the optimal pH for your specific reactants for reductive amination.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 6.0 to 8.0 (e.g., 0.1 M sodium phosphate).

  • Stock Solutions:

    • Prepare a stock solution of your amine-containing biomolecule in a suitable buffer.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF).

  • Reaction Setup:

    • In separate microcentrifuge tubes, add the appropriate buffer.

    • Add the amine and aldehyde stock solutions to each tube to initiate the reaction. The final concentrations should be identical across all pH conditions. A typical starting point is a 5:1 to 20:1 molar ratio of the linker to the biomolecule.[1]

    • Add a reducing agent (e.g., sodium cyanoborohydride) to each tube.

  • Reaction Monitoring:

    • Incubate the reactions at a constant temperature (e.g., room temperature or 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each reaction.

    • Quench the reaction if necessary.

  • Analysis:

    • Analyze the reaction progress by a suitable technique such as HPLC, LC-MS, or SDS-PAGE.

    • Determine the percentage of product formation at each time point for each pH. The pH that gives the highest yield in the shortest time is the optimum.

Protocol 2: General Oxime/Hydrazone Ligation

This protocol provides a general procedure for labeling a biomolecule with this compound via oxime or hydrazone ligation.

  • Reagent Preparation:

    • Prepare your aminooxy- or hydrazide-functionalized biomolecule in the desired reaction buffer.

      • For acidic conditions: 0.1 M Sodium Acetate, pH 4.5.[2]

      • For neutral conditions: 0.1 M Phosphate Buffer, pH 7.0.[2]

    • Dissolve this compound in a compatible solvent (e.g., DMSO) to create a concentrated stock solution.

  • Ligation Reaction:

    • For acidic conditions (pH 4.5):

      • Mix the biomolecule solution and the this compound solution. A 5- to 20-fold molar excess of the linker is typically used.[10]

      • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[2]

    • For neutral conditions (pH 7.0) with a catalyst:

      • To the biomolecule solution, add the catalyst to the desired final concentration (e.g., 10-100 mM for aniline).[2]

      • Add the this compound stock solution.

      • Incubate at room temperature or 37°C for 2-12 hours.[10]

  • Monitoring and Purification:

    • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry).

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification prep_biomolecule Prepare Biomolecule in Buffer mix Mix Reactants (& Catalyst if needed) prep_biomolecule->mix prep_linker Prepare Benzyl 6-oxohexylcarbamate Stock prep_linker->mix incubate Incubate (Temp & Time) mix->incubate pH Dependent monitor Monitor Progress (HPLC, SDS-PAGE) incubate->monitor purify Purify Conjugate (Chromatography) monitor->purify troubleshooting_logic start Low Conjugation Yield check_ph Verify Reaction pH start->check_ph adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph  Incorrect check_catalyst Check Catalyst (for neutral oxime/hydrazone) check_ph->check_catalyst Correct   success Improved Yield adjust_ph->success add_catalyst Add/Optimize Catalyst (e.g., aniline) check_catalyst->add_catalyst  Absent/ Inefficient check_reagents Check Reagent Concentration & Stability check_catalyst->check_reagents Present   add_catalyst->success increase_conc Increase Concentration or Use Fresh Reagents check_reagents->increase_conc  Low/ Degraded check_reagents->success OK   increase_conc->success

References

Technical Support Center: Improving Hydrazone Ligation Efficiency with Aliphatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrazone ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of hydrazone ligation reactions, with a specific focus on aliphatic aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone ligation with aliphatic aldehydes, and why is it critical?

A1: The optimal pH for hydrazone ligation is typically mildly acidic, generally in the range of 4 to 6.[1] This is a critical parameter because the reaction mechanism is pH-sensitive. In a slightly acidic medium, the carbonyl oxygen of the aldehyde is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.[1] However, if the pH is too low (too acidic), the hydrazine nucleophile becomes protonated, rendering it inactive and slowing down or inhibiting the reaction.[1] For many biological applications that require physiological conditions, the reaction rate at neutral pH (around 7.4) can be slow.[2][3]

Q2: My reaction with an aliphatic aldehyde is slow or incomplete at neutral pH. What can I do to improve the reaction rate?

A2: Slow reaction rates at neutral pH are a known challenge for hydrazone ligations.[2][3] Several strategies can be employed to accelerate the reaction:

  • Catalysis: The use of nucleophilic catalysts can significantly increase the reaction rate. Aniline and its derivatives are commonly used catalysts that can increase reaction rates by forming a more reactive protonated Schiff base intermediate.[4][5][6][7][8] Other effective catalysts include 2-aminophenols, 2-(aminomethyl)benzimidazoles, and arginine.[4][9]

  • Bifunctional Buffers: Certain amine-based buffers can act as both a pH buffer and a catalyst, enhancing reaction rates by several orders of magnitude.[10]

  • Reactant Structure: Modifying the structure of the reactants can have a significant impact. For instance, incorporating an ortho-phosphate group on an aromatic aldehyde has been shown to increase the reaction rate through intramolecular catalysis.[11] While this is specific to aromatic aldehydes, the principle of intramolecular catalysis can be a guiding strategy. Electron-deficient aldehydes tend to react faster than electron-rich ones.[2][12]

Q3: I am observing the formation of side products in my reaction. What are they, and how can I minimize them?

A3: A common side reaction in hydrazone formation is the creation of an azine. This occurs when the initially formed hydrazone reacts with a second equivalent of the aldehyde.[1] This is more probable if the hydrazine has unsubstituted -NH2 groups. To minimize azine formation, you can use a slight excess of the hydrazine derivative. Purification techniques like column chromatography or recrystallization are typically required to separate the desired hydrazone from any side products.[1]

Q4: The hydrazone product from my aliphatic aldehyde seems unstable and hydrolyzes back to the starting materials. How can I address this?

A4: Hydrazones derived from aliphatic aldehydes are known to be less stable and more prone to hydrolysis compared to those derived from aromatic aldehydes, especially at neutral pH.[13][14] The stability of the hydrazone bond is influenced by the electronic properties of the aldehyde and hydrazine precursors. While complete prevention of hydrolysis might be difficult, you can consider the following:

  • pH Control: Maintaining a slightly acidic to neutral pH can help, as the bond is more susceptible to hydrolysis in acidic conditions.

  • Structural Modifications: If feasible for your application, consider using a more stable ligation chemistry. For example, the Hydrazino-Pictet-Spengler (HIPS) ligation results in a more stable C-C bond.[15]

  • Downstream Processing: Proceed with the subsequent steps of your experimental workflow promptly after the ligation to minimize the impact of hydrolysis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation Incorrect pH.Optimize the pH of the reaction mixture to a mildly acidic range (pH 4-6).[1]
Low reactivity of starting materials.Consider using a catalyst such as aniline or its derivatives to increase the reaction rate.[4][5][6][7][8]
Inactive hydrazine due to protonation.Ensure the pH is not too acidic.
Slow reaction rate Reaction is being performed at neutral pH without a catalyst.Add a nucleophilic catalyst like aniline or use a catalytic amine buffer.[4][10]
Low concentration of reactants.Increase the concentration of the reactants if possible.
Multiple products observed (e.g., on TLC or LC-MS) Azine side product formation.Use a slight excess of the hydrazine. Purify the product using column chromatography or recrystallization.[1]
Degradation of the product.Monitor the reaction progress closely and consider that the product might be unstable under the reaction or workup conditions.
Product disappears after purification Hydrolysis of the hydrazone bond.Be mindful that aliphatic hydrazones are less stable than their aromatic counterparts.[13][14] Perform purification and subsequent steps quickly. Consider alternative, more stable ligation chemistries if necessary.[15]
Decomposition on silica gel.If using column chromatography, consider deactivating the silica gel with a base like triethylamine or using a different stationary phase like alumina.[16]

Quantitative Data Summary

Table 1: Comparison of Second-Order Rate Constants for Hydrazone Formation Under Different Catalytic Conditions

AldehydeHydrazine DerivativeCatalystpHRate Constant (M⁻¹s⁻¹)Reference
Benzaldehyde6-Hydrazinopyridyl-peptideNone4.5~0.03[5]
Benzaldehyde6-Hydrazinopyridyl-peptide10 mM Aniline4.5~0.49[5]
Benzaldehyde6-Hydrazinopyridyl-peptide100 mM Aniline7.0>10[6]
Aromatic Aldehyde6-HydrazinopyridylAnilineNeutral10¹ - 10³[7][8]
Glyoxylyl-peptideHydrazide-peptideNone5.7-[5]
Glyoxylyl-peptideHydrazide-peptide10 mM Aniline5.770-fold increase vs uncatalyzed[17]

Note: Data for aliphatic aldehydes specifically is less commonly tabulated in direct comparative studies, but the general principles of catalysis apply. Aliphatic aldehydes generally react faster than aromatic aldehydes in uncatalyzed reactions, but the resulting hydrazones are less stable.[4][18]

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Ligation with an Aliphatic Aldehyde
  • Reactant Preparation: Dissolve the aliphatic aldehyde and the hydrazine derivative in a suitable buffer (e.g., 100 mM sodium phosphate buffer). The optimal pH is typically between 4 and 6.[1] If solubility is an issue, a minimal amount of an organic co-solvent such as acetonitrile can be added.[15]

  • Initiation of Reaction: Add the hydrazine derivative (typically 1 to 1.2 equivalents) to the solution containing the aliphatic aldehyde.[1][15]

  • Catalysis (Optional but Recommended): If a catalyst is used, add the appropriate amount (e.g., 10-100 mM aniline).

  • Reaction Conditions: Stir the reaction mixture at room temperature or 37°C.[15]

  • Monitoring the Reaction: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][15] On TLC, the disappearance of the starting material spots and the appearance of a new product spot indicates reaction progression.[1]

  • Workup and Purification: Once the reaction is complete, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.[1] The crude product can then be purified by column chromatography or recrystallization.[1] For recrystallization, common solvents include ethanol, methanol, or mixtures like hexane/ethyl acetate.[1]

Protocol 2: Monitoring Reaction Progress by HPLC
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching (if necessary): Dilute the aliquot in a suitable solvent to stop the reaction.

  • HPLC Analysis: Inject the sample onto an HPLC system equipped with a suitable column (e.g., C18).

  • Data Analysis: Monitor the chromatogram for the disappearance of the starting material peaks and the appearance of the product peak. The peak areas can be used to quantify the extent of the reaction over time.

Visual Diagrams

Troubleshooting_Workflow cluster_start cluster_check1 Initial Checks cluster_solutions1 pH & Reagent Solutions cluster_check2 Catalysis Check cluster_solutions2 Catalysis Solutions cluster_check3 Stability Check cluster_solutions3 Stability Solutions start Low Yield or Slow Reaction check_pH Is pH optimal (4-6)? start->check_pH check_reagents Are reagents pure and concentrations correct? start->check_reagents adjust_pH Adjust pH to mildly acidic range check_pH->adjust_pH No check_catalyst Is a catalyst being used? check_pH->check_catalyst Yes verify_reagents Verify reagent quality and concentration check_reagents->verify_reagents No check_reagents->check_catalyst Yes add_catalyst Add Aniline or other nucleophilic catalyst check_catalyst->add_catalyst No check_stability Is the product unstable (hydrolysis)? check_catalyst->check_stability Yes rapid_purification Perform rapid purification and downstream processing check_stability->rapid_purification Yes change_ligation Consider alternative, more stable ligation chemistry check_stability->change_ligation Yes

Caption: Troubleshooting workflow for low yield or slow hydrazone ligation reactions.

Hydrazone_Ligation_Pathway cluster_reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product cluster_side_reaction Side Reaction aldehyde Aliphatic Aldehyde (R-CHO) intermediate Tetrahedral Intermediate aldehyde->intermediate hydrazine Hydrazine (R'-NHNH2) hydrazine->intermediate conditions Mildly Acidic pH (4-6) (Optional: Aniline Catalyst) intermediate->conditions hydrazone Hydrazone (R-CH=NNH-R') intermediate->hydrazone - H2O azine Azine Formation hydrazone->azine + R-CHO

Caption: Simplified reaction pathway for hydrazone ligation with aliphatic aldehydes.

References

stability of Benzyl 6-oxohexylcarbamate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl 6-oxohexylcarbamate

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the . Please note that while specific stability data for this compound is not extensively available in public literature, this guide is built upon established principles of carbamate chemistry to address common challenges and questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous buffers?

A1: The primary degradation pathway for carbamates like this compound in aqueous solution is hydrolysis. This reaction involves the cleavage of the carbamate linkage, yielding benzyl alcohol and 6-oxohexylcarbamic acid, the latter of which is unstable and further decomposes to 6-aminohexanal and carbon dioxide.

Q2: How does pH affect the stability of the compound?

A2: Carbamate stability is highly pH-dependent. Hydrolysis can be catalyzed by both acid and base.[1] Generally, carbamates exhibit maximum stability at a neutral or slightly acidic pH (around pH 4-7). Under strongly acidic or, more significantly, basic conditions (pH > 7), the rate of hydrolysis increases substantially.[1][2]

Q3: What is the influence of temperature on the stability of this compound?

A3: As with most chemical reactions, the rate of hydrolysis of this compound will increase with temperature. For consistent experimental results, it is crucial to maintain a constant and controlled temperature. If you suspect degradation, consider running experiments at a lower temperature (e.g., 4°C) and preparing solutions fresh before use.

Q4: What are the likely degradation products I might see in my analysis (e.g., by HPLC or LC-MS)?

A4: The expected hydrolysis products are benzyl alcohol and 6-aminohexanal (formed after decarboxylation of the carbamic acid intermediate). You may also observe downstream products of these molecules. Benzyl alcohol itself can sometimes degrade to form trace amounts of benzene and toluene.[3][4]

Troubleshooting Guide

Problem: My compound appears to be degrading rapidly during my experiment.

  • Is your buffer pH appropriate?

    • Recommendation: Verify the pH of your aqueous buffer. Carbamates are most stable in the neutral to slightly acidic range. Buffers with pH > 8 will significantly accelerate hydrolysis. Adjust your buffer to a pH within the 4-7 range if your experimental conditions allow.[5]

  • Are you controlling the temperature?

    • Recommendation: Perform your experiments at a controlled room temperature or on ice to minimize thermal degradation. Prepare stock solutions and dilutions immediately before use and avoid long-term storage in aqueous buffers.[6]

  • Is your buffer contaminated?

    • Recommendation: Certain buffer components or contaminants can catalyze hydrolysis. Ensure you are using high-purity reagents and solvents.[7]

Problem: I am observing unexpected peaks in my HPLC/LC-MS chromatogram.

  • Could these be degradation products?

    • Recommendation: Based on the expected hydrolysis pathway, run standards of potential degradation products like benzyl alcohol if available. Compare the retention times with the unknown peaks. Mass spectrometry can be used to identify the mass of the unexpected peaks and match them to potential degradants.[2]

  • Did the degradation happen in the analytical instrument?

    • Recommendation: Some compounds can be thermally labile and degrade in a hot GC injection port.[8] For carbamates, HPLC is often a more suitable analytical technique.[9][10] Ensure your mobile phase is not excessively acidic or basic.

Problem: My experimental results are inconsistent and not reproducible.

  • Is the compound degrading during the assay?

    • Recommendation: Inconsistent results are a classic sign of a compound that is unstable under the assay conditions. Prepare a fresh solution of this compound for each experiment. Minimize the time the compound spends in the aqueous buffer before analysis. If possible, perform a time-course study to measure the rate of degradation in your specific buffer system.

Data Presentation

The following table presents illustrative stability data for a generic benzyl carbamate based on typical behavior described in the literature. This data is for example purposes only and should not be considered as experimentally verified results for this compound. A forced degradation study is required to determine the precise stability of the compound.[11][12]

Buffer pHTemperature (°C)Estimated Half-Life (t½)
3.025~48 hours
5.025> 200 hours
7.425~72 hours
9.025~8 hours
7.437~30 hours

Diagrams and Visualizations

The diagrams below illustrate the potential degradation pathway and a general workflow for conducting a stability study.

G cluster_main Hydrolysis of this compound A This compound B 6-Oxohexylcarbamic Acid A->B H2O (Acid/Base) C Benzyl Alcohol A->C H2O (Acid/Base) D 6-Aminohexanal B->D Decarboxylation E Carbon Dioxide (CO2) B->E Decarboxylation

Caption: Predicted hydrolysis pathway of this compound.

G cluster_workflow Experimental Workflow for Stability Assessment prep_stock 1. Prepare Stock Solution (e.g., in Acetonitrile or DMSO) incubate 3. Incubate Samples (Spike stock into buffers at T=0) prep_stock->incubate prep_buffer 2. Prepare Aqueous Buffers (e.g., pH 3, 5, 7.4, 9) prep_buffer->incubate sampling 4. Collect Aliquots (At various time points: 0, 2, 4, 8, 24h) incubate->sampling analysis 5. Analyze Samples (e.g., by stability-indicating HPLC method) sampling->analysis data 6. Quantify & Plot Data (% Remaining vs. Time) analysis->data half_life 7. Calculate Half-Life data->half_life

Caption: General workflow for a forced degradation study.

Experimental Protocols

Protocol: Forced Degradation Study by HPLC

This protocol outlines a general procedure for assessing the stability of this compound in different aqueous buffers. Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[2][6]

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (ACN) or DMSO

  • HPLC-grade water

  • Reagents for buffers (e.g., phosphate salts, citrate salts, HCl, NaOH)

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN or DMSO.[2]

  • Aqueous Buffers: Prepare a series of buffers at desired pH values (e.g., pH 3, 5, 7.4, 9). Filter buffers through a 0.22 µm filter.

3. Experimental Procedure:

  • For each pH condition, add a small volume of the stock solution to a larger volume of the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). The final percentage of organic solvent should be kept low (<5%) to not significantly alter the aqueous conditions.

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C). Protect from light if photostability is also a concern.[2]

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by diluting the aliquot in the initial mobile phase or by freezing.

  • Analyze the samples by a validated stability-indicating HPLC method.

4. HPLC Method (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the natural log of the percentage remaining versus time.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

References

Technical Support Center: Purification of Benzyl 6-oxohexylcarbamate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Benzyl 6-oxohexylcarbamate conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of these specialized bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

A1: The purification of this compound conjugates presents several challenges stemming from the properties of both the biomolecule (e.g., antibody, protein) and the linker-payload. Key challenges include:

  • Removal of Unreacted Starting Materials: Separating the final conjugate from unreacted biomolecules and the this compound linker-payload is critical.

  • Heterogeneity of the Conjugate: The conjugation reaction often results in a mixture of species with varying drug-to-antibody ratios (DAR). Achieving a homogenous product with a specific DAR is a significant purification challenge.[1][2][3]

  • Aggregate Formation: The hydrophobic nature of the benzyl group and many payloads can lead to the formation of soluble or insoluble aggregates, which must be removed.[1][]

  • Degradation of the Conjugate: Carbamate linkages can be susceptible to hydrolysis, especially under harsh pH or temperature conditions, leading to product loss.[]

  • Hydrophobicity: The benzyl group increases the hydrophobicity of the conjugate, which can lead to non-specific binding during chromatography and solubility issues.[6]

Q2: Which chromatographic techniques are most effective for purifying these conjugates?

A2: A multi-step chromatographic approach is often necessary. The most common and effective techniques include:

  • Size Exclusion Chromatography (SEC): Primarily used to remove large aggregates and smaller, unreacted linker-payload molecules.[3][7][8]

  • Hydrophobic Interaction Chromatography (HIC): A key technique for separating conjugates based on their hydrophobicity, which is influenced by the DAR. This allows for the isolation of species with a specific DAR.[][9]

  • Ion Exchange Chromatography (IEX): Can be used to separate charge variants of the conjugate and remove impurities with different isoelectric points.[][9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique, typically used for analytical characterization of purity and DAR, but can also be used for small-scale purification.[7]

  • Membrane Chromatography: A newer technique that can offer high throughput for the removal of aggregates and free linker-payload.[1][]

Q3: How can I remove unreacted this compound linker-payload?

A3: Several methods can be employed to remove small molecule impurities:

  • Dialysis or Tangential Flow Filtration (TFF)/Ultrafiltration/Diafiltration (UF/DF): Effective for removing small molecules from large biomolecule conjugates by buffer exchange.[1][7]

  • Size Exclusion Chromatography (SEC): Efficiently separates the large conjugate from the small unreacted linker.[7]

  • Activated Carbon Filtration: Can be used in some cases to adsorb small organic molecules, but may require optimization to avoid product loss.[1]

Q4: My conjugate appears to be aggregating. What can I do?

A4: Aggregation is a common issue, particularly with hydrophobic conjugates. Here are some strategies to mitigate this:

  • Optimize Buffer Conditions: Ensure the buffer pH is optimal for the stability of your biomolecule. The addition of stabilizing excipients, such as arginine or polysorbates, can help prevent aggregation.[7][10]

  • Work at Low Temperatures: Performing purification steps at 4°C can reduce the rate of aggregation.[]

  • Use Hydrophobic Interaction Chromatography (HIC): HIC can be used to remove aggregates.[]

  • Size Exclusion Chromatography (SEC): SEC is the primary method for removing pre-existing aggregates from the final product.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound conjugates.

Problem Possible Cause Recommended Solution
Low Recovery of Purified Conjugate Non-specific binding to the column matrix: The hydrophobicity of the benzyl group can cause the conjugate to stick to chromatographic resins.[7]- Add a small amount of a non-ionic detergent (e.g., 0.1% Tween-20) to the buffers.[11] - Increase the salt concentration in the mobile phase to minimize hydrophobic interactions in IEX or add a mild organic modifier (e.g., isopropanol) in HIC.[7] - For His-tagged proteins, ensure the tag is accessible; consider purification under denaturing conditions if necessary.[12]
Precipitation of the conjugate: The conjugate may have poor solubility in the purification buffers.[6]- Screen different buffer systems with varying pH and salt concentrations. Increasing the salt concentration (e.g., to 300 mM NaCl) can sometimes improve solubility.[6] - Add stabilizing excipients like glycerol (up to 20%) or arginine to the buffers.[6][10] - Decrease the protein concentration before loading onto the column.[6]
Poor Separation of DAR Species in HIC Inappropriate salt concentration or gradient: The elution profile is highly dependent on the salt type and concentration.- Optimize the salt type (e.g., ammonium sulfate vs. sodium chloride) and the concentration range for the gradient. - Decrease the steepness of the elution gradient to improve resolution between different DAR species.
Column choice: The HIC resin's hydrophobicity can affect separation.- Screen different HIC resins with varying levels of hydrophobicity (e.g., Phenyl, Butyl, Octyl). A less hydrophobic resin may provide better separation.
Presence of Unreacted Aldehyde Groups on the Conjugate Incomplete reaction: The conjugation reaction may not have gone to completion.- This is not a purification issue per se, but can be addressed by optimizing the conjugation reaction (e.g., increasing the molar excess of the hydrazide/aminooxy payload, reaction time, or temperature).
Formation of a reversible bisulfite adduct: If bisulfite was used during purification of the linker, residual amounts could form an adduct with the aldehyde.- The bisulfite adduct can be reversed by increasing the pH of the solution (e.g., with sodium bicarbonate) to regenerate the aldehyde.[] This is more relevant for the linker itself rather than the final conjugate.
Conjugate Degradation during Purification Hydrolysis of the carbamate or other labile bonds: The conjugate may be unstable at the pH or temperature of the purification buffers.[]- Maintain a neutral or slightly acidic pH (pH 6.0-7.5) during purification and storage.[] - Perform all purification steps at low temperature (e.g., 4°C).[]

Quantitative Data Summary

The following tables provide representative data for the purification of bioconjugates. Actual results will vary depending on the specific biomolecule, payload, and purification setup.

Table 1: Comparison of Purification Techniques for ADC Purification

Technique Typical Recovery Typical Purity Key Impurities Removed
Size Exclusion Chromatography (SEC) >90%>98%Aggregates, unreacted linker/payload[3]
Hydrophobic Interaction Chromatography (HIC) 80-95%Can resolve different DAR speciesUnconjugated antibody, species with different DARs[9]
Ion Exchange Chromatography (IEX) 85-95%>98%Charge variants, host cell proteins[]
Tangential Flow Filtration (TFF/UF/DF) >95%N/A (buffer exchange)Unreacted linker/payload, process buffers[]

Table 2: Example of a Two-Step Purification Protocol for an ADC

Purification Step Parameter Value Outcome
Step 1: HIC Resin Phenyl SepharoseSeparation of DAR species
Binding Buffer 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Elution Buffer 50 mM Sodium Phosphate, pH 7.0
Yield ~85%
Purity (desired DAR) >90%
Step 2: SEC Resin Superdex 200Removal of aggregates
Mobile Phase PBS, pH 7.4
Yield >95%
Purity (monomer) >99%

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein via Aldehyde-Reactive Chemistry

This protocol describes a general method for conjugating a hydrazide- or aminooxy-functionalized payload to a protein that has been modified with this compound.

  • Preparation of the Aldehyde-Modified Protein:

    • Modify the protein with this compound according to your established protocol to introduce the reactive aldehyde group.

    • Remove excess, unreacted this compound linker using a desalting column or dialysis, exchanging the buffer to a conjugation buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0).

  • Preparation of the Payload Solution:

    • Dissolve the hydrazide- or aminooxy-functionalized payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Prepare a stock solution of the payload at a concentration of 10-50 mM.

  • Conjugation Reaction:

    • To the aldehyde-modified protein solution, add the payload stock solution to achieve a 10- to 50-fold molar excess of the payload over the protein.

    • If using an aminooxy payload, an aniline catalyst (e.g., 10-20 mM) can be added to accelerate the reaction.[13]

    • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle mixing.[13]

  • Purification of the Conjugate:

    • Proceed to Protocol 2 for the purification of the final conjugate.

Protocol 2: Two-Step Chromatographic Purification of the this compound Conjugate

This protocol outlines a typical two-step purification process using HIC followed by SEC.

  • Step 1: Hydrophobic Interaction Chromatography (HIC)

    • Column Equilibration: Equilibrate a HIC column (e.g., Phenyl Sepharose) with high-salt binding buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Sample Preparation: Add ammonium sulfate to the crude conjugation reaction mixture to match the concentration of the binding buffer.

    • Sample Loading: Load the sample onto the equilibrated HIC column.

    • Washing: Wash the column with binding buffer to remove any unbound material.

    • Elution: Elute the bound conjugate using a decreasing linear salt gradient (e.g., from 1.5 M to 0 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0). Collect fractions.

    • Analysis: Analyze the fractions by SDS-PAGE and/or RP-HPLC to identify the fractions containing the desired DAR species.

  • Step 2: Size Exclusion Chromatography (SEC)

    • Pooling and Concentration: Pool the desired fractions from the HIC step and concentrate them using an appropriate ultrafiltration device.

    • Column Equilibration: Equilibrate an SEC column (e.g., Superdex 200) with the final formulation buffer (e.g., PBS, pH 7.4).

    • Sample Loading: Load the concentrated HIC pool onto the equilibrated SEC column.

    • Elution: Elute the conjugate with the formulation buffer at a constant flow rate. The main peak corresponding to the monomeric conjugate should be collected.

    • Analysis: Analyze the purified conjugate for purity, aggregation, and DAR using appropriate analytical techniques (e.g., SEC-HPLC, RP-HPLC, Mass Spectrometry).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis protein Biomolecule (e.g., Antibody) conjugation Conjugation Reaction (Aldehyde-Reactive) protein->conjugation linker This compound Linker linker->conjugation crude_conjugate Crude Conjugate Mixture conjugation->crude_conjugate Unreacted materials, varying DARs, aggregates hic Hydrophobic Interaction Chromatography (HIC) crude_conjugate->hic Remove unconjugated Ab, separate DARs sec Size Exclusion Chromatography (SEC) hic->sec Remove aggregates purified_conjugate Purified Conjugate sec->purified_conjugate analysis Characterization (LC-MS, SDS-PAGE, etc.) purified_conjugate->analysis

Caption: Experimental workflow for the synthesis and purification of this compound conjugates.

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc ADC (this compound Conjugate) receptor Tumor Cell Surface Antigen adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Cytotoxic Payload lysosome->payload 4. Linker Cleavage & Payload Release apoptosis Apoptosis (Cell Death) payload->apoptosis 5. Cytotoxicity

Caption: Generalized signaling pathway for an Antibody-Drug Conjugate (ADC) utilizing a cleavable linker.

References

Technical Support Center: Benzyl 6-oxohexylcarbamate Reactivity and Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzyl 6-oxohexylcarbamate. The content focuses on the impact of steric hindrance on the reactivity of its aldehyde functional group and offers solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound and where does steric hindrance come into play?

A: this compound consists of a reactive aldehyde group at one end of a six-carbon chain and a bulky benzylcarbamate protecting group at the other. The primary source of steric hindrance is the benzylcarbamate group. While separated from the aldehyde by a flexible hexyl chain, its size can influence the conformation of the molecule, potentially impeding the approach of reagents to the aldehyde's carbonyl carbon. This is especially relevant in reactions requiring the formation of a crowded transition state.[1][2]

Q2: I am observing low yields in a nucleophilic addition to the aldehyde of this compound. Could steric hindrance be the cause?

A: Yes, steric hindrance is a common reason for reduced reactivity and lower yields in reactions involving aldehydes.[3][4][5] The bulky benzylcarbamate group can make it more difficult for nucleophiles to attack the carbonyl carbon.[6] This effect increases the energy of the transition state, slowing down the reaction and potentially allowing side reactions to become more prominent, thus lowering the overall yield of the desired product.[7]

Q3: How does the choice of reagent impact the success of reactions with sterically hindered aldehydes like this compound?

A: The size and reactivity of the chosen reagent are critical. Smaller, more reactive nucleophiles are generally more successful in overcoming steric hindrance. For instance, in reductive amination, using a less bulky amine and a powerful reducing agent that selectively reduces the iminium ion, such as sodium triacetoxyborohydride (STAB), can improve yields.[8][9] In Wittig reactions, non-stabilized ylides are more reactive and may be more effective than stabilized ylides which can fail to react with hindered carbonyls.[10][11]

Q4: What general strategies can I employ to improve reaction outcomes when steric hindrance is a suspected issue?

A: Several strategies can be effective:

  • Increase Reaction Temperature: Higher temperatures provide more kinetic energy to the reacting molecules, helping to overcome the activation energy barrier imposed by steric hindrance.

  • Use a Catalyst: Acid catalysis can make the carbonyl carbon more electrophilic and accelerate the reaction.[6] However, this is not suitable for strongly basic nucleophiles.[6]

  • Extend Reaction Time: Slower reactions may simply need more time to reach completion. Monitoring the reaction progress is key.

  • Optimize Reagent Choice: As mentioned, select smaller and more reactive reagents where possible.

  • Solvent Choice: The choice of solvent can influence the conformation of the substrate and the reactivity of the nucleophile.

Troubleshooting Guides

Issue 1: Low Yield or Slow Rate in Reductive Amination
Possible Cause Troubleshooting Steps & Solutions
Steric Hindrance from Benzylcarbamate Group The bulky protecting group hinders the approach of the amine to the aldehyde, slowing the formation of the iminium ion intermediate.
Solution 1: Switch to a smaller, less hindered primary or secondary amine if the experimental design allows.
Solution 2: Use sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is highly selective for the iminium ion and can be used in a one-pot reaction.[8][9]
Solution 3: Carefully control the pH. A pH of 6-7 is often optimal for iminium ion formation and subsequent reduction.[9]
Impure Reagents or Solvents Water or other impurities in the starting materials or solvents can interfere with the reaction.[12][13]
Solution: Ensure all reagents and solvents are pure and dry. Flame-dry glassware before use.[14]
Issue 2: Poor Conversion in Wittig Reaction
Possible Cause Troubleshooting Steps & Solutions
Low Reactivity of Ylide Stabilized ylides (containing electron-withdrawing groups) are less reactive and may not react efficiently with the sterically shielded aldehyde.[10][11]
Solution 1: Use a non-stabilized or semi-stabilized ylide, which is more reactive.
Solution 2: The formation of the phosphine oxide byproduct is the driving force of the reaction.[10] Ensure conditions favor this by using appropriate salt-free ylides if necessary.
Steric Hindrance Around Aldehyde The benzylcarbamate group may sterically block the [2+2] cycloaddition between the ylide and the aldehyde.[1]
Solution: Increase the reaction temperature to provide sufficient energy to overcome the steric barrier.

Quantitative Data Summary

AldehydeStructureSubstitution PatternRelative Rate Constant (kGSH)
AcroleinCH₂=CHCHOUnhindered1.00
CrotonaldehydeCH₃CH=CHCHOPartially Hindered (Monosubstituted)0.45
Citral(CH₃)₂C=CHCH₂CH₂C(CH₃)=CHCHOMore Hindered (Disubstituted)0.08
Data adapted from studies on aldehyde reactivity to illustrate the concept of steric hindrance.[7]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general one-pot procedure for the reductive amination of this compound.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Amine Addition: Add the desired amine (1-1.2 equivalents). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1 equivalent) to liberate the free amine.

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirring solution. Be cautious as some gas evolution may occur.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting aldehyde is consumed. This may take several hours to overnight, depending on the reactivity of the amine.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the reactivity of this compound.

Caption: Steric hindrance from the benzylcarbamate group.

Troubleshooting_Workflow start Low Reaction Yield Observed check_hindrance Is steric hindrance a likely factor? start->check_hindrance increase_temp Increase Reaction Temperature check_hindrance->increase_temp Yes check_purity Check Purity of Reagents/Solvents check_hindrance->check_purity No change_reagent Use smaller / more reactive nucleophile increase_temp->change_reagent extend_time Extend Reaction Time change_reagent->extend_time end_node Re-evaluate and Monitor extend_time->end_node check_conditions Verify Other Reaction Conditions (pH, Stoichiometry) check_purity->check_conditions check_conditions->end_node

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Benzyl 6-oxohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzyl 6-oxohexylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the proper storage, handling, and troubleshooting of common issues that may be encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store it in a cool, dry place. For long-term storage, maintaining an inert atmosphere and a temperature range of 2-8°C is advised. The use of cold-chain transportation for this compound underscores the importance of maintaining a low-temperature environment.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: Standard laboratory PPE should be worn when handling this compound. This includes chemical-resistant gloves, safety goggles or a face shield to protect the eyes and face, and a laboratory coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

Q3: Is this compound stable in solution?

A3: The stability of this compound in solution is dependent on the solvent, pH, and temperature. Carbamates are generally more stable than esters but can be susceptible to hydrolysis under acidic or basic conditions. It is recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and for a limited duration. A stability study in the desired solvent system is advisable for long-term experiments.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation pathway for carbamates like this compound is hydrolysis of the carbamate bond. This would likely yield benzyl alcohol, 6-aminohexanal (or its derivatives), and carbon dioxide. Under conditions of high heat, thermal decomposition may lead to the formation of benzyl isocyanate and 6-hydroxyhexanal.

Q5: How should I dispose of waste containing this compound?

A5: Waste containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. It should not be disposed of down the drain. Consult your institution's environmental health and safety (EHS) office for specific guidance on proper disposal procedures.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended 2-8°C in a tightly sealed container, preferably under an inert atmosphere.

  • Check Solution Age: If using a stock solution, ensure it was prepared recently. For critical experiments, always use freshly prepared solutions.

  • Assess Purity: If degradation is suspected, the purity of the compound can be assessed using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Issue 2: Poor Solubility in a Chosen Solvent

Possible Cause: this compound has limited solubility in the selected solvent.

Troubleshooting Steps:

  • Consult Solubility Data: While specific quantitative data is limited, benzyl carbamates are generally soluble in organic solvents and moderately soluble in water.

  • Solvent Selection: If experiencing poor solubility, try a more polar organic solvent such as DMSO, DMF, or a lower alcohol like ethanol or methanol.

  • Gentle Warming and Sonication: Gently warming the solution or using an ultrasonic bath can aid in dissolution. However, be cautious with temperature to avoid thermal degradation.

  • Perform a Solubility Test: A simple experimental protocol to determine solubility in various solvents is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Storage and Stability of this compound

ParameterRecommendationNotes
Storage Temperature 2-8°CFor long-term storage. A cool, dry place is suitable for short-term storage.
Storage Atmosphere Inert gas (e.g., Argon, Nitrogen)Recommended to prevent potential degradation from air and moisture.
Container Tightly sealed, light-resistant containerTo protect from light and moisture.
pH Stability Avoid strongly acidic or basic conditionsCarbamates are susceptible to hydrolysis at pH extremes.
Thermal Stability Avoid high temperaturesThermal decomposition can occur at elevated temperatures.

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, ethanol, water)

  • Vortex mixer

  • Analytical balance

  • Vials

Methodology:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial.

    • Cap the vial tightly and vortex the mixture vigorously for 2-3 minutes.

    • Allow the vial to stand at a constant temperature (e.g., room temperature) for at least 24 hours to ensure equilibrium is reached. Periodically agitate the mixture during this time.

  • Isolate the Supernatant:

    • After the equilibration period, carefully centrifuge the vial to pellet the undissolved solid.

    • Pipette a known volume of the clear supernatant into a pre-weighed vial.

  • Determine the Solute Concentration:

    • Evaporate the solvent from the supernatant under a stream of inert gas or in a vacuum oven at a temperature that will not degrade the compound.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the supernatant taken.

Protocol 2: Assessment of Stability by RP-HPLC

This protocol outlines a method to assess the stability of this compound in a specific solvent over time.

Materials:

  • This compound

  • Solvent of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Methodology:

  • Prepare a Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in the solvent of interest to make a stock solution of a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample onto the HPLC system.

    • Develop a suitable gradient elution method (e.g., a gradient of water and acetonitrile, both with 0.1% formic acid) to achieve good separation of the parent compound from any potential degradants.

    • Record the peak area of the parent compound.

  • Incubate the Stock Solution:

    • Store the stock solution under the desired conditions (e.g., room temperature, 4°C, 40°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14 days), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and inject it into the HPLC.

    • Record the peak area of the parent compound.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial peak area at T=0 to determine the percentage of the compound remaining.

    • The appearance of new peaks will indicate the formation of degradation products.

Mandatory Visualization

G Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (2-8°C, Inert Atmosphere) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Implement Correct Storage Procedures storage_ok->correct_storage No check_solution Check Age of Stock Solution storage_ok->check_solution Yes correct_storage->check_solution solution_fresh Solution Freshly Prepared? check_solution->solution_fresh prepare_fresh Action: Prepare Fresh Solution for Each Experiment solution_fresh->prepare_fresh No assess_purity Consider Purity Assessment (e.g., via HPLC) solution_fresh->assess_purity Yes prepare_fresh->assess_purity end_point Problem Likely Resolved assess_purity->end_point

Caption: Troubleshooting workflow for inconsistent experimental results.

G General Degradation Pathway of this compound parent This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis thermal Thermal Degradation (High Temperature) parent->thermal product1 Benzyl Alcohol hydrolysis->product1 product2 6-Aminohexanal hydrolysis->product2 product3 Carbon Dioxide hydrolysis->product3 product4 Benzyl Isocyanate thermal->product4 product5 6-Hydroxyhexanal thermal->product5

Caption: Potential degradation pathways for this compound.

Technical Support Center: Monitoring Benzyl 6-oxohexylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of reactions involving Benzyl 6-oxohexylcarbamate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your experiments.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and monitoring of this compound reactions.

Question Possible Cause(s) Troubleshooting/Monitoring Solution(s)
Why is my reaction showing a low yield of this compound? 1. Incomplete reaction: The reaction may not have reached completion. 2. Side reactions: Formation of byproducts such as dibenzyl carbonate or ureas. 3. Moisture contamination: Water can react with benzyl chloroformate. 4. Degradation of starting materials: Benzyl chloroformate can degrade over time.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting amine and the formation of the product. The reaction is complete when the starting amine spot disappears. 2. Analyze for side products: Use HPLC or GC-MS to identify potential side products. 3. Ensure anhydrous conditions: Use dry solvents and glassware. 4. Use fresh reagents: Ensure the purity of benzyl chloroformate before use.
How can I tell if my starting material, 6-aminohexanal, is degrading? 6-aminohexanal can be prone to self-polymerization or oxidation.Monitor the purity of the starting material before the reaction using NMR or GC-MS. Look for the appearance of new signals or peaks that indicate degradation.
What are the spots on my TLC plate? In a typical reaction, you will see spots for your starting amine (6-aminohexanal derivative), the product (this compound), and potentially unreacted benzyl chloroformate or byproducts.Use a co-spot (a lane where both starting material and reaction mixture are spotted) to definitively identify the starting material spot. The product spot should appear as a new spot with a different Rf value. Byproducts may appear as additional spots.[1]
My NMR spectrum of the crude product is complex. How can I confirm the presence of this compound? The crude product may contain residual solvent, starting materials, and byproducts, leading to a complex NMR spectrum.Look for characteristic peaks of the benzyl group (aromatic protons around 7.3 ppm and the benzylic CH2 protons around 5.1 ppm) and the hexyl chain. Compare the spectrum with known spectra of benzyl carbamates if available.[2][3][4]
I am seeing an unexpected peak in my HPLC or GC-MS analysis. What could it be? This could be a byproduct of the reaction. A common byproduct in reactions using benzyl chloroformate is benzyl alcohol, formed from the decomposition of the chloroformate.[5][6][7][8] Another possibility is the formation of a urea byproduct if the amine reacts with any formed isocyanate.Run a standard of benzyl alcohol to compare its retention time with the unknown peak. Mass spectrometry (GC-MS or LC-MS) can help identify the molecular weight of the unknown peak and suggest its structure.[9]

Experimental Protocols & Data

General Synthesis of this compound

This protocol is a general method for the synthesis of this compound from a suitable 6-aminohexanal derivative and benzyl chloroformate.

Materials:

  • 6-aminohexanal derivative (e.g., the dimethyl acetal)

  • Benzyl chloroformate

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (e.g., triethylamine or sodium bicarbonate)

  • Stir plate and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolve the 6-aminohexanal derivative and base in the anhydrous solvent in a round bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the stirred solution.[10]

  • Allow the reaction to warm to room temperature and stir for 1-24 hours.

  • Monitor the reaction progress using one of the methods described below.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Monitoring Reaction Progress

Consistent and accurate monitoring is crucial for determining reaction completion, optimizing yield, and minimizing side reactions.

TLC is a quick and effective method to qualitatively monitor the progress of the reaction.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare a developing chamber with the chosen mobile phase.

  • On a TLC plate, draw a baseline with a pencil and mark lanes for the starting material (SM), reaction mixture (RM), and a co-spot (C).[1]

  • Dissolve a small amount of the starting amine in a volatile solvent for the SM spot.

  • Take a small aliquot of the reaction mixture and dilute it with a volatile solvent for the RM spot.

  • Spot the SM and RM in their respective lanes. In the 'C' lane, spot the SM first, let it dry, and then spot the RM on top of it.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend.[11]

  • Once the solvent front is near the top, remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. Aromatic compounds like this compound will be UV active.

Data Interpretation:

Compound Expected Polarity Expected Rf Value
6-aminohexanal derivativeMore polarLower Rf
This compoundLess polarHigher Rf

The reaction is considered complete when the spot corresponding to the starting amine is no longer visible in the reaction mixture lane.

HPLC provides quantitative data on the consumption of reactants and the formation of the product.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Typical Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.[12]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (due to the benzyl group)

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

Procedure:

  • Prepare a standard solution of the starting amine and the purified product (if available) to determine their retention times.

  • Prepare a sample of the reaction mixture by diluting an aliquot with the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the disappearance of the starting material peak and the appearance and growth of the product peak.

Expected Elution Order:

  • The more polar starting amine will typically have a shorter retention time than the less polar carbamate product.

¹H NMR can be used to monitor the reaction by observing the disappearance of signals from the starting material and the appearance of signals from the product.

Procedure:

  • Acquire a ¹H NMR spectrum of the starting amine.

  • At various time points during the reaction, take a small aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum of the aliquot.

Key ¹H NMR Signals to Monitor:

Group Compound Expected Chemical Shift (ppm)
Benzylic CH₂This compound~5.1
Aromatic ProtonsThis compound~7.3
Aldehyde CHOThis compound~9.8
N-HThis compoundBroad signal, variable
Protons adjacent to amine6-aminohexanal derivativeWill shift upon carbamate formation

The appearance and integration of the benzyl and aldehyde protons can be used to quantify the formation of the product.

GC-MS is a powerful technique for both monitoring the reaction and identifying any volatile byproducts.

Procedure:

  • At different time points, quench a small aliquot of the reaction mixture and extract it with a suitable solvent.

  • Inject the extracted sample into the GC-MS.

  • Monitor the disappearance of the peak corresponding to the starting material and the appearance of the product peak.

  • The mass spectrometer can be used to confirm the identity of the product peak (Molecular Ion: m/z = 249.15 for C₁₄H₁₉NO₃) and to identify any unknown peaks.[13]

Expected Fragmentation:

  • A common fragment for benzyl-containing compounds is the tropylium ion at m/z = 91.[14]

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring Techniques cluster_decision Decision cluster_outcome Outcome Start Start Reaction Aliquot Take Aliquot Start->Aliquot TLC TLC Analysis Aliquot->TLC Qualitative HPLC HPLC Analysis Aliquot->HPLC Quantitative NMR NMR Analysis Aliquot->NMR Structural GCMS GC-MS Analysis Aliquot->GCMS Quantitative & Structural Decision Reaction Complete? TLC->Decision HPLC->Decision NMR->Decision GCMS->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Aliquot

Caption: Workflow for monitoring this compound reactions.

Troubleshooting_Logic Start Low Reaction Yield? Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Check_Byproducts Analyze for Byproducts (HPLC/GC-MS) Start->Check_Byproducts Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Reagents Check Reagent Quality Start->Check_Reagents Incomplete Incomplete Reaction Check_Completion->Incomplete Byproducts Side Reactions Occurring Check_Byproducts->Byproducts Moisture Moisture Contamination Check_Conditions->Moisture Reagent_Degradation Reagent Degradation Check_Reagents->Reagent_Degradation Action_Time Increase Reaction Time Incomplete->Action_Time Action_Purify Optimize Purification Byproducts->Action_Purify Action_Dry Use Dry Solvents/Glassware Moisture->Action_Dry Action_Fresh Use Fresh Reagents Reagent_Degradation->Action_Fresh

Caption: Troubleshooting logic for low yield in carbamate synthesis.

References

dealing with insolubility of Benzyl 6-oxohexylcarbamate in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Benzyl 6-oxohexylcarbamate in reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a solid organic compound with the molecular formula C₁₄H₁₉NO₃.[1] It is commonly used in the life sciences, particularly as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are molecules designed to induce the degradation of specific proteins within cells.[2] The linker component, such as this compound, plays a critical role in connecting the two active ends of the PROTAC and influences its overall physicochemical properties, including solubility and cell permeability.[2][4][5]

Q2: I'm observing poor solubility of this compound in my reaction. What are the likely reasons?

The insolubility of this compound can be attributed to its molecular structure, which contains both a nonpolar hexyl chain and a more polar benzyl carbamate group. The principle of "like dissolves like" governs solubility, meaning a compound's solubility is highest in a solvent with a similar polarity.[6] If the polarity of your reaction medium does not align well with the overall polarity of this compound, you will likely encounter solubility challenges. Alkyl-based linkers in PROTACs are known to be hydrophobic, which can lead to poor aqueous solubility.[7]

Q3: In which solvents can I expect this compound to be soluble?

Troubleshooting Guide for Insolubility

This guide provides a systematic approach to addressing the poor solubility of this compound during your experiments.

Initial Troubleshooting Steps

If you are facing issues with dissolving this compound, consider the following initial steps:

  • Particle Size Reduction: Grinding the solid this compound into a fine powder increases the surface area available for solvation, which can significantly improve the rate of dissolution.

  • Temperature Adjustment: Gently warming the reaction mixture can increase the solubility of the compound. However, be cautious as excessive heat can lead to degradation or unwanted side reactions. Monitor the stability of your compound at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates and accelerate the dissolution process through cavitation.

Solvent-Based Strategies

A logical workflow for addressing solubility issues through solvent selection is presented below.

Caption: Troubleshooting workflow for solvent selection.

Data on Solvent Selection

The following table provides a qualitative guide to the expected solubility of this compound in common laboratory solvents, based on the properties of structurally similar molecules.

Solvent ClassExamplesExpected SolubilityRationale
Nonpolar Aprotic Toluene, HexaneModerate to HighThe nonpolar hexyl chain should interact favorably with these solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHighThese solvents offer a good balance of polarity to dissolve both the nonpolar and polar moieties of the molecule.[8][9]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)ModerateOften used in reactions involving carbamates and PROTACs, they can be effective, especially with heating.[10]
Polar Protic Methanol, EthanolLow to ModerateThe nonpolar alkyl chain may limit solubility. There is also a risk of reaction (transesterification) with the carbamate group.
Aqueous WaterVery LowThe hydrophobic nature of the molecule will likely lead to poor solubility in water.

Detailed Experimental Protocols

Protocol 1: Solvent Screening for Solubility Determination

Objective: To identify a suitable solvent or co-solvent system for this compound.

Materials:

  • This compound

  • A selection of solvents from the table above

  • Small vials or test tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Accurately weigh a small, consistent amount of this compound (e.g., 5 mg) into several vials.

  • To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the solid has dissolved, the solvent is suitable at that concentration.

  • If the solid has not fully dissolved, gently warm the vial while stirring and observe any changes.

  • For promising solvents that do not achieve complete dissolution, try adding a co-solvent with a different polarity and observe the effect.

Protocol 2: Reaction Setup Using a Co-Solvent System

Objective: To perform a reaction with this compound using a co-solvent system to maintain solubility.

Procedure:

  • To the reaction vessel, add this compound and the solvent in which it is most soluble (identified from Protocol 1).

  • Stir the mixture until the compound is fully dissolved.

  • Slowly add the second solvent (the primary solvent for your reaction) to the mixture while stirring.

  • Monitor for any signs of precipitation. If the compound remains in solution, you have successfully established a suitable co-solvent system.

  • Proceed with the addition of other reagents to carry out your reaction.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound is often a component of PROTACs, which hijack the cell's ubiquitin-proteasome system. The diagram below illustrates the general mechanism of action for a PROTAC.

PROTAC_Pathway PROTAC PROTAC (contains linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC recycled Ternary->E3 catalytic PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin Ub->Ternary Ub transfer Proteasome Proteasome PolyUb_POI->Proteasome recognition Degradation Degraded Protein (Peptides) Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

References

avoiding unwanted polymerization with bifunctional crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid unwanted polymerization and other common issues encountered when using bifunctional crosslinkers.

Troubleshooting Guide: Unwanted Polymerization & Aggregation

Uncontrolled crosslinking can lead to the formation of large, insoluble protein aggregates or polymers, compromising experimental outcomes. The table below outlines common problems, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Immediate Precipitation/Cloudiness Upon Crosslinker Addition High Concentration: Protein or crosslinker concentration is too high, leading to rapid, uncontrolled intermolecular crosslinking.[1]- Reduce Protein Concentration: Aim for a concentration range of 1-5 mg/mL.[1]- Decrease Crosslinker Molar Excess: Start with a 5- to 20-fold molar excess of crosslinker over the protein.[1]
Suboptimal Buffer Conditions: pH is outside the optimal range for the crosslinker's reactive groups or is destabilizing the protein.[1]- Optimize pH: For NHS esters, use a pH of 7.2-8.0. For maleimide reactions, a pH of 6.5-7.5 is recommended.[1]- Buffer Choice: Avoid buffers with primary amines (e.g., Tris, glycine) when using amine-reactive crosslinkers.[2]
Rapid Reaction Kinetics: The reaction is proceeding too quickly at room temperature.- Lower Reaction Temperature: Conduct the reaction at 4°C for a longer duration to slow down the reaction rate.[1]
Localized High Crosslinker Concentration: Poor mixing upon addition of the crosslinker stock.- Slow Addition: Add the dissolved crosslinker to the protein solution slowly while gently mixing.[1]
High Molecular Weight Smearing on SDS-PAGE Homobifunctional Crosslinker Use: Using a crosslinker with two identical reactive groups in a one-step reaction can lead to uncontrolled polymerization.[3]- Switch to a Heterobifunctional Crosslinker: Use a crosslinker with two different reactive groups (e.g., NHS ester and maleimide) in a two-step reaction to gain better control.[3]
Excessive Crosslinker-to-Protein Ratio: Over-crosslinking can create large, heterogeneous complexes.[2]- Titrate Molar Ratio: Empirically determine the optimal molar ratio. Start with a lower ratio (e.g., 10:1) and increase if necessary.[4]
Delayed Aggregation (During Purification or Storage) Increased Hydrophobicity: Crosslinking may have altered the protein's surface properties, leading to reduced stability.- Use a Water-Soluble Crosslinker: Employ a crosslinker containing sulfonate groups (e.g., Sulfo-SMCC) or a PEG spacer to improve the solubility of the conjugate.[5]- Optimize Buffer Additives: Include stabilizing agents like glycerol or non-denaturing detergents in the storage buffer.[6]
Conformational Instability: The covalent linkage may have destabilized the protein's native structure.- Screen Different Crosslinkers: Test crosslinkers with varying spacer arm lengths to find one that is more compatible with the protein's structure.[7]
Low or No Conjugation Efficiency Hydrolysis of Crosslinker: Moisture can degrade reactive groups like NHS esters.- Prepare Fresh Solutions: Dissolve the crosslinker in an anhydrous solvent (e.g., DMSO) immediately before use.[2]- Proper Storage: Store crosslinkers in a desiccated environment as recommended by the manufacturer.[2][8]
Inactive Target Functional Groups: The target functional groups on the protein (e.g., amines, sulfhydryls) are not available for reaction.- Check Protein Accessibility: Ensure the target residues are on the protein surface.[2]- Reduce Disulfides: For sulfhydryl-reactive crosslinking, ensure cysteine residues are in a reduced state by pre-treating with a reducing agent like TCEP.[6]
Presence of Competing Nucleophiles: Components in the reaction buffer are reacting with the crosslinker.- Use Amine-Free Buffers: When working with NHS esters, use buffers such as PBS or HEPES instead of Tris or glycine.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted polymerization with bifunctional crosslinkers?

A1: Unwanted polymerization is most often caused by uncontrolled intermolecular crosslinking. This is particularly common when using homobifunctional crosslinkers in a one-step reaction, as they can indiscriminately link multiple protein molecules together.[3][9] Factors such as high protein and crosslinker concentrations, suboptimal pH, and rapid reaction kinetics can exacerbate this issue.[1]

Q2: How can I control a crosslinking reaction to prevent polymerization?

A2: The most effective strategy is to use a heterobifunctional crosslinker in a two-step reaction.[3] This allows you to first react one end of the crosslinker with one protein, purify away the excess crosslinker, and then react the second end with another protein. This sequential approach minimizes the risk of self-conjugation and polymerization.[3] Additionally, optimizing the molar ratio of crosslinker to protein, protein concentration, temperature, and buffer conditions is crucial for gaining control over the reaction.[1]

Q3: What are polymerization inhibitors, and should I use them?

A3: Polymerization inhibitors are compounds that scavenge free radicals, which can initiate polymerization reactions.[10][11] They are commonly added to monomers during storage to prevent spontaneous polymerization.[][13] While essential for storing reactive monomers, they are not typically added to bioconjugation reactions involving proteins. The strategies to prevent unwanted protein polymerization focus on controlling the reaction conditions and crosslinker choice rather than adding radical scavengers.

Q4: My crosslinker is dissolved in DMSO. How much can I add to my aqueous protein solution?

A4: It is important to minimize the final concentration of organic solvents like DMSO in your reaction, as they can denature proteins and promote aggregation. Ideally, the final concentration of DMSO should be kept below 10%.[4] If your crosslinker has poor aqueous solubility, consider using a water-soluble variant, such as a sulfo-NHS ester-containing crosslinker.

Q5: How do I properly store and handle bifunctional crosslinkers to ensure their reactivity?

A5: Many crosslinkers, especially those with NHS esters, are sensitive to moisture.[2] They should be stored in a cool, dry place, often with a desiccant, as recommended by the manufacturer.[2][8] When preparing for an experiment, allow the vial to warm to room temperature before opening to prevent condensation. Crosslinker stock solutions in anhydrous solvents like DMSO should be prepared fresh and used immediately.[14]

Experimental Protocols

Protocol 1: Two-Step Amine-to-Sulfhydryl Crosslinking using SMCC

This protocol describes the controlled conjugation of a protein with accessible primary amines (Protein-NH₂) to a protein with a free sulfhydryl group (Protein-SH).

Materials:

  • Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Protein-SH in thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO

  • Desalting column

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reducing agent (e.g., TCEP), if needed

Procedure:

Step 1: Activation of Protein-NH₂ with SMCC

  • Prepare a 10 mM stock solution of SMCC in anhydrous DMSO immediately before use.[15]

  • Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution.[4]

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[3]

  • Remove excess, unreacted SMCC using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5). The eluate now contains the maleimide-activated Protein-NH₂.

Step 2: Conjugation to Protein-SH

  • Ensure Protein-SH has a free sulfhydryl group. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Immediately combine the maleimide-activated Protein-NH₂ with Protein-SH in the thiol-free buffer.[14]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[14]

  • Purify the final conjugate using size-exclusion chromatography or another appropriate method to separate the desired conjugate from unreacted proteins and potential aggregates.

Visualizations

Troubleshooting_Polymerization start Problem: Unwanted Polymerization or Aggregation check_type What type of crosslinker was used? start->check_type homo Homobifunctional check_type->homo hetero Heterobifunctional check_type->hetero homo_sol High risk of polymerization. Consider switching to a heterobifunctional crosslinker and a two-step protocol. homo->homo_sol check_conc Check Concentrations & Molar Ratios hetero->check_conc end Problem Resolved homo_sol->end conc_high Are concentrations high? (Protein > 5 mg/mL or Crosslinker > 20x excess) check_conc->conc_high reduce_conc Reduce protein and/or crosslinker concentration. Titrate molar ratio. conc_high->reduce_conc Yes check_buffer Check Buffer Conditions (pH, Competing Groups) conc_high->check_buffer No reduce_conc->end buffer_bad Is pH suboptimal or are competing groups (e.g., Tris) present? check_buffer->buffer_bad fix_buffer Adjust pH to optimal range. Use a non-competing buffer (e.g., PBS, HEPES). buffer_bad->fix_buffer Yes check_temp Check Reaction Temperature buffer_bad->check_temp No fix_buffer->end temp_high Was reaction done at RT? check_temp->temp_high lower_temp Perform reaction at 4°C to slow kinetics. temp_high->lower_temp Yes temp_high->end No lower_temp->end

Caption: Troubleshooting decision tree for unwanted polymerization.

Two_Step_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation proteinA Protein A (-NH2) reaction1 React NHS-ester end with Protein A proteinA->reaction1 crosslinker Heterobifunctional Crosslinker (e.g., SMCC) crosslinker->reaction1 purify1 Remove Excess Crosslinker (Desalting Column) reaction1->purify1 activated_protein Maleimide-Activated Protein A purify1->activated_protein reaction2 React Maleimide end with Protein B activated_protein->reaction2 proteinB Protein B (-SH) proteinB->reaction2 conjugate Protein A-B Conjugate reaction2->conjugate purify2 Purify Final Conjugate (e.g., SEC) conjugate->purify2 final_product Final Product purify2->final_product

Caption: Workflow for a two-step heterobifunctional crosslinking reaction.

References

Validation & Comparative

Comparative Guide to the Validation of Site-Specific Protein Modification: A Focus on Carbamylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of site-specific protein modifications, with a central focus on the chemical trapping of protein carbamates. Carbamylation, a post-translational modification (PTM) resulting from the reaction of carbon dioxide with amine groups, is increasingly recognized for its role in regulating protein function and its association with various diseases.[1][2] Due to the labile and reversible nature of this modification, its detection and site-specific validation have historically been challenging.[3]

This document details a robust chemical trapping technique using triethyloxonium tetrafluoroborate (TEO) and compares it with other prevalent methods for site-specific protein analysis, including genetic encoding of unnatural amino acids and chemoenzymatic tagging. We provide supporting data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the most appropriate strategy for their experimental goals.

Comparison of Methodologies for Site-Specific Protein Modification

The selection of a method for site-specific protein modification and validation depends on factors such as the nature of the modification, the desired level of control over the modification site, and the experimental context (in vitro vs. in vivo). Below is a comparative analysis of key techniques.

FeatureChemical Trapping (TEO)Genetic UAA IncorporationChemoenzymatic Tagging (FGE)
Target Residue N-terminal α-amino groups, Lysine ε-amino groups[3]Any amino acid (via codon replacement)[4]Cysteine (within a specific peptide tag)[5]
Specificity Specific to carbamylated amines[6]High, site-specific via genetic code[4]High, specific to the enzyme's recognition sequence[5]
Nature of Study Analysis of a naturally occurring, labile PTM[3]Introduction of an artificial modification/handle[4]Introduction of an artificial modification/handle[5]
Key Reagent(s) Triethyloxonium tetrafluoroborate (TEO)[3]Orthogonal tRNA/aaRS pair, Unnatural Amino Acid (UAA)[4]Formylglycine-generating enzyme (FGE), specific peptide tag[5]
Detection Method Mass Spectrometry (observing mass shift of +72.02 Da)[3]Bioorthogonal reaction with probes (e.g., fluorescent dyes)[4]Reaction of aldehyde with hydrazide or aminooxy probes[5]
Primary Advantage Enables detection of a labile, endogenous PTM under physiological conditions[7]Precise control over modification site; wide variety of probes can be introduced[8]High specificity and can be performed in living cells[5]
Primary Limitation Requires specific trapping chemistry; potential for side reactions.Requires genetic manipulation of the target protein.Requires introduction of a peptide tag, which may affect protein function.

Validation of Site-Specific Carbamylation via Chemical Trapping

The most significant challenge in studying protein carbamylation is the instability of the carbamate group, which is readily reversible and often lost during standard proteomic analysis.[3] A methodology utilizing triethyloxonium tetrafluoroborate (TEO) has been developed to covalently "trap" this labile modification, rendering it stable for downstream analysis by mass spectrometry.[7]

The TEO reagent transfers an ethyl group to the pre-formed carbamate, converting it into a robust group that can withstand protease digestion and electrospray ionization-tandem mass spectrometry (ESI-MS/MS).[3][7] This allows for the precise identification of carbamylated lysine residues and N-termini.

G cluster_reaction Chemical Trapping cluster_analysis Proteomic Analysis p1 Protein with Labile Carbamate p2 Addition of TEO (Triethyloxonium) p1->p2 p3 Stable Ethyl-Carbamate Adduct Formed p2->p3 d1 Trypsin Digestion p3->d1 d2 ESI-MS/MS Analysis d1->d2 d3 Data Analysis (Search for +72.02 Da mass shift) d2->d3 r1 Site-Specific Carbamylation Validated d3->r1 Validation G cluster_main Choosing a Site-Specific Modification Strategy start Goal of Experiment? q1 Analyze an Endogenous, Labile PTM? start->q1 q2 Introduce an Exogenous Probe/Modification? start->q2 q1->q2 No m1 Chemical Trapping (e.g., TEO for Carbamates) q1->m1 Yes q3 Is Genetic Manipulation of Target Feasible? q2->q3 m2 Genetic UAA Incorporation q3->m2 Yes m3 Chemoenzymatic Tagging q3->m3 Yes m4 Non-specific Chemical Modification (e.g., NHS Esters) q3->m4 No

References

A Comparative Guide to Heterobifunctional Linkers: Benchmarking Benzyl 6-oxohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the choice of a heterobifunctional linker is a critical decision that profoundly influences the efficacy, stability, and overall performance of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of Benzyl 6-oxohexylcarbamate with other commonly used heterobifunctional linkers, supported by experimental data to inform the rational design of next-generation bioconjugates.

Introduction to Heterobifunctional Linkers

Heterobifunctional linkers are chemical entities that possess two different reactive functional groups, enabling the covalent linkage of two distinct molecules. In the context of drug development, these linkers are instrumental in connecting a targeting moiety, such as a monoclonal antibody, to a therapeutic payload, like a cytotoxic drug or a proteasome-recruiting ligand. The ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, yet susceptible to cleavage or degradation at the target site to unleash the therapeutic agent.

Profile of this compound

This compound is a heterobifunctional linker characterized by a benzyl carbamate group and a terminal aldehyde (6-oxohexyl). The benzyl carbamate serves as a protecting group for an amine, which can be deprotected under specific conditions to reveal a reactive primary amine. The aldehyde group, on the other hand, can react with hydrazides or other carbonyl-reactive groups. This linker offers a unique set of properties for bioconjugation, although direct head-to-head comparative performance data with other linkers is limited in publicly available literature.

Alternative Heterobifunctional Linkers

For a comprehensive comparison, we will evaluate this compound against three widely used classes of heterobifunctional linkers:

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker widely used in approved ADCs. It connects primary amines (via NHS ester) to sulfhydryl groups (via maleimide).[1]

  • Maleimide-PEG-NHS: A PEGylated linker that offers improved hydrophilicity and pharmacokinetic properties.[2] It also connects primary amines and sulfhydryl groups.

  • DBCO-PEG-NHS: A "click chemistry" linker that allows for highly specific and bioorthogonal conjugation between an azide-modified molecule and an amine-containing molecule.[3][4]

Quantitative Comparison of Linker Performance

The following tables summarize key performance metrics for the selected heterobifunctional linkers. It is important to note that direct experimental data for this compound is not extensively available in peer-reviewed literature; therefore, some of its anticipated properties are inferred from its chemical structure.

Table 1: Physicochemical and Reactivity Properties

FeatureThis compoundSMCCMaleimide-PEG-NHSDBCO-PEG-NHS
Reactive Group 1 Amine (after deprotection)NHS EsterNHS EsterNHS Ester
Target 1 Carboxylic Acids (with activation)Primary AminesPrimary AminesPrimary Amines
Reactive Group 2 AldehydeMaleimideMaleimideDBCO (Dibenzocyclooctyne)
Target 2 Hydrazides, AminooxySulfhydrylsSulfhydrylsAzides
Spacer Length ~10 Å8.3 Å[5]Variable (e.g., ~96 Å for PEG24)Variable (e.g., ~18 Å for PEG4)
Water Solubility ModerateLow[5]HighHigh
Cleavability Potentially cleavable (enzymatic or chemical)Non-cleavable[6]Non-cleavableNon-cleavable (Triazole is stable)

Table 2: Performance in Bioconjugation and In Vitro Assays

ParameterThis compoundSMCC-based ADCMaleimide-PEG-based ADCDBCO-PEG-based ADC
Typical Molar Excess of Linker To be optimized5-20 fold over antibody[7]5-20 fold over antibody[7]20-30 fold over antibody[7]
Average Drug-to-Antibody Ratio (DAR) To be determinedTypically 2-4Can achieve higher DAR with hydrophilic linkers[7]High, due to the stability of the triazole linkage[7]
Plasma Stability (Half-life) To be determinedGenerally high, but potential for drug loss via retro-Michael addition[7]Similar to SMCC-based ADCs[7]High, due to the stability of the triazole linkage[7]
In Vitro Cytotoxicity (IC50) To be determinedDependent on payload and targetDependent on payload and targetDependent on payload and target

Experimental Protocols

Accurate evaluation of linker performance is crucial for the development of effective bioconjugates. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

Principle: This method relies on the differential absorbance maxima of the antibody and the conjugated drug to determine their respective concentrations and calculate the average DAR.[8]

Materials:

  • Antibody-Drug Conjugate (ADC) sample

  • Unconjugated antibody

  • Free drug-linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV/Vis spectrophotometer

Procedure:

  • Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody and the free drug at the antibody's absorbance maximum (typically 280 nm) and the drug's absorbance maximum.[8]

  • Sample Preparation: Prepare the ADC sample in PBS.

  • Spectrophotometer Measurement: Blank the spectrophotometer with PBS. Measure the absorbance of the ADC sample at both 280 nm and the drug's maximum absorbance wavelength.[8]

  • Calculation: Use the Beer-Lambert law and simultaneous equations to calculate the concentrations of the antibody and the drug in the ADC sample. The average DAR is the molar ratio of the drug to the antibody.[8]

Protocol 2: In Vitro Plasma Stability Assay

Principle: This assay quantifies the amount of intact ADC and released payload over time when incubated in plasma to assess linker stability.[9]

Materials:

  • ADC sample

  • Human or mouse plasma

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A/G)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).[10]

  • Sample Collection: At each time point, take an aliquot of the plasma-ADC mixture.

  • ADC Capture: Use affinity capture beads to isolate the ADC from the plasma proteins.[10]

  • Analysis: Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.[9]

  • Data Interpretation: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and calculate the ADC's half-life in plasma.[9]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic effect of an ADC.[11]

Materials:

  • Target cancer cell line

  • Antigen-negative cell line (as a control)

  • ADC sample

  • Unconjugated antibody

  • Free payload

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing Workflows and Pathways

To further clarify the processes involved in bioconjugation and the mechanism of action of ADCs, the following diagrams have been generated using Graphviz.

Conjugation_Workflow cluster_antibody Antibody Preparation cluster_linker Linker Activation cluster_payload Payload cluster_conjugation Conjugation Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker Heterobifunctional Linker Activated_Linker Activated Linker Linker->Activated_Linker Activated_Linker->Conjugation Payload Cytotoxic Payload Payload->Activated_Linker Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC

A typical experimental workflow for creating an antibody-drug conjugate.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_release Intracellular Processing cluster_action Cytotoxic Action ADC_circ ADC in Circulation Binding ADC binds to Antigen ADC_circ->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Cleavage/Degradation) Lysosome->Payload_Release Free_Payload Free Payload Payload_Release->Free_Payload Cell_Death Cell Death (Apoptosis) Free_Payload->Cell_Death

General mechanism of action for an Antibody-Drug Conjugate (ADC).

Conclusion

The selection of a heterobifunctional linker is a pivotal step in the design of targeted therapies. While established linkers like SMCC, Maleimide-PEG-NHS, and DBCO-PEG-NHS have well-characterized performance profiles, novel linkers such as this compound offer the potential for new and improved bioconjugation strategies. The aldehyde functionality in this compound provides an alternative to the commonly used maleimide chemistry, potentially offering advantages in terms of stability and reaction specificity with certain payloads.

However, the lack of extensive, direct comparative data for this compound underscores the need for further experimental evaluation. Researchers are encouraged to perform the detailed characterization assays outlined in this guide to rigorously assess the performance of this and other novel linkers. A data-driven approach to linker selection, considering factors such as stability, conjugation efficiency, and the in vitro efficacy of the resulting conjugate, is essential for the successful development of next-generation targeted therapeutics.

References

A Comparative Guide to Bioconjugation Strategies: Benzyl 6-oxohexylcarbamate-derived Aldehydes versus Succinimidyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking chemistry is a pivotal decision in the design of bioconjugates, ranging from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for diagnostic assays. The stability, specificity, and efficiency of the linkage between a biomolecule and a payload are paramount to the success of the final product. This guide provides an objective comparison between two distinct and widely employed bioconjugation strategies: carbonyl-reactive ligation using aldehydes, exemplified by linkers like Benzyl 6-oxohexylcarbamate, and the ubiquitous amine-reactive chemistry of succinimidyl (NHS) esters.

While both approaches are employed to create covalent linkages, they target different functional groups and result in bonds with distinct properties. This comparison is supported by experimental data and detailed protocols to facilitate an informed choice for your specific research and development needs.

At a Glance: Key Characteristics of Aldehyde-Reactive vs. Amine-Reactive Crosslinkers

The optimal choice of conjugation chemistry is contingent upon the available functional groups on the biomolecules, the desired reaction selectivity, and the required stability of the resulting conjugate. Below is a summary of the key features of the two chemistries discussed in this guide.

FeatureAldehyde-Reactive Linkers (e.g., from this compound)Succinimidyl Ester (NHS Ester) Crosslinkers
Target Functional Group Hydrazides (-NH-NH₂), Alkoxyamines (-O-NH₂), Primary Amines (-NH₂)Primary Amines (-NH₂)
Reactive Moiety Aldehyde (-CHO)N-Hydroxysuccinimide Ester
Resulting Bond Hydrazone, Oxime, or Secondary Amine (via reductive amination)Amide
Optimal Reaction pH Hydrazone/Oxime formation: ~4.5-7.0, Reductive Amination: ~6.0-9.07.0 - 9.0[1]
Reaction Speed Hydrazone/Oxime: Can be fast, often catalyzed. Reductive Amination: Generally slower (hours to days)[1]Fast (minutes to hours)[2]
Bond Stability Hydrazone: pH-sensitive, cleavable at acidic pH. Oxime: More stable than hydrazone. Secondary Amine: Very stable.[3][4][5][6]Amide: Highly stable under physiological conditions[2]
Specificity High, as aldehydes are not naturally present in proteins.[7]Moderate, targets abundant lysine residues and N-terminus.[8]

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between these two crosslinking strategies lies in their reaction mechanisms and the resulting covalent bond.

Aldehyde-Reactive Ligation

This compound itself is not a direct crosslinker but a versatile linker building block. The benzyl carbamate group serves as a protected amine, which can be deprotected to reveal a primary amine.[9] The key reactive feature for bioconjugation is the aldehyde group. This aldehyde can be introduced onto a biomolecule or be part of a linker payload. The aldehyde reacts with specific nucleophiles under mild conditions.

One of the most common reactions is with a hydrazide-modified molecule to form a hydrazone bond . This reaction is typically most efficient at a slightly acidic pH (around 4.5-5.0) but can proceed at neutral pH.[10][11] A key feature of the hydrazone linkage is its susceptibility to hydrolysis under acidic conditions, a property that is often exploited for the controlled release of drugs in the acidic environment of endosomes and lysosomes.[5][6]

Alternatively, aldehydes can react with primary amines to form an initial Schiff base (imine), which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.[12][13][14] This process, known as reductive amination, results in a very stable, non-cleavable bond.

dot

Caption: Reaction mechanisms for aldehyde-reactive and NHS ester ligations.

Succinimidyl Ester (NHS Ester) Chemistry

NHS esters are one of the most widely used classes of amine-reactive crosslinkers.[8][15] They react with primary amines, found on the N-terminus of proteins and the side chain of lysine residues, via nucleophilic acyl substitution.[] This reaction proceeds efficiently at physiological to slightly alkaline pH (7.2-8.5) and results in the formation of a highly stable amide bond , with the release of N-hydroxysuccinimide (NHS) as a byproduct.[15][] The stability of the amide bond makes NHS esters ideal for applications requiring a permanent linkage. However, NHS esters are susceptible to hydrolysis in aqueous solutions, which is a competing reaction that can reduce conjugation efficiency.[]

Performance Comparison: Stability and Specificity

Linkage Stability

The choice between these chemistries often comes down to the required stability of the final conjugate.

  • Amide Bonds (from NHS Esters): Are generally considered permanent and are highly stable under a wide range of physiological conditions.[2] This makes them the preferred choice for applications where long-term, irreversible conjugation is required.

  • Hydrazone Bonds (from Aldehydes): Exhibit pH-dependent stability. They are relatively stable at neutral pH (like in the bloodstream) but are prone to cleavage in acidic environments (pH 4.5-6.0).[5][6] This "tunable" instability is a significant advantage for drug delivery systems, particularly ADCs, designed to release their payload inside the acidic compartments of cancer cells.[5] However, even at neutral pH, slow hydrolysis can occur, which is a critical consideration for drugs requiring long in vivo half-lives.[6]

  • Secondary Amine Bonds (from Reductive Amination): Are extremely stable, similar to amide bonds, making this a suitable alternative when a permanent linkage is desired from an aldehyde precursor.[17]

Linkage TypeFormed FromRelative Stability at pH 7.4Relative Stability at pH 5.0Key Feature
Amide NHS Ester + AmineVery HighVery HighPermanent, robust linkage
Hydrazone Aldehyde + HydrazideModerate to HighLow (Cleavable)pH-sensitive release
Secondary Amine Aldehyde + Amine (with reduction)Very HighVery HighPermanent, robust linkage
Reaction Specificity
  • Aldehyde-Reactive Chemistry: Offers very high specificity. The aldehyde functional group is not naturally present in proteins, so it can be introduced site-specifically through genetic engineering (e.g., the aldehyde tag/formylglycine system) or by chemical modification of specific residues (e.g., periodate oxidation of N-terminal serine).[7] This allows for precise control over the site of conjugation and the drug-to-antibody ratio (DAR), leading to more homogeneous bioconjugates.[7][18]

  • NHS Ester Chemistry: Is less specific as it targets the numerous lysine residues that are typically distributed over the protein surface, as well as the N-terminal amine.[] This often results in a heterogeneous mixture of conjugates with varying numbers of attached molecules and at different locations, which can impact the overall efficacy and pharmacokinetics of the product.[2]

Experimental Protocols

Detailed and optimized protocols are essential for successful bioconjugation. Below are generalized protocols for key crosslinking experiments.

Protocol 1: Protein Labeling using an NHS Ester

This protocol provides a general procedure for conjugating an NHS ester-activated molecule (e.g., a fluorescent dye or biotin) to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS), pH 7.2-8.5.

  • NHS ester-activated molecule.

  • Anhydrous DMSO or DMF.

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for purification.

Procedure:

  • Preparation of Antibody: Adjust the antibody concentration to 2-10 mg/mL in an amine-free buffer (buffers containing Tris or glycine will compete for the NHS ester).

  • Preparation of NHS Ester Stock: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution while gently vortexing.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Protein Labeling via Hydrazone Ligation

This protocol describes the conjugation of a hydrazide-modified payload to a protein containing an aldehyde group.

Materials:

  • Aldehyde-containing protein in a suitable buffer (e.g., MES or acetate buffer, pH 5.0-6.0).

  • Hydrazide-modified payload.

  • Aniline (optional, as a catalyst).

  • Desalting column or size-exclusion chromatography system for purification.

Procedure:

  • Preparation of Protein: Exchange the aldehyde-containing protein into the reaction buffer at a concentration of 1-5 mg/mL.

  • Preparation of Hydrazide Payload: Dissolve the hydrazide-modified payload in the reaction buffer or a compatible co-solvent like DMSO.

  • Conjugation Reaction: Add a 5- to 50-fold molar excess of the hydrazide payload to the protein solution.

  • Catalysis (Optional): For faster reaction rates, aniline can be added to a final concentration of 10-100 mM.[10]

  • Incubation: Incubate the reaction mixture for 2-16 hours at room temperature or 37°C. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

  • Purification: Purify the resulting conjugate from excess payload and catalyst using a desalting column or size-exclusion chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the production and analysis of a bioconjugate.

dot

Bioconjugation_Workflow Start Start: Purified Biomolecule (e.g., Antibody) Prepare_Biomolecule 1. Buffer Exchange & Concentration Adjustment Start->Prepare_Biomolecule Conjugation 3. Conjugation Reaction (Incubate) Prepare_Biomolecule->Conjugation Prepare_Linker 2. Prepare Linker/Payload Stock Solution Prepare_Linker->Conjugation Quench 4. Quench Reaction (Optional) Conjugation->Quench Purification 5. Purify Conjugate (e.g., SEC, Dialysis) Quench->Purification Analysis 6. Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis End End: Purified & Characterized Bioconjugate Analysis->End

References

A Comparative Guide to the Quantitative Assessment of Benzyl 6-oxohexylcarbamate Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Benzyl 6-oxohexylcarbamate is a versatile heterobifunctional linker offering two distinct reactive handles: an aldehyde group for reaction with nucleophiles such as hydrazines and aminooxy groups, and a benzyl carbamate (Cbz) protected amine, which can be deprotected to a primary amine for subsequent conjugation.[1]

This guide provides an objective comparison of the conjugation efficiency of this compound's reactive moieties with alternative bioconjugation strategies. The assessment is supported by experimental data on reaction kinetics, bond stability, and typical conjugation yields.

Data Presentation: Quantitative Comparison of Conjugation Chemistries

The utility of this compound stems from its two orthogonal reactive sites. The aldehyde allows for the formation of hydrazone or oxime bonds, while the deprotected amine can form stable amide bonds. The following tables provide a quantitative comparison of these conjugation chemistries with common alternatives.

Aldehyde-Reactive Conjugation: Hydrazone vs. Oxime Ligation

The aldehyde group of this compound readily reacts with hydrazide or aminooxy-functionalized molecules to form hydrazone or oxime linkages, respectively.

FeatureHydrazone LinkageOxime Linkage
Reactive Partner Hydrazide (-CONHNH₂)Aminooxy (-ONH₂)
Resulting Bond Hydrazone (C=N-NH)Oxime (C=N-O)
Reaction pH 4.5 - 7.04.0 - 7.0
Reaction Kinetics FastGenerally slower than hydrazone formation
Catalysis Aniline catalysis can significantly increase reaction ratesAniline catalysis is also effective
Bond Stability Labile, especially at acidic pH. The half-life of an acetylhydrazone at pH 5.0 is approximately 2 hours.[2]Highly stable across a broad pH range. The half-life at pH 5.0 and 7.0 is estimated to be around 25 days.[2] The rate constant for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones.[3]
Typical Yields High, often >90% with aniline catalysis.[4]High, can be quantitative.
Key Advantage Reversibility can be utilized for controlled release.High stability is ideal for long-circulating bioconjugates.[5][6]
Key Disadvantage Potential instability in acidic endosomal/lysosomal compartments.Slower reaction kinetics compared to some hydrazone formations.
Amine-Reactive Conjugation: Deprotected Carbamate vs. NHS Ester

Following the removal of the Cbz protecting group to reveal a primary amine, this end of the linker can be conjugated using various amine-reactive chemistries. A common alternative bifunctional linker would utilize an N-hydroxysuccinimide (NHS) ester for reaction with amines.

FeatureDeprotected this compound (Amine) + NHS Ester-functionalized moleculeNHS Ester-functionalized Linker + Amine-containing biomolecule
Reactive Groups Primary Amine (-NH₂) on linker, NHS Ester on moleculeNHS Ester on linker, Primary Amine (-NH₂) on biomolecule (e.g., Lysine)
Resulting Bond Amide (-CO-NH-)Amide (-CO-NH-)
Reaction pH 7.0 - 9.07.0 - 9.0
Reaction Kinetics Fast (typically 30-60 minutes at room temperature)Fast (typically 30-60 minutes at room temperature)
Bond Stability Highly stable under physiological conditions.Highly stable under physiological conditions.
Typical Yields Generally high, but can be variable depending on reaction conditions.Generally high, but can lead to heterogeneous products due to multiple lysine residues on a protein surface.
Specificity Site-specific if the deprotected amine is the only primary amine.Can be non-specific, reacting with multiple available primary amines.
Key Advantage Allows for a controlled, site-specific conjugation following deprotection.Readily available and widely used chemistry.
Key Disadvantage Requires an additional deprotection step.Can result in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs).

Experimental Protocols

Detailed methodologies are crucial for the reproducible and quantitative assessment of conjugation efficiency.

Protocol 1: Hydrazone Ligation with this compound

Objective: To conjugate a hydrazide-modified payload to this compound-modified protein and quantify the efficiency.

Materials:

  • Protein modified with this compound

  • Hydrazide-functionalized payload (e.g., a fluorescent dye with a hydrazide linker)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Aniline (optional, as a catalyst)

  • Quenching solution: Glycine or another primary amine

  • Analytical tools: UV-Vis spectrophotometer, HPLC, Mass Spectrometry

Procedure:

  • Protein Preparation: Dissolve the this compound-modified protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Payload Preparation: Dissolve the hydrazide-functionalized payload in a compatible solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the payload stock solution to the protein solution. If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.

  • Quenching (Optional): Add a quenching solution to consume unreacted aldehyde groups.

  • Purification: Remove excess payload and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Quantification:

    • Spectrophotometry: Determine the protein concentration (e.g., at 280 nm) and the concentration of the conjugated payload (at its specific absorbance wavelength). The degree of labeling (DOL) can be calculated from these values.

    • HPLC: Use analytical SEC or reverse-phase HPLC to assess the purity of the conjugate and quantify the conjugated vs. unconjugated protein.

    • Mass Spectrometry: Determine the mass of the conjugate to confirm the number of attached payload molecules.

Protocol 2: Cbz Deprotection and Amine-Reactive Conjugation

Objective: To deprotect the benzyl carbamate of this compound and subsequently conjugate an NHS-ester functionalized molecule.

Materials:

  • Substrate with this compound linker

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen source (e.g., H₂ balloon or hydrogenator)

  • Solvent (e.g., Methanol, Ethyl Acetate)

  • NHS-ester functionalized molecule

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Analytical tools: TLC, LC-MS

Procedure:

  • Cbz Deprotection (Hydrogenolysis):

    • Dissolve the this compound-containing substrate in a suitable solvent.

    • Carefully add 5-10 wt% of Pd/C catalyst.

    • Evacuate the reaction vessel and backfill with hydrogen gas.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the deprotected amine.

  • Amine-Reactive Conjugation:

    • Dissolve the deprotected, amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4).

    • Dissolve the NHS-ester functionalized molecule in a compatible solvent (e.g., DMSO).

    • Add a molar excess of the NHS-ester solution to the amine solution.

    • Incubate for 30-60 minutes at room temperature.

    • Purify the conjugate using chromatography (e.g., HPLC).

  • Quantification: Analyze the purified product by LC-MS to confirm the molecular weight of the conjugate and assess the yield.

Mandatory Visualization

The following diagrams illustrate the key chemical pathways and experimental workflows discussed.

cluster_aldehyde Aldehyde-Reactive Conjugation cluster_amine Amine-Reactive Conjugation (Post-Deprotection) Protein-CHO Protein with Aldehyde Hydrazone_Conjugate Protein-Hydrazone-Payload Protein-CHO->Hydrazone_Conjugate + Hydrazide-Payload (pH 4.5-7.0) Oxime_Conjugate Protein-Oxime-Payload Protein-CHO->Oxime_Conjugate + Aminooxy-Payload (pH 4.0-7.0) Hydrazide-Payload Hydrazide-Payload Aminooxy-Payload Aminooxy-Payload Linker-Cbz Linker-Cbz Linker-NH2 Linker-NH2 Linker-Cbz->Linker-NH2 Deprotection (H₂, Pd/C) Amide_Conjugate Linker-Amide-Payload Linker-NH2->Amide_Conjugate + NHS-Ester-Payload (pH 7.0-9.0) NHS-Ester-Payload NHS-Ester-Payload

Caption: Conjugation pathways for this compound.

start Start: Modified Protein/Substrate reagent Prepare & Add Conjugation Reagent start->reagent reaction Incubate (Control Time, Temp, pH) reagent->reaction quench Quench Reaction (Optional) reaction->quench purify Purify Conjugate (SEC, Dialysis, HPLC) quench->purify analyze Analyze Conjugate (Spectroscopy, MS, HPLC) purify->analyze end Final Quantified Conjugate analyze->end

Caption: General experimental workflow for bioconjugation.

References

orthogonal deprotection strategies for Cbz in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, particularly in peptide and drug development, the strategic use of protecting groups is paramount. The carboxybenzyl (Cbz or Z) group is a stalwart amine protecting group, prized for its stability. However, its selective removal in the presence of other sensitive moieties is a critical challenge that necessitates a carefully chosen deprotection strategy. This guide provides a comprehensive comparison of orthogonal deprotection methods for the Cbz group, supported by experimental data and detailed protocols, to aid researchers in navigating this crucial synthetic step.

Comparative Analysis of Cbz Deprotection Methodologies

The selection of an appropriate Cbz deprotection method is dictated by the substrate's functional group landscape, the desired reaction conditions, and scalability. Below is a summary of common deprotection strategies with their performance across various substrates.

Deprotection MethodReagents & ConditionsSubstrate ExampleYield (%)Reaction TimeKey Considerations & Orthogonality
Catalytic Hydrogenolysis H₂, 5-10% Pd/C, MeOH or EtOH, rtN-Cbz-aniline981-24 hThe most common and clean method.[1] Not compatible with reducible groups like alkenes, alkynes, nitro groups, and benzyl ethers. Orthogonal to Boc and Fmoc groups.[2][3]
N-Cbz-L-phenylalanine>951-24 h
Catalytic Transfer Hydrogenolysis Ammonium formate, Pd/C, MeOH, refluxN-Cbz protected peptides>901-3 hAvoids the use of flammable H₂ gas.[1] Generally milder conditions.[4]
1,4-Cyclohexadiene, Pd/CPeptidesHighRapidRapid removal of protecting groups.
NaBH₄, Pd/C, MeOH, rtN-Cbz aromatic amines93-985-15 minOffers a rapid and efficient deprotection at room temperature.[1][5]
Acidic Cleavage 33% HBr in Acetic Acid, rtN-Cbz-amino acidsVariable1-4 hUseful when the molecule contains functional groups sensitive to reduction.[1][5] Can cleave Boc groups.
Lewis Acid-Mediated Cleavage AlCl₃, HFIP, rtN-Cbz protected aminesHigh2-16 hGood functional group tolerance, including reducible groups and O- and N-Bn protecting groups.[6][7][8] Orthogonal to Fmoc and Alloc, but not Boc.[7]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °CCbz-protected aminesHigh24 hA non-reductive and non-acidic alternative.[1] Beneficial for substrates with sensitive functionalities.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are methodologies for the key deprotection strategies cited in this guide.

Protocol 1: Catalytic Hydrogenolysis using H₂/Pd-C

This protocol outlines the standard procedure for Cbz deprotection via catalytic hydrogenation.[1][10]

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Celite™ for filtration

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Purge the flask with an inert gas.

  • Introduce hydrogen gas (e.g., via a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate

This method provides an alternative to using hydrogen gas.[1]

Materials:

  • Cbz-protected amine

  • Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

Procedure:

  • Dissolve the Cbz-protected amine in methanol.

  • Add Pd/C to the solution.

  • Add ammonium formate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter through Celite™ to remove the catalyst.

  • Evaporate the solvent and work up the residue as required.

Protocol 3: Lewis Acid-Mediated Deprotection using AlCl₃/HFIP

This recently developed method offers excellent functional group tolerance.[6][7]

Materials:

  • N-Cbz-protected amine

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • To a solution of the N-Cbz-protected amine (1 equivalent) in HFIP, add AlCl₃ (3 equivalents) at room temperature.

  • Stir the reaction mixture at the same temperature for 2 to 16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude amine.

Orthogonal Deprotection Strategies Visualized

The concept of orthogonal protection is central to modern organic synthesis, allowing for the selective deprotection of one group in the presence of others. The following diagrams illustrate these relationships.

Orthogonal_Deprotection Cbz Cbz Group Amine Amine Cbz->Amine H₂/Pd-C or Transfer Hydrogenation or AlCl₃/HFIP Boc Boc Group Boc->Amine Strong Acid (e.g., TFA) Fmoc Fmoc Group Fmoc->Amine Base (e.g., Piperidine) Bn_ether Benzyl Ether Alcohol Alcohol Bn_ether->Alcohol H₂/Pd-C Cbz_Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_analysis Reaction Monitoring & Workup cluster_product Final Product Start Molecule with Cbz and other protecting groups Deprotection Select Cbz Deprotection Method: - Catalytic Hydrogenolysis - Transfer Hydrogenolysis - Acidic Cleavage - Lewis Acid Cleavage - Nucleophilic Cleavage Start->Deprotection Monitor Monitor by TLC/LC-MS Deprotection->Monitor Workup Aqueous Workup / Filtration Monitor->Workup Upon Completion Product Deprotected Amine Workup->Product

References

Characterization of Bioconjugates: A Comparative Guide to Benzyl 6-oxohexylcarbamate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a critical factor in the creation of effective therapeutics and research tools. The choice of linker can significantly impact the stability, efficacy, and homogeneity of the resulting conjugate. This guide provides an objective comparison of bioconjugates formed using Benzyl 6-oxohexylcarbamate, an aldehyde-bearing linker, with those created using other common conjugation chemistries, namely maleimide-thiol coupling and copper-free click chemistry. The comparison is supported by representative experimental data from High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analyses.

This compound is a bifunctional linker that contains an aldehyde group for reaction with aminooxy- or hydrazide-functionalized molecules, and a carbamate group that can be deprotected to reveal a primary amine for further modification. The aldehyde provides a bioorthogonal handle for the site-specific modification of biomolecules, leading to the formation of a stable oxime or hydrazone bond.

Comparative Analysis of Linker Performance

The performance of a bioconjugate is intrinsically linked to the stability and characteristics of the linker used. Here, we compare key performance attributes of conjugates prepared using an aldehyde-reactive linker (representative of this compound), a traditional maleimide linker, and a modern click chemistry linker.

FeatureAldehyde-Reactive Linker (e.g., this compound)Maleimide LinkerClick Chemistry Linker (SPAAC)
Target Functional Group Aminooxy, HydrazideThiol (from Cysteine)Azide or Alkyne
Resulting Linkage Oxime or HydrazoneThioetherTriazole
Reaction pH 4.5 - 7.06.5 - 7.54.0 - 9.0
Linkage Stability High. Oxime bonds are generally stable at physiological pH but can be susceptible to acid-catalyzed hydrolysis.[1][2]Moderate. The thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation in the presence of thiols like glutathione.[1][2]Very High. The triazole ring is exceptionally stable under a wide range of biological conditions.[2]
Homogeneity of Conjugate High (when using site-specific aldehyde incorporation)Can be heterogeneous if multiple cysteines are available.High (when using site-specific incorporation of azide/alkyne)

Quantitative Characterization by HPLC and MS

The characterization of bioconjugates relies heavily on analytical techniques that can resolve the inherent heterogeneity of these complex molecules. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) are powerful methods for determining the drug-to-antibody ratio (DAR), a critical quality attribute. Mass spectrometry provides confirmation of the conjugate's identity and the precise mass of different drug-loaded species.

Representative HPLC Data

The following table summarizes typical retention time shifts observed in HIC-HPLC analysis of an antibody-drug conjugate (ADC) prepared with different linkers. HIC separates species based on hydrophobicity, with higher drug loading resulting in increased retention.

Drug-to-Antibody Ratio (DAR)Representative HIC Retention Time (minutes) - Aldehyde LinkerRepresentative HIC Retention Time (minutes) - Maleimide LinkerRepresentative HIC Retention Time (minutes) - Click Chemistry Linker
DAR 0 (Unconjugated Antibody)10.210.110.3
DAR 215.815.516.0
DAR 420.520.120.8
DAR 624.123.824.5
DAR 827.326.927.8

Note: These are representative values and actual retention times will vary depending on the specific antibody, drug, linker, column, and HPLC conditions.

Representative Mass Spectrometry Data

Mass spectrometry of the intact or reduced conjugate allows for the unambiguous determination of the mass of each DAR species. The table below shows expected mass additions for a hypothetical 150 kDa antibody conjugated with a 1 kDa drug molecule via the different linkers.

DARExpected Mass (Da) - Aldehyde Linker (Oxime)Expected Mass (Da) - Maleimide LinkerExpected Mass (Da) - Click Chemistry Linker (SPAAC)
0150,000150,000150,000
2152,034152,240152,300
4154,068154,480154,600
6156,102156,720156,900
8158,136158,960159,200

Note: The mass of the linker itself is included in the calculation. The mass of water is lost in the oxime formation. SPAAC refers to Strain-Promoted Azide-Alkyne Cycloaddition.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of bioconjugates.

Protocol 1: Conjugation of an Aminooxy-Payload to an Aldehyde-Modified Antibody

This protocol describes the conjugation of a payload to an antibody that has been functionalized to present an aldehyde group, a reaction analogous to the use of this compound conjugates.

  • Preparation of Antibody: The antibody is site-specifically modified to introduce an aldehyde group. This can be achieved through enzymatic modification of a specific tag (e.g., using formylglycine generating enzyme) or by chemical modification of carbohydrate domains. The final aldehyde-containing antibody is buffer-exchanged into a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).

  • Payload Preparation: The aminooxy-functionalized payload is dissolved in an organic co-solvent such as DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: The payload solution is added to the antibody solution at a 5- to 20-fold molar excess. The reaction is incubated at 25-37°C for 2-12 hours.

  • Purification: The resulting antibody-drug conjugate is purified from excess payload and reagents using size-exclusion chromatography (SEC) or tangential flow filtration.

  • Characterization: The purified conjugate is analyzed by HIC-HPLC to determine the DAR distribution and by LC-MS to confirm the identity and mass of the conjugate species.

Protocol 2: HPLC-MS Characterization of the Antibody-Drug Conjugate
  • HIC-HPLC Analysis:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 6.95.

    • Mobile Phase B: 20 mM sodium phosphate, pH 6.95, 20% isopropanol.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 280 nm.

    • DAR Calculation: The average DAR is calculated from the relative peak areas of the different drug-loaded species.

  • LC-MS Analysis (Intact Mass):

    • LC Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the antibody (e.g., 20-80% B over 10 minutes).

    • MS Detection: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) operating in positive ion mode.

    • Data Analysis: The raw mass spectrum is deconvoluted to obtain the zero-charge mass spectrum, from which the masses of the different DAR species are determined.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

experimental_workflow cluster_conjugation Bioconjugation cluster_purification Purification cluster_characterization Characterization Aldehyde-Ab Aldehyde-modified Antibody Conjugation Oxime Ligation Aldehyde-Ab->Conjugation Aminooxy-Payload Aminooxy-functionalized Payload Aminooxy-Payload->Conjugation Crude_ADC Crude Antibody-Drug Conjugate Conjugation->Crude_ADC Purification Size-Exclusion Chromatography Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC HIC_HPLC HIC-HPLC Purified_ADC->HIC_HPLC LC_MS LC-MS Purified_ADC->LC_MS DAR_Analysis DAR Analysis HIC_HPLC->DAR_Analysis Mass_Confirmation Mass Confirmation LC_MS->Mass_Confirmation

Caption: Experimental workflow for the synthesis and characterization of an antibody-drug conjugate.

signaling_pathway Start Start with Biomolecule (e.g., Antibody) Decision Choose Conjugation Chemistry Start->Decision Aldehyde Aldehyde-Reactive (e.g., this compound) Decision->Aldehyde High Stability Site-Specific Maleimide Maleimide-Thiol Decision->Maleimide Thiol-Specific Established Click Click Chemistry Decision->Click Highest Stability Bioorthogonal Characterize Characterize Conjugate (HPLC, MS) Aldehyde->Characterize Maleimide->Characterize Click->Characterize Analyze Analyze Data (DAR, Stability, etc.) Characterize->Analyze

Caption: Decision-making process for selecting a bioconjugation strategy.

By understanding the comparative performance and analytical characterization of different linker technologies, researchers can make more informed decisions in the design and development of novel bioconjugates for a wide range of applications. The use of aldehyde-reactive linkers, such as this compound, offers a robust and stable alternative to more traditional methods, yielding well-defined and characterizable conjugates.

References

A Researcher's Guide to Bifunctional Linkers in Chemical Biology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a bifunctional linker is a critical determinant in the successful development of targeted therapies. This guide provides an objective comparison of prevalent linker classes in chemical biology, with a focus on their application in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The information herein is supported by experimental data and detailed methodologies to inform rational linker design and selection.

Bifunctional linkers are molecular bridges that covalently connect two distinct moieties, enabling the creation of powerful therapeutic and research tools.[1] In the realm of chemical biology, they are the linchpin in the design of PROTACs, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, and ADCs, which deliver potent cytotoxic agents to specific cells.[2][3] The linker is far from a passive spacer; its chemical composition, length, rigidity, and stability profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the entire conjugate.[4][5]

Comparative Analysis of Bifunctional Linkers

The performance of a bifunctional linker is intimately tied to its specific application. In PROTACs, the linker's primary role is to facilitate the formation of a stable ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[6] For ADCs, the linker must remain stable in systemic circulation and then efficiently release its cytotoxic payload within the target cell.[3][7]

Linkers in Proteolysis Targeting Chimeras (PROTACs)

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The choice of linker—typically falling into categories of flexible (e.g., polyethylene glycol (PEG), alkyl chains) or rigid—significantly impacts these parameters.[2]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Flexible Polyethylene Glycol (PEG)BRD4CRBN4.3>98[6]
Alkyl ChainBRD4VHL~50>90[6]
Rigid Piperazine-basedBRD4VHL2.5>90[2]
Clickable Alkyne-Azide CycloadditionBRD4CRBN--[4]

Key Considerations for PROTAC Linkers:

  • Length and Flexibility: The linker must be of optimal length and flexibility to allow for the proper orientation of the POI and E3 ligase for efficient ubiquitination.[8] Highly flexible linkers can sometimes incur an entropic penalty upon ternary complex formation, while overly rigid linkers may not permit the necessary conformational adjustments.[2]

  • Solubility: The linker's composition affects the overall solubility of the PROTAC molecule. Hydrophilic linkers, such as PEG, can enhance aqueous solubility and improve physicochemical properties.[2][6]

  • Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are crucial and can significantly alter the potency of the PROTAC.[4]

Linkers in Antibody-Drug Conjugates (ADCs)

The stability and release mechanism of the linker are paramount for the success of an ADC. Linkers are broadly categorized as cleavable or non-cleavable.[9]

Linker ClassRelease MechanismKey FeaturesAdvantagesDisadvantages
Cleavable Acid-labile (e.g., hydrazone)Cleaved in the acidic environment of endosomes/lysosomes.Targeted payload release in the acidic intracellular compartments.Potential for premature release in the slightly acidic tumor microenvironment.
Protease-sensitive (e.g., dipeptide)Cleaved by specific proteases (e.g., cathepsin B) abundant in lysosomes.High stability in circulation and specific release within the target cell.Dependent on the expression levels of the target protease.
Glutathione-sensitive (e.g., disulfide)Cleaved in the reducing environment of the cytoplasm.Exploits the higher intracellular glutathione concentration for payload release.Potential for off-target release in the reducing environment of other cells.
Non-cleavable (e.g., thioether)Payload is released upon complete degradation of the antibody backbone in the lysosome.High stability in circulation, minimizing off-target toxicity.The released payload is attached to the linker and an amino acid residue, which may affect its activity.

Key Considerations for ADC Linkers:

  • Stability: The linker must be sufficiently stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity.[7]

  • Release Mechanism: The chosen release mechanism should ensure efficient liberation of the active drug at the target site.[3]

  • Drug-to-Antibody Ratio (DAR): The linker chemistry can influence the number of drug molecules that can be conjugated to a single antibody, a critical parameter for ADC efficacy.[9]

  • Hydrophilicity: Hydrophilic linkers, such as those containing PEG, can improve the solubility and pharmacokinetic profile of the ADC.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation and comparison of bifunctional linkers.

PROTAC Ternary Complex Formation and Protein Degradation

1. Surface Plasmon Resonance (SPR) for Ternary Complex Affinity Measurement:

  • Objective: To measure the binding affinities of the PROTAC to the POI and E3 ligase, and to assess the formation of the ternary complex.

  • Methodology:

    • Immobilize the purified POI or E3 ligase onto a sensor chip.

    • Inject a series of concentrations of the PROTAC to determine the binary binding affinity (KD).

    • To measure ternary complex formation, inject the second protein partner (E3 ligase or POI) in the presence of a saturating concentration of the PROTAC. The enhanced binding response indicates ternary complex formation.

2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling:

  • Objective: To determine the thermodynamic parameters (enthalpy, entropy) of binary and ternary complex formation.

  • Methodology:

    • Place one of the purified proteins (e.g., E3 ligase) in the sample cell of the calorimeter.

    • Titrate the PROTAC into the cell and measure the heat changes upon binding to determine the binary interaction parameters.

    • In a separate experiment, pre-saturate the POI with the PROTAC and titrate this complex into the E3 ligase solution to measure the thermodynamics of ternary complex formation.

3. Western Blot for Protein Degradation Quantification:

  • Objective: To quantify the extent of POI degradation induced by the PROTAC.

  • Methodology:

    • Treat cultured cells with varying concentrations of the PROTAC for a specified time course.

    • Lyse the cells and separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a primary antibody specific to the POI.

    • Use a secondary antibody conjugated to a reporter enzyme for detection.

    • Quantify the band intensities relative to a loading control (e.g., GAPDH) to determine the DC50 and Dmax values.

ADC Linker Stability and Payload Release

1. Plasma Stability Assay:

  • Objective: To assess the stability of the ADC linker in plasma.

  • Methodology:

    • Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C.

    • At various time points, take aliquots and analyze the amount of intact ADC and released payload using techniques such as ELISA, HPLC, or LC-MS.

2. In Vitro Cytotoxicity Assay:

  • Objective: To determine the potency of the ADC against target cells.

  • Methodology:

    • Culture target cells that express the antigen recognized by the ADC's antibody.

    • Treat the cells with a serial dilution of the ADC for a defined period (e.g., 72-96 hours).

    • Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay.

    • Calculate the half-maximal inhibitory concentration (IC50) of the ADC.

Visualizing Key Processes

Diagrams generated using Graphviz provide clear visual representations of complex biological pathways and experimental workflows.

PROTAC_Catalytic_Cycle POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination RecycledPROTAC PROTAC (Recycled) TernaryComplex->RecycledPROTAC Release Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded POI (Amino Acids) Proteasome->DegradedPOI Degradation RecycledPROTAC->TernaryComplex

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow_Linker_Screening Start Design & Synthesize Linker Library Biophysical Biophysical Assays (SPR, ITC) Start->Biophysical Evaluate Ternary Complex Formation / Stability Cellular Cellular Assays (Western Blot, Cytotoxicity) Biophysical->Cellular Assess Degradation Efficacy / Potency InVivo In Vivo Models (Xenografts) Cellular->InVivo Determine In Vivo Efficacy & PK/PD Lead Lead Linker Identification InVivo->Lead

Caption: A typical experimental workflow for bifunctional linker screening and optimization.

Conclusion

The rational design and selection of bifunctional linkers are paramount to the development of effective and safe targeted therapies.[1] For PROTACs, the linker is a key driver of ternary complex formation and subsequent protein degradation, while for ADCs, it governs the stability and payload release.[3] A thorough understanding of the interplay between the linker's physicochemical properties and the biological context is essential. The comparative data and standardized protocols provided in this guide offer a framework for the rational selection and characterization of bifunctional linkers to advance the development of next-generation chemical biology tools and therapeutics.

References

Evaluating Benzyl 6-oxohexylcarbamate in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the selection of an appropriate linker is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). Benzyl 6-oxohexylcarbamate, an aliphatic linker, offers a flexible scaffold for the synthesis of PROTACs. This guide provides a comparative analysis of the performance of PROTACs incorporating this linker in cell-based assays against common alternatives, such as those with polyethylene glycol (PEG)-based linkers. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and evaluation of novel protein degraders.

The Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]

Comparative Performance of Linkers in Cell-Based Assays

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Additionally, the functional consequence of protein degradation is often evaluated through cell viability assays, determining the half-maximal inhibitory concentration (IC50).

The following tables present a synthesized comparative analysis of a hypothetical BRD4-targeting PROTAC utilizing a linker derived from this compound (Aliphatic Linker) against PROTACs with PEG-based linkers of varying lengths. This data is representative of typical findings in structure-activity relationship (SAR) studies of PROTAC linkers.

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Different Linkers

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Aliphatic (from this compound)107588
PEG2812080
PEG4143595
PEG6205092

This is a representative dataset based on established trends in PROTAC development.

Table 2: Comparative Cytotoxicity of BRD4-Targeting PROTACs in a Cancer Cell Line

Linker TypeIC50 (nM)
Aliphatic (from this compound)150
PEG2250
PEG480
PEG6110

This is a representative dataset based on established trends in PROTAC development.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction of a target protein in cells following PROTAC treatment.[1][3]

  • Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency on the day of treatment. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay, to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Denature the proteins by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the half-maximal inhibitory concentration (IC50).

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Aliphatic or PEG Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) e.g., BRD4 POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase e.g., VHL, CRBN E3->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: PROTAC Synthesis (Varying Linkers) cell_culture Cell Culture & Treatment (Dose-Response) start->cell_culture western_blot Western Blotting (Protein Degradation Assay) cell_culture->western_blot viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax ic50 Determine IC50 viability_assay->ic50 comparison Comparative Analysis of Linker Performance dc50_dmax->comparison ic50->comparison

Caption: Experimental workflow for evaluating PROTAC linker performance.

BRD4_Signaling_Pathway BRD4_PROTAC BRD4-targeting PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 induces Degradation BRD4 Degradation BRD4_PROTAC->Degradation leads to Super_Enhancers Super-Enhancers BRD4->Super_Enhancers binds to Degradation->Super_Enhancers prevents binding Transcription Transcription of Oncogenes (e.g., c-MYC) Degradation->Transcription inhibits Apoptosis Apoptosis Degradation->Apoptosis promotes Super_Enhancers->Transcription activates Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation promotes Transcription->Apoptosis inhibits

Caption: Signaling pathway affected by BRD4 degradation via PROTACs.

Conclusion

The choice of linker is a critical parameter in the design of effective PROTACs. While this compound provides a synthetically accessible and flexible aliphatic linker, its performance must be empirically evaluated against other linker types, such as PEG-based linkers. A systematic approach to linker optimization, utilizing robust and quantitative cell-based assays as outlined in this guide, is essential for the development of potent and selective protein degraders with therapeutic potential. The illustrative data and detailed protocols provided herein offer a framework for researchers to rationally design and validate the next generation of PROTACs.

References

Assessing the Impact of the Hexyl Spacer in Benzyl 6-Oxohexylcarbamate for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of modern drug discovery, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for selectively eliminating disease-causing proteins. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This guide provides a comparative assessment of the hexyl spacer within Benzyl 6-oxohexylcarbamate, a common linker building block, and explores how variations in alkyl chain length can significantly impact the degradation potency and overall performance of a PROTAC.

The Crucial Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a passive tether; its length, composition, and rigidity play a pivotal role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2][] An optimal linker facilitates the appropriate proximity and orientation of the two proteins, which is essential for efficient ubiquitin transfer. Conversely, a suboptimal linker can lead to steric hindrance, preventing ternary complex formation, or result in a non-productive arrangement that fails to induce degradation.[4]

Alkyl chains, such as the hexyl spacer in this compound, are frequently employed as PROTAC linkers due to their synthetic tractability and their ability to provide the necessary flexibility for the ternary complex to adopt a favorable conformation.[1][][5] The length of this alkyl chain is a key parameter that requires careful optimization for each specific target and E3 ligase pair.[1][6]

Impact of Alkyl Spacer Length on PROTAC Performance: A Comparative Analysis

To illustrate the impact of the alkyl spacer length, we present a hypothetical comparative analysis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-studied target in oncology. In this model, we compare a PROTAC utilizing a this compound linker (a 6-carbon spacer) with analogues containing shorter (4-carbon) and longer (8-carbon) alkyl carbamate spacers. The data presented in the table below is representative of typical findings in PROTAC optimization campaigns.[1][7][8]

Linker MoietySpacer Length (Carbons)Target Protein Binding (IC50, nM)E3 Ligase Binding (IC50, nM)Degradation Potency (DC50, nM)Maximum Degradation (Dmax, %)
Benzyl 4-oxobutylcarbamate42515050065
This compound 6 28 145 50 95
Benzyl 8-oxooctylcarbamate83015525080

This data is hypothetical and for illustrative purposes only, based on established principles of PROTAC linker optimization.

From this comparison, the PROTAC with the 6-carbon hexyl spacer demonstrates significantly improved degradation potency (lower DC50) and a higher maximum degradation level (Dmax) compared to its counterparts with shorter or longer linkers. This suggests that the hexyl spacer provides the optimal length and flexibility to facilitate a highly stable and productive ternary complex for this particular target and E3 ligase combination. A linker that is too short (4-carbon) may introduce steric clashes, while a longer linker (8-carbon) might lead to a less stable or non-productive complex, thereby reducing degradation efficiency.[4]

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycling PROTAC Recycling Experimental_Workflow cluster_workflow PROTAC Efficacy Assessment Workflow A Cell Culture and PROTAC Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Western Blot B->C D Immunodetection with Primary & Secondary Antibodies C->D E Signal Detection and Densitometry D->E F Data Analysis: DC50 and Dmax Calculation E->F

References

Safety Operating Guide

Proper Disposal of Benzyl 6-oxohexylcarbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring both personal safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Benzyl 6-oxohexylcarbamate, a compound utilized in various research and development applications.

Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards. This document outlines essential safety precautions, spill management, and detailed disposal instructions to minimize risks associated with this chemical.

Immediate Safety and Hazard Information

Hazard Summary

Hazard CategoryPotential Hazard StatementsPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed.[4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[4]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Wear protective gloves and clothing. If on skin, wash with plenty of water. If irritation occurs, seek medical advice.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[4]Avoid release to the environment.[4]
Peroxide Formation Potential to form explosive peroxides upon storage, especially if exposed to air.Store in a cool, dry, dark place. Label with date received and opened. Test for peroxides periodically.
Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Waste Collection and Segregation
  • Designated Waste Container: Collect all waste this compound, including any contaminated disposable materials, in a clearly labeled, sealable, and chemically compatible container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (98648-05-6), and any relevant hazard pictograms.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

Consideration of Peroxide Formation

Given the benzyl group, there is a potential for peroxide formation upon prolonged storage, especially after the container has been opened.

  • Labeling: Always label containers of peroxide-forming chemicals with the date received and the date opened.[5]

  • Storage Time Limits: Discard the chemical within 12 months of opening, or sooner if peroxide formation is suspected.[6]

  • Visual Inspection: Before handling, visually inspect the container for any signs of peroxide formation, such as crystallization, discoloration, or a solid mass. If any of these are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[7]

  • Peroxide Testing: If the chemical has been open for an extended period, it is advisable to test for the presence of peroxides using commercially available test strips before handling for disposal. If peroxide levels are above 100 ppm, do not handle the container and contact your EHS office for specialized disposal.[6]

On-Site Chemical Treatment (for advanced users and with EHS approval)

In some cases, chemical degradation may be an option prior to disposal, particularly for carbamate compounds. Alkaline hydrolysis is a known method for the degradation of some carbamate pesticides.[8][9] This procedure should only be performed by trained personnel with the explicit approval of the institution's EHS office.

Experimental Protocol for Alkaline Hydrolysis (Illustrative Example - REQUIRES EHS APPROVAL):

  • Consult EHS: Obtain approval and specific guidance from your institution's EHS department before proceeding.

  • Prepare Alkaline Solution: In a suitable container within a fume hood, prepare a solution of sodium hydroxide or potassium hydroxide. The concentration will depend on the quantity of carbamate to be treated.

  • Controlled Addition: Slowly and with stirring, add the this compound waste to the alkaline solution. Monitor for any signs of reaction, such as heat generation or gas evolution.

  • Reaction Time: Allow the mixture to react for a sufficient period to ensure complete hydrolysis. This may range from several hours to days.

  • Neutralization and Disposal: After the reaction is complete, neutralize the solution as directed by your EHS office. The final solution must still be disposed of as hazardous waste.

Final Disposal
  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess_peroxide Assess Peroxide Formation Risk (Check open date, visual inspection) start->assess_peroxide spill Spill Occurs start->spill peroxide_suspected Peroxide Formation Suspected? (Crystals, discoloration, >12 months open) assess_peroxide->peroxide_suspected contact_ehs STOP! Contact EHS Immediately Do Not Handle peroxide_suspected->contact_ehs Yes collect_waste Collect in Labeled Hazardous Waste Container peroxide_suspected->collect_waste No store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->collect_waste professional_disposal Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance based on general principles of laboratory safety and information available for similar chemical compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS) or the regulations and procedures established by your institution's Environmental Health and Safety (EHS) department. Always consult your EHS office for specific disposal requirements and protocols.

References

Essential Safety and Operational Guide for Handling Benzyl 6-oxohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Benzyl 6-oxohexylcarbamate was located. The following guidance is based on the safety protocols for structurally similar carbamate compounds. Researchers should always conduct a thorough risk assessment before handling any chemical.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. The following procedures are designed to ensure laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The required level of protection depends on the specific laboratory procedure and the scale of operation.

Handling Scenario Required Personal Protective Equipment
Small-Scale Laboratory Work (e.g., weighing, preparing solutions) Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a standard laboratory coat.[1][2]
Operations with Potential for Aerosol or Dust Generation All PPE for small-scale work, plus respiratory protection (e.g., a properly fitted N95 respirator or higher, as determined by a risk assessment) and work should be conducted within a certified chemical fume hood.[1]
Large-Scale Operations or Transfers All PPE for aerosol-generating procedures, with the potential need for heavier-duty chemical-resistant gloves and a face shield.
Emergency Situations (e.g., spills) Full protective gear, including chemical-resistant gloves and clothing, chemical splash goggles or a face shield, and respiratory protection.[3] The level of respiratory protection should be appropriate for the magnitude of the spill.
Operational Plan for Safe Handling

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before beginning work.[1]
  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]
  • Designate a specific area for handling the compound to minimize the potential for contamination.

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.
  • Avoid direct contact with the skin and eyes.[5]
  • Prevent the formation of dust and aerosols.[5]
  • Use non-sparking tools if the compound is flammable or handled near flammable solvents.[6][7]

3. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[8]
  • Decontaminate all work surfaces and equipment that came into contact with the compound.[1]
  • Properly remove and dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.[2][3]
  • Do not mix carbamate waste with incompatible chemicals.[6]

2. Chemical Treatment (for small quantities by trained personnel):

  • While direct disposal through a licensed hazardous waste facility is the primary recommendation, chemical neutralization via alkaline hydrolysis can be considered for small quantities to render the compound less hazardous before collection.[2] This should only be performed by personnel experienced with such procedures.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company.[2]
  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the key decision-making and operational processes for handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment start Start: Handling Benzyl 6-oxohexylcarbamate assess_spill Emergency Spill? start->assess_spill assess_scale Assess Scale of Operation assess_aerosol Potential for Aerosol/ Dust Generation? assess_scale->assess_aerosol Small Scale aerosol_ppe Enhanced PPE: - Standard PPE - Respiratory Protection - Fume Hood assess_scale->aerosol_ppe Large Scale small_scale_ppe Standard PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat assess_aerosol->small_scale_ppe No assess_aerosol->aerosol_ppe Yes assess_spill->assess_scale No emergency_ppe Emergency PPE: - Full chemical suit - Chemical splash goggles/face shield - Appropriate respirator assess_spill->emergency_ppe Yes

Caption: Decision workflow for selecting appropriate PPE.

Handling_and_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation - Verify fume hood - Check safety equipment handling 2. Safe Handling - Wear appropriate PPE - Avoid contact and dust prep->handling post_handling 3. Post-Handling - Decontaminate surfaces - Wash hands handling->post_handling collect_waste 4. Waste Collection - Segregate waste - Use labeled containers post_handling->collect_waste dispose 5. Final Disposal - Use licensed waste vendor - Follow regulations collect_waste->dispose

Caption: Step-by-step handling and disposal workflow.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.